molecular formula C11H14O4 B096439 Ethyl 3,5-dimethoxybenzoate CAS No. 17275-82-0

Ethyl 3,5-dimethoxybenzoate

Cat. No.: B096439
CAS No.: 17275-82-0
M. Wt: 210.23 g/mol
InChI Key: OKZIFGAAWSUMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZIFGAAWSUMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169382
Record name Ethyl 3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17275-82-0
Record name Benzoic acid, 3,5-dimethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17275-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017275820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,5-dimethoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 17275-82-0

This technical guide provides a comprehensive overview of Ethyl 3,5-dimethoxybenzoate, a valuable chemical intermediate in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic profile, and applications, with a strong emphasis on the scientific rationale behind experimental methodologies.

Introduction

This compound is an aromatic ester that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a benzene ring substituted with two methoxy groups and an ethyl ester, offers multiple sites for chemical modification, making it a key component in the preparation of a variety of organic compounds. Benzoate derivatives, in general, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and physical properties. This guide aims to provide a detailed technical resource for the effective utilization of this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and product development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 17275-82-0[1]
Molecular Formula C₁₁H₁₄O₄[2]
Molecular Weight 210.23 g/mol [2]
IUPAC Name This compound[1]
Appearance White to off-white crystalline powderInferred from related compounds
Solubility Soluble in common organic solvents such as ethanol, diethyl ether, and chloroform.Inferred from synthesis protocols

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Fischer esterification of 3,5-dimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.

Fischer Esterification: A Step-by-Step Protocol

This protocol is based on established esterification procedures and provides a reliable method for the synthesis of this compound in a laboratory setting.

Materials:

  • 3,5-dimethoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Experimental Workflow:

Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Work-up Procedure Reactants 3,5-Dimethoxybenzoic Acid Absolute Ethanol Reflux Reflux for several hours Reactants->Reflux Mix Catalyst Conc. H₂SO₄ Catalyst->Reflux Add Evaporation Remove excess ethanol Reflux->Evaporation Cool Extraction Partition between diethyl ether and water Evaporation->Extraction Wash_Bicarb Wash ether layer with sat. NaHCO₃ solution Extraction->Wash_Bicarb Wash_Brine Wash ether layer with brine Wash_Bicarb->Wash_Brine Drying Dry over anhydrous MgSO₄ Wash_Brine->Drying Filtration Filter to remove drying agent Drying->Filtration Concentration Evaporate diethyl ether Filtration->Concentration Final_Product Final_Product Concentration->Final_Product Yields this compound

Caption: Fischer Esterification Workflow for this compound Synthesis.

Detailed Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxybenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel and partition it between diethyl ether and water.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any unreacted acid) and then with brine.

  • Drying and Filtration: Dry the ethereal layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Isolation: Remove the diethyl ether under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

A patent also describes a multi-step synthesis starting from benzene, which is converted to resorcinol, then to 3,5-dihydroxybenzoic acid, followed by methylation and finally esterification to yield this compound.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the methoxy group protons.

    • Aromatic Protons: Two signals are anticipated in the aromatic region. A triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions.

    • Ethoxy Group: A quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).

    • Methoxy Groups: A singlet for the six equivalent protons of the two methoxy groups (-OCH₃).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

    • Carbonyl Carbon: A signal in the downfield region (around 166 ppm) is characteristic of the ester carbonyl carbon.

    • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.

    • Ethoxy and Methoxy Carbons: Signals corresponding to the methylene and methyl carbons of the ethoxy group, and a signal for the carbons of the two equivalent methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in this compound.

Wavenumber (cm⁻¹)AssignmentIntensity
~1720C=O (ester carbonyl) stretchStrong
~1600, ~1480C=C (aromatic ring) stretchMedium
~1250C-O (ester) stretchStrong
~1150C-O (aryl ether) stretchStrong
~2980-2840C-H (aliphatic) stretchMedium

The presence of a strong absorption band around 1720 cm⁻¹ is a key indicator of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 210. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. Its utility stems from the reactivity of the ester functional group and the potential for electrophilic substitution on the electron-rich aromatic ring.

Intermediate in the Synthesis of Bioactive Molecules

Benzoate derivatives are known to be precursors for various biologically active compounds. While specific examples for this compound are not extensively documented in the readily available literature, its structural motifs are present in numerous pharmacologically active molecules. The dimethoxybenzene core is a common feature in many natural products and synthetic drugs. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration in a synthetic sequence.

Building Block in Organic Synthesis

The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, primarily at the 2-, 4-, and 6-positions. This allows for the introduction of various substituents, leading to the synthesis of highly functionalized aromatic compounds. The ester group can also participate in a variety of reactions, including reduction to an alcohol, reaction with Grignard reagents to form tertiary alcohols, and conversion to amides.

Safety and Handling

A specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the conducted searches. However, based on the safety information for related benzoate derivatives, the following general precautions should be observed.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Storage: Keep the container tightly closed in a dry and cool place.[4]

  • Toxicity: The toxicological properties of this compound have not been thoroughly investigated. As with all chemicals, it should be handled with care, and exposure should be minimized.

For detailed and specific safety information, it is imperative to consult a comprehensive and up-to-date Safety Data Sheet from a reputable supplier before handling this compound.

Conclusion

This compound, with its CAS number 17275-82-0, is a valuable and versatile chemical intermediate. Its synthesis via Fischer esterification is a well-established and efficient process. The compound's structure, confirmed by spectroscopic methods, offers multiple avenues for further chemical modification, making it a useful building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. As with any chemical, proper safety precautions should be taken during its handling and use. This technical guide provides a solid foundation of information for researchers and scientists looking to incorporate this compound into their synthetic endeavors.

References

  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google P
  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - MDPI. (URL: [Link])

  • This compound | C11H14O4 | CID 87026 - PubChem. (URL: [Link])

  • This compound - gsrs. (URL: [Link])

  • This compound - gsrs. (URL: [Link])

Sources

An In-depth Technical Guide to Ethyl 3,5-dimethoxybenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethoxybenzoate is a valuable molecular building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its substituted benzene ring serves as a versatile scaffold for the construction of more complex molecules with diverse biological activities and material properties. This guide provides a comprehensive overview of the synthesis, structural characterization, and key applications of this compound, with a focus on the underlying chemical principles and practical experimental details. Benzoate derivatives, in general, have garnered significant attention in medicinal research for their potential as antimycotic and cytotoxic agents against various tumor cell lines.[1][2] They are also utilized as intermediates in the synthesis of a range of biologically important heterocyclic compounds.[1][2] Furthermore, these derivatives find applications as emulsifiers in the food, personal care, and medical supply industries, and some exhibit antimicrobial and insecticidal properties.[1][2]

Physicochemical Properties and Structure

This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄PubChem[3]
Molecular Weight 210.23 g/mol PubChem[3]
CAS Number 17275-82-0PubChem
IUPAC Name This compoundPubChem
Appearance White crystalline solid
Solubility Soluble in common organic solvents like ethanol, diethyl ether, and ethyl acetate.

The structure of this compound, characterized by a central benzene ring with an ethyl ester group and two methoxy groups at the 3 and 5 positions, is depicted below.

Caption: Chemical structure of this compound.

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for synthesizing this compound is the Fischer esterification of 3,5-dimethoxybenzoic acid with absolute ethanol, using a strong acid catalyst such as concentrated sulfuric acid.[4] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used.[5][6]

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[7][8]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7][8]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7][8]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Fischer_Esterification_Mechanism CarboxylicAcid 3,5-Dimethoxybenzoic Acid Protonated_Acid Protonated Carboxylic Acid CarboxylicAcid->Protonated_Acid Protonation Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Ethyl_Ester This compound Protonated_Ester->Ethyl_Ester Deprotonation Water Water Protonated_Ester->Water Ethyl_Ester->H_plus

Caption: Simplified workflow of the Fischer Esterification mechanism.

Experimental Protocol

This protocol is adapted from a patented synthesis method.[4]

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethoxybenzoic acid in a 1:1 mass ratio of absolute ethanol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound as a white solid.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethoxy group protons, and the methoxy group protons. The two aromatic protons at the 2 and 6 positions will appear as a doublet, the aromatic proton at the 4 position as a triplet, the methylene protons of the ethyl group as a quartet, the methyl protons of the ethyl group as a triplet, and the six protons of the two equivalent methoxy groups as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethoxy and methoxy groups.

Expected ¹³C NMR Chemical Shifts:

Carbon AtomExpected Chemical Shift (ppm)
C=O (Ester)~166
Aromatic C-O~160
Aromatic C-H~107, ~106
Aromatic C-CO~132
-OCH₂-~61
-OCH₃~55
-CH₃~14

Note: These are approximate values and can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band and the disappearance of the broad hydroxyl (-OH) stretching band of the carboxylic acid.[1]

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester)~1720Strong, sharp absorption
C-O (Ester)~1250Strong absorption
C-H (sp³)~2980-2850Stretching vibrations
C-H (Aromatic)~3100-3000Stretching vibrations
C=C (Aromatic)~1600, ~1470Stretching vibrations
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (210.23 g/mol ) should be observed.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. Its primary utility lies in its role as a scaffold for the introduction of the 3,5-dimethoxyphenyl moiety into larger, more complex molecules. This structural motif is found in a number of biologically active compounds.

The applications of benzoate derivatives are wide-ranging and include:

  • Medicinal Chemistry: As precursors for the synthesis of novel therapeutic agents. Substituted benzoates have been investigated for their potential as anti-thrombotic, antimycotic, and cytotoxic agents.[1][2]

  • Materials Science: Used in the development of new polymers and other advanced materials.[1][2]

  • Agrochemicals: Some benzoate derivatives exhibit insecticidal and antifeedant properties.[1][2]

Conclusion

This technical guide has provided a detailed overview of this compound, covering its synthesis, characterization, and applications. The Fischer esterification of 3,5-dimethoxybenzoic acid offers a reliable and scalable method for its preparation. The structural integrity of the synthesized compound can be rigorously validated through a combination of NMR, IR, and mass spectrometry. As a readily accessible and versatile building block, this compound will continue to be a valuable tool for researchers and scientists in the ongoing development of new pharmaceuticals and advanced materials.

References

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.
  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents. (n.d.).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved January 23, 2026, from [Link]

  • Fischer Esterification. (n.d.). Retrieved January 23, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 23, 2026, from [Link]

  • (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 23, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to Ethyl 3,5-dimethoxybenzoate: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3,5-dimethoxybenzoate, a key organic compound. We will delve into its fundamental physical and chemical properties, spectroscopic signature, a validated synthesis protocol, and its relevance in the broader context of chemical and pharmaceutical research. This document is structured to provide not just data, but also the scientific reasoning behind the methodologies presented.

Core Compound Identity and Properties

This compound is an aromatic ester, a derivative of benzoic acid. Structurally, it features a central benzene ring substituted with an ethyl ester group and two methoxy groups at the 3 and 5 positions. These methoxy groups are electron-donating, which influences the reactivity of the aromatic ring. This compound serves as a valuable building block in organic synthesis, particularly for constructing more complex molecular architectures.

Molecular Structure

Caption: 2D Structure of this compound

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][2]
CAS Number 17275-82-0[1]
Appearance Solid[3]
InChI InChI=1S/C11H14O4/c1-4-15-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7H,4H2,1-3H3[1][2]
InChIKey OKZIFGAAWSUMHS-UHFFFAOYSA-N[1][2]
SMILES CCOC(=O)C1=CC(=CC(=C1)OC)OC[1]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. The following data are characteristic of this compound.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (recorded in CDCl₃), the following proton signals are expected:

  • Aromatic Protons: The protons on the benzene ring will appear in a specific pattern. The proton at C4 (para to the ester) and the two protons at C2 and C6 (ortho to the ester) will have distinct chemical shifts.

  • Ethyl Group Protons: The ethyl ester group will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

  • Methoxy Group Protons: The two methoxy groups (-OCH₃) are chemically equivalent and will therefore appear as a single, sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton:

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear as a singlet at a characteristic downfield chemical shift, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will produce four distinct signals due to symmetry. The carbons attached to the methoxy groups (C3, C5), the carbon attached to the ester group (C1), and the remaining aromatic carbons (C2, C4, C6) will have unique chemical shifts.

  • Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will each produce a signal.

  • Methoxy Carbons: The two equivalent methoxy carbons will give rise to a single signal.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present:

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.

  • C-O Stretch: C-O stretching vibrations from the ester and methoxy groups will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching will be observed just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: C-H stretching from the ethyl and methoxy groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 210.23).

  • Fragmentation: Common fragmentation patterns for benzoate esters include the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅).

Synthesis Protocol: Fischer Esterification

A reliable and common method for synthesizing this compound is the Fischer esterification of 3,5-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst.[4]

Principle of the Reaction

Fischer esterification is a reversible, acid-catalyzed reaction. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. To drive the equilibrium towards the product side, an excess of the alcohol reactant is typically used, and/or the water formed during the reaction is removed.

Experimental Protocol

Materials and Reagents:

  • 3,5-dimethoxybenzoic acid

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, beaker, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid in an excess of absolute ethanol (e.g., a 10-20 fold molar excess).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by ethanol.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction and increases the reaction rate. Refluxing prevents the loss of volatile solvent and reactant.

  • Reaction Quenching and Solvent Removal: Once the reaction is complete (as indicated by TLC, showing the disappearance of the starting material), allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Pour the residue into a separatory funnel containing water and extract the product with diethyl ether. Repeat the extraction two more times to ensure complete recovery of the product. Causality: The ester is organic-soluble and will move into the diethyl ether layer, while inorganic salts and the acid catalyst will remain in the aqueous layer.

  • Neutralization: Combine the organic layers and wash them with a saturated solution of sodium bicarbonate until effervescence ceases. This step neutralizes any remaining sulfuric acid and removes any unreacted 3,5-dimethoxybenzoic acid.[5] Self-Validation: The cessation of CO₂ evolution indicates that all acidic components have been neutralized.

  • Final Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Product: Filter off the drying agent and evaporate the solvent (diethyl ether) using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 1. Combine 3,5-Dimethoxybenzoic Acid, Ethanol, H₂SO₄ Reflux 2. Heat to Reflux (Monitor by TLC) Reactants->Reflux Evaporation 3. Cool and Evaporate Excess Ethanol Reflux->Evaporation Extraction 4. Aqueous Workup & Diethyl Ether Extraction Evaporation->Extraction Neutralization 5. Wash with NaHCO₃ (Neutralize Acid) Extraction->Neutralization Drying 6. Dry Organic Layer (Anhydrous MgSO₄) Neutralization->Drying Isolation 7. Filter and Evaporate Solvent Drying->Isolation Product Pure Ethyl 3,5-dimethoxybenzoate Isolation->Product

Caption: Fischer Esterification Workflow for this compound

Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, the broader class of substituted benzoate esters has attracted significant attention in medicinal chemistry. These compounds have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Properties: Various benzoate derivatives have shown efficacy against different microbial and fungal strains.[5]

  • Anticancer Activity: Some substituted benzoates have demonstrated cytotoxicity against various tumor cell lines.[6]

  • Antithrombotic Agents: The benzoate scaffold is present in molecules investigated for their potential to prevent blood clots.[6]

  • Building Block for Active Pharmaceutical Ingredients (APIs): The structural motif of this compound can be found in more complex molecules that are being developed as potential therapeutics. For example, related structures are used in the synthesis of compounds targeting enzymes like DDX3 helicase, which is implicated in cancer and viral infections.[7] It is also a precursor for intermediates in the synthesis of antibacterially active compounds.[8]

The utility of this compound lies in its defined structure and the reactivity of its functional groups, which allow for further chemical modifications to build larger, more complex molecules with potential therapeutic value.

References

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Available at: [Link]

  • Google Patents. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. CN105218322A.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). Retrieved from: [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from: [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from: [Link]

  • PrepChem.com. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from: [Link]

  • PubMed. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. Available at: [Link]

  • Pharmacognosy Journal. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal, 12(6s). Available at: [Link]

  • PubMed Central. (n.d.). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1][5]diazepines. Retrieved from: [Link]

  • Google Patents. (1990). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. US4908470A.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3,5-dimethoxybenzoate

This compound is a valuable organic compound characterized by a benzene ring substituted with two methoxy groups at positions 3 and 5, and an ethyl ester group. This structural arrangement imparts specific chemical properties that make it a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its molecular formula is C₁₁H₁₄O₄, and it has a molecular weight of 210.23 g/mol .[1] The strategic placement of the methoxy groups influences the reactivity of the aromatic ring and the ester functionality, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its synthesis, focusing on the widely employed Fischer-Speier esterification method.

Core Synthesis Strategy: The Fischer-Speier Esterification

The most common and efficient method for synthesizing this compound is the Fischer-Speier esterification of 3,5-dimethoxybenzoic acid with ethanol.[2] This acid-catalyzed reaction is a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[3][4][5]

The Causality Behind Experimental Choices: Unraveling the "Why"

The Fischer-Speier esterification is an equilibrium-driven process.[3][6] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by one of two principles, often used in conjunction:

  • Use of Excess Reagent: Employing a large excess of one of the reactants, in this case, ethanol, drives the reaction forward according to Le Chatelier's principle.[5][6] Using ethanol as the solvent as well as the reagent ensures a high concentration, maximizing the probability of successful collisions between the reactants.

  • Removal of Water: The reaction produces water as a byproduct.[6] Removing this water as it is formed prevents the reverse reaction (ester hydrolysis) from occurring, thus pushing the equilibrium towards the formation of the ester.

A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[3] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid.[3][4][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[3][4] Without the catalyst, the reaction would proceed at an impractically slow rate.

Reaction Mechanism: A Step-by-Step Visualization

The mechanism of the Fischer-Speier esterification is a classic example of nucleophilic acyl substitution and can be broken down into the following key steps:[4][6]

  • Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of 3,5-dimethoxybenzoic acid, forming a resonance-stabilized cation. This enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: The oxygen atom of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking ethanol) to one of the hydroxyl groups. This is a crucial step that converts a poor leaving group (-OH) into a good leaving group (H₂O).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, simultaneously expelling a molecule of water.

  • Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound and regenerate the acid catalyst.

Fischer_Esterification CarboxylicAcid 3,5-Dimethoxybenzoic Acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H+ (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Ethanol Ethanol Ethanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H2O Ester This compound ProtonatedEster->Ester - H+ Water Water H_plus3 H+ H_plus H+ H_plus2 H+

Caption: The reaction mechanism of Fischer-Speier esterification.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 3,5-dimethoxybenzoic acid and ethanol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,5-Dimethoxybenzoic Acid182.1710.0 g0.055 mol
Absolute Ethanol46.07100 mL1.71 mol
Concentrated Sulfuric Acid98.082.0 mL0.037 mol
Diethyl Ether74.12~200 mL-
5% Sodium Bicarbonate Solution-~100 mL-
Anhydrous Sodium Sulfate142.04~10 g-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.0 g of 3,5-dimethoxybenzoic acid and 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture. The addition of sulfuric acid is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle.[5] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 75 mL).[7]

  • Neutralization: Combine the organic layers and wash them sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to remove any unreacted acid), and finally with 50 mL of brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

Purification and Characterization

Purification:

The crude this compound can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.[8]

Characterization:

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch around 1715-1735 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) is a key indicator of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the ethyl group: a quartet around 4.3 ppm (for the -OCH₂- protons) and a triplet around 1.3 ppm (for the -CH₃ protons). The aromatic protons will appear as signals in the aromatic region (around 6.5-7.5 ppm), and the methoxy protons will show a singlet around 3.8 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show a peak for the ester carbonyl carbon around 166 ppm. Signals for the aromatic carbons and the carbons of the ethyl and methoxy groups will also be present in their respective characteristic regions.[7]

Purification_Characterization_Workflow CrudeProduct Crude this compound Purification Purification (Recrystallization or Vacuum Distillation) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Characterization Characterization PureProduct->Characterization IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR

Caption: Workflow for the purification and characterization of the final product.

Safety Precautions and Waste Disposal

Safety:

  • Concentrated Sulfuric Acid: This is a highly corrosive and strong oxidizing agent.[9][10] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10][11][12] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[12][13]

  • Ethanol and Diethyl Ether: These are highly flammable solvents. Ensure there are no open flames or ignition sources in the vicinity during their use.

  • General Precautions: Always work in a well-ventilated area.

Waste Disposal:

  • Acidic and Organic Waste: All acidic and organic waste should be collected in appropriately labeled containers for hazardous waste disposal according to institutional and local regulations. Do not pour organic solvents or acidic solutions down the drain.

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a robust and well-established method. By understanding the underlying principles of the reaction mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of this important synthetic intermediate. Adherence to proper safety protocols is paramount throughout the experimental process. The characterization techniques outlined provide a reliable means of verifying the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from: [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from: [Link]

  • Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from: [Link]

  • Quora. (2024). What are the safety precautions for handling small amounts of sulfuric acid? Retrieved from: [Link]

  • New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from: [Link]

  • University of California, Los Angeles. (n.d.). Fischer Esterification. Retrieved from: [Link]

  • A patent for a method of synthesizing this compound. (Original language: Chinese).
  • A patent for a process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • A research paper on the Fischer esterification of 3,5-dihydroxybenzoic acid. Retrieved from: [Link]

  • A YouTube video explaining the Fischer Esterification Reaction Mechanism. Retrieved from: [Link]

  • A research paper on the general mechanism of the Fischer-Speier esterification. Retrieved from: [Link]

  • A Quora question on the procedure to perform the synthesis of ethyl benzoate. Retrieved from: [Link]

  • Supporting Information for a research paper from The Royal Society of Chemistry. Retrieved from: [Link]

  • An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Retrieved from: [Link]

  • A patent for a synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Organic Syntheses Procedure for ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Retrieved from: [Link]

Sources

An In-Depth Technical Guide to the Spectral Data of Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3,5-dimethoxybenzoate, a key organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of approximately 210.23 g/mol , serves as a valuable building block in organic synthesis and drug discovery.[1][2] Its structural elucidation is paramount for its effective utilization, and spectroscopic techniques provide the necessary tools for this characterization. This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. For comparative purposes and to deepen our understanding, spectral data of the closely related methyl analog, Mthis compound, will also be referenced.[3][4]

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its symmetrically substituted aromatic ring, gives rise to a distinct and interpretable set of spectral data. Understanding the symmetry and the electronic effects of the methoxy and ethyl ester groups is crucial for accurate spectral assignment.

graph Ethyl_3_5_dimethoxybenzoate_Structure {
  layout=neato;
  node [shape=plaintext];
  C1 [label="C"];
  C2 [label="C"];
  C3 [label="C"];
  C4 [label="C"];
  C5 [label="C"];
  C6 [label="C"];
  C7 [label="C"];
  O1 [label="O"];
  O2 [label="O"];
  C8 [label="C"];
  O3 [label="O"];
  C9 [label="C"];
  O4 [label="O"];
  C10 [label="C"];
  C11 [label="C"];
  H1 [label="H"];
  H2 [label="H"];
  H3 [label="H"];
  H4 [label="H"];
  H5 [label="H"];
  H6 [label="H"];
  H7 [label="H"];
  H8 [label="H"];
  H9 [label="H"];
  H10 [label="H"];
  H11 [label="H"];
  H12 [label="H"];
  H13 [label="H"];
  H14 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [label="="]; C7 -- O2; O2 -- C8; C8 -- C9; C3 -- O3; O3 -- C10; C5 -- O4; O4 -- C11; C2 -- H1; C4 -- H2; C6 -- H3; C8 -- H4; C8 -- H5; C9 -- H6; C9 -- H7; C9 -- H8; C10 -- H9; C10 -- H10; C10 -- H11; C11 -- H12; C11 -- H13; C11 -- H14; }

Caption: ¹H NMR key correlations for this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: The spectrum is acquired on a spectrometer, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform.

Data Interpretation and Causality

The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (Ester)~166The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield.
C3, C5 (Ar-C-OCH₃)~160These aromatic carbons are directly attached to the electron-donating methoxy groups, which deshield them through resonance and inductive effects.
C1 (Ar-C-COOEt)~131The carbon attached to the ester group is a quaternary carbon and its chemical shift is influenced by the electron-withdrawing ester group.
C2, C6 (Ar-CH)~107These carbons are ortho to the ester and meta to the methoxy groups. They are relatively shielded.
C4 (Ar-CH)~105This carbon is para to the ester and ortho to two methoxy groups, making it the most shielded of the aromatic carbons.
-OCH₂CH₃~61The methylene carbon of the ethyl group is attached to an oxygen atom, causing a downfield shift.
-OCH₃~55The methyl carbons of the methoxy groups are in a typical range for sp³ carbons attached to an oxygen atom.
-OCH₂CH₃~14The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample like this compound, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared. If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Data Interpretation and Causality

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group Significance
~3000-2850C-H stretchAliphatic (CH₂, CH₃)Confirms the presence of the ethyl and methoxy groups.
~3100-3000C-H stretchAromaticIndicates the presence of the benzene ring.
~1720 C=O stretch Ester This is a strong, sharp, and highly characteristic absorption for the carbonyl group of the ester. Its position indicates a conjugated ester. For comparison, the C=O stretch in the non-conjugated ethyl acetate is at a higher frequency.
~1600, ~1470C=C stretchAromaticThese absorptions are characteristic of the benzene ring.
~1250, ~1050 C-O stretch Ester and Ether Strong bands in this region correspond to the C-O single bond stretching vibrations of the ester and the aryl-alkyl ether linkages.

IR_Interpretation ~1720 cm-1\n(Strong, Sharp) ~1720 cm-1 (Strong, Sharp) C=O Stretch C=O Stretch (Ester) ~1720 cm-1\n(Strong, Sharp)->C=O Stretch ~1250, ~1050 cm-1\n(Strong) ~1250, ~1050 cm-1 (Strong) C-O Stretch C-O Stretch (Ester & Ether) ~1250, ~1050 cm-1\n(Strong)->C-O Stretch ~3000-2850 cm-1 ~3000-2850 cm-1 (Aliphatic C-H Stretch) Ethyl & Methoxy Groups Ethyl & Methoxy Groups ~3000-2850 cm-1->Ethyl & Methoxy Groups ~3100-3000 cm-1 ~3100-3000 cm-1 (Aromatic C-H Stretch) Aromatic Ring Aromatic Ring ~3100-3000 cm-1->Aromatic Ring

Caption: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It provides information about the molecular weight and the structure of a compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, commonly using Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺•) and subsequent fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data Interpretation and Fragmentation Pattern

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

m/z Value Proposed Fragment Ion Formation Pathway
210 [C₁₁H₁₄O₄]⁺• (M⁺•) Molecular Ion
181[M - C₂H₅]⁺Loss of an ethyl radical from the ester group.
165[M - OCH₂CH₃]⁺Loss of an ethoxy radical.
137[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.
77[C₆H₅]⁺Phenyl cation, a common fragment for benzene derivatives.

The fragmentation pattern provides a fingerprint of the molecule, allowing for its identification and structural confirmation. The relative abundance of the fragment ions can give clues about the stability of the different parts of the molecule.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating structural elucidation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the causal relationships between molecular structure and spectral output, researchers can confidently identify and characterize this important chemical compound, facilitating its application in various fields of chemical and pharmaceutical research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester (CN105218322A).
  • NIST. Ethyl 3,5-dinitrobenzoate. National Institute of Standards and Technology. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • PubChem. Mthis compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. [Link]

  • ResearchGate. (2022). Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study. [Link]

  • Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C. [Link]

  • MassBank. ETHYL BENZOATE; EI-B; MS. [Link]

Sources

1H NMR spectrum of Ethyl 3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3,5-dimethoxybenzoate

Introduction

This compound is an aromatic ester with the molecular formula C₁₁H₁₄O₄.[1] As a derivative of benzoic acid, it serves as a valuable building block in organic synthesis and is of interest to researchers in materials science and drug development. The precise elucidation of its molecular structure is paramount for understanding its reactivity and properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the most powerful analytical technique for this purpose, providing detailed information about the electronic environment of each proton within the molecule.[2]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers and scientists, offering not just a spectral interpretation, but also the underlying principles and experimental considerations necessary for a robust structural confirmation.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

A ¹H NMR spectrum provides four key pieces of information that, when combined, allow for the unambiguous determination of a molecule's structure.[2]

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[2] Protons attached to aromatic rings typically resonate in the 6.5-8.0 ppm region due to the ring current effect.[3]

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.[2]

  • Multiplicity (Splitting Pattern): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines. The 'n+1 rule' is a common heuristic, where 'n' is the number of adjacent, non-equivalent protons, resulting in a signal with 'n+1' peaks.[4] For example, a proton with two neighbors will appear as a triplet.

  • Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), is the coupling constant. Its magnitude provides information about the spatial relationship between the coupled protons (e.g., ortho, meta, para coupling in aromatic systems).[5]

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and proper instrument setup.[6]

Methodology for Sample Preparation
  • Analyte & Solvent Selection: Weigh approximately 10-25 mg of high-purity this compound.[7] Dissolve this in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[7] Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from obscuring the analyte signals.[8] The deuterium signal is also used by the spectrometer to stabilize the magnetic field, a process known as the "lock".[8]

  • Internal Standard: Use a solvent that contains a small amount (e.g., 0.05% v/v) of Tetramethylsilane (TMS). TMS is an inert, volatile compound that produces a sharp singlet at 0 ppm, serving as the universal reference point for the chemical shift scale.[4]

  • Filtration: Prepare the sample in a small vial. To ensure the removal of any particulate matter, which can degrade spectral resolution by distorting the magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[6]

  • Final Check: Ensure the sample height in the NMR tube is approximately 4-5 cm.[6] Cap the tube securely to prevent solvent evaporation.

Data Acquisition Workflow

The following diagram outlines the logical flow of acquiring the NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 10-25mg of Analyte p2 Dissolve in 0.6-0.7mL CDCl3 with TMS p1->p2 p3 Filter into NMR Tube p2->p3 a1 Insert Sample into Spectrometer p3->a1 Transfer to NMR Facility a2 Lock on Deuterium Signal a1->a2 a3 Shim Magnetic Field a2->a3 a4 Acquire Free Induction Decay (FID) a3->a4 d1 Fourier Transform (FID -> Spectrum) a4->d1 Raw Data d2 Phase Correction d1->d2 d3 Baseline Correction & Integration d2->d3 d4 Reference to TMS (0 ppm) d3->d4 output output d4->output Final Spectrum

Caption: Experimental workflow from sample preparation to final spectrum generation.

Spectral Analysis of this compound

The structure of this compound possesses a plane of symmetry, which simplifies its ¹H NMR spectrum. This symmetry renders the two methoxy groups chemically equivalent, as are the protons at the 2 and 6 positions of the aromatic ring. This results in five distinct proton signals.

G cluster_mol Proton Environments of this compound cluster_labels Signal Assignments mol A A: H-2, H-6 (Aromatic) B B: H-4 (Aromatic) C C: -OCH3 (Methoxy) D D: -OCH2- (Methylene) E E: -CH3 (Methyl)

Caption: Structure of this compound with distinct proton environments labeled.

Summary of ¹H NMR Data

The following table summarizes the expected signals in the ¹H NMR spectrum of this compound, recorded in CDCl₃.

Signal LabelProtons AssignedIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
AH-2, H-62HDoublet (d)~7.1-7.2Jmeta ≈ 2.3 Hz
BH-41HTriplet (t)~6.6-6.7Jmeta ≈ 2.3 Hz
C-OCH₃6HSinglet (s)~3.8N/A
D-OCH₂ CH₃2HQuartet (q)~4.3J ≈ 7.1 Hz
E-OCH₂CH₃ 3HTriplet (t)~1.4J ≈ 7.1 Hz
Detailed Signal Interpretation
  • Aromatic Protons (Signals A & B):

    • Signal A (H-2, H-6): These two protons are chemically equivalent. They are deshielded by the adjacent electron-withdrawing ester group and the methoxy groups. Each is coupled only to the proton at the H-4 position. This meta-coupling is typically small (2-3 Hz) and results in a doublet.[5]

    • Signal B (H-4): This proton is situated between two electron-donating methoxy groups, causing it to appear at a relatively higher field (lower ppm) compared to the H-2/H-6 protons. It is coupled to two equivalent protons (H-2 and H-6), and according to the n+1 rule (2+1=3), its signal is split into a triplet.[5]

  • Methoxy Protons (Signal C):

    • The two -OCH₃ groups are equivalent due to the molecule's symmetry. The six protons produce a single, intense signal. As there are no protons on the adjacent aromatic carbon or oxygen atom, this signal is a singlet. Its chemical shift around 3.8 ppm is characteristic of methoxy groups attached to an aromatic ring.

  • Ethyl Ester Protons (Signals D & E):

    • Signal D (-OCH₂-): The methylene protons are directly attached to an oxygen atom, which is strongly electron-withdrawing. This causes significant deshielding, shifting the signal downfield to around 4.3 ppm. These two protons are adjacent to the three protons of the methyl group, splitting the signal into a quartet (3+1=4).

    • Signal E (-CH₃): The terminal methyl protons are further from the electronegative oxygen and are therefore the most shielded (upfield) protons in the molecule, appearing around 1.4 ppm. They are adjacent to the two methylene protons, resulting in a triplet signal (2+1=3).

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive confirmation of its structure. Each signal's chemical shift, integration, and multiplicity correspond precisely to a specific set of protons in the molecule. The symmetrical substitution pattern on the aromatic ring is readily apparent from the equivalence of the two methoxy groups and the H-2/H-6 protons. This guide demonstrates how a systematic approach to spectral acquisition and interpretation, grounded in the fundamental principles of NMR spectroscopy, serves as a cornerstone of chemical analysis for researchers and drug development professionals.

References

  • Supporting Information for - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) . Human Metabolome Database. [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule . YouTube. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the . ACS Publications. [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. [Link]

  • NMR Sample Preparation . Western University. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride . Canadian Science Publishing. [Link]

  • Short Summary of 1H-NMR Interpretation . Minnesota State University Moorhead. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol . SpringerLink. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-Madison. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? . Reddit. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum . ACD/Labs. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. [Link]

  • This compound . gsrs. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I . Nanalysis. [Link]

  • NMR Sample Preparation . Iowa State University. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Weizmann Institute of Science. [Link]

  • proton NMR spectrum of ethyl methanoate . Doc Brown's Chemistry. [Link]

Sources

13C NMR spectrum of Ethyl 3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 3,5-dimethoxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, a detailed prediction of chemical shifts with justifications, and a field-proven, step-by-step protocol for acquiring a high-quality, quantitative spectrum. The guide emphasizes the causality behind experimental choices, ensuring a self-validating methodology. Through a combination of theoretical explanation, practical application, and clear data visualization, this whitepaper serves as an authoritative resource for the structural elucidation of this compound and related substituted aromatic esters.

Foundational Principles: Decoding the ¹³C NMR Spectrum

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal (peak) in the spectrum, with its position, or "chemical shift" (δ), being highly sensitive to its local electronic environment.[1]

For this compound, several key factors dictate the appearance of its ¹³C NMR spectrum:

  • Chemical Equivalence and Molecular Symmetry: The molecule possesses a plane of symmetry that bisects the aromatic ring through the ester group and the C1-C4 carbons. This symmetry renders certain carbon atoms chemically equivalent, meaning they will resonate at the same chemical shift and produce a single signal.[2] Consequently, while there are 11 carbon atoms in the molecule, only 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

    • The two methoxy carbons (at C3 and C5) are equivalent.

    • The aromatic carbons C2 and C6 are equivalent.

    • The aromatic carbons C3 and C5 are equivalent.

  • Hybridization and Electronegativity: The chemical shift is significantly influenced by the hybridization of the carbon atom and the electronegativity of adjacent atoms.

    • The sp² hybridized carbonyl carbon (C=O) of the ester is highly deshielded and appears far downfield.[3][4]

    • The sp² aromatic carbons resonate in a characteristic midfield region.[3][4]

    • The sp³ carbons of the ethyl and methoxy groups are shielded and appear upfield.

    • Electronegative oxygen atoms withdraw electron density, "deshielding" the attached carbon nucleus and shifting its signal to a higher ppm value. This effect is prominent for the ester's -OCH₂- carbon, the aromatic C3/C5 carbons, and the methoxy carbons.[5]

  • Aromatic Substituent Effects: The electron-donating methoxy groups (-OCH₃) increase electron density at the ortho (C2, C6, C4) positions, causing a shielding effect (upfield shift). Conversely, the electron-withdrawing ethyl ester group (-COOCH₂CH₃) decreases electron density, particularly at the ipso-carbon (C1).

Spectral Prediction and Peak Assignment

Based on established chemical shift ranges and substituent effects, a detailed prediction of the ¹³C NMR spectrum can be formulated. The unique carbons are labeled as shown in the molecular diagram below.

Caption: Molecular structure of this compound with carbon numbering.

The predicted chemical shifts for each unique carbon environment are summarized in the table below.

Carbon LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C9 Ethyl: -C H₃~14.4Standard sp³ methyl carbon in an ethyl group, least affected by electronegative atoms.[3]
C10 Methoxy: -OC H₃~55.7Typical chemical shift for a methoxy carbon attached to an aromatic ring.[6][7]
C8 Ethyl: -OC H₂-~61.5sp³ methylene carbon deshielded by the adjacent ester oxygen atom.[1][5]
C4 Aromatic: C H~106.5Shielded by two ortho-methoxy groups and one para-ester group.
C2/C6 Aromatic: C H~107.8Shielded due to the meta-position relative to the other methoxy group and ortho to the ester.
C1 Aromatic: C -C=O (ipso)~131.7Quaternary carbon attached to the electron-withdrawing ester group, resulting in deshielding.
C3/C5 Aromatic: C -OCH₃~160.8Highly deshielded due to the direct attachment of an electronegative oxygen atom.
C7 Ester Carbonyl: C =O~166.2sp² carbonyl carbon, characteristically found in the 160-185 ppm range for esters.[4][5]

A Validated Protocol for Quantitative ¹³C NMR Acquisition

Acquiring a high-fidelity, quantitative ¹³C NMR spectrum requires meticulous attention to experimental parameters to ensure that signal intensity is directly proportional to the number of nuclei. This protocol is designed to suppress common artifacts and deliver reliable data.

Sample Preparation: The Foundation of Quality Data

The causality for this multi-step process is to create a homogenous, particle-free sample solution in a magnetic field-compatible medium, which is essential for achieving high-resolution spectra.

  • Analyte & Solvent Selection:

    • Action: Weigh 50-100 mg of high-purity this compound.[8] Dissolve this in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Rationale: A concentration of 50-100 mg is optimal for obtaining a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe (20-60 minutes).[8] Deuterated solvents are used to avoid overwhelming solvent signals in proton spectra and to provide a lock signal for the spectrometer to maintain field stability.[8]

  • Dissolution & Filtration:

    • Action: Perform the initial dissolution in a small, clean vial. Once dissolved, draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its base. Filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • Rationale: Preparing the sample in a separate vial ensures complete dissolution before transfer.[8] Filtering through glass wool is critical to remove any microscopic solid particulates. Suspended solids disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.

  • Finalization:

    • Action: Cap the NMR tube securely and label it clearly. If precise chemical shift referencing is paramount, a drop of a solution containing an internal standard like tetramethylsilane (TMS) can be added.

    • Rationale: Proper capping prevents solvent evaporation. TMS provides a sharp reference signal at 0.0 ppm, allowing for accurate calibration of the chemical shift axis.[9]

Spectrometer Parameters: Ensuring Quantitative Accuracy

The choice of acquisition parameters is critical for suppressing the Nuclear Overhauser Effect (NOE) and allowing for full spin-lattice relaxation (T₁), the two factors that most often render standard ¹³C spectra non-quantitative.[10]

Caption: Workflow for acquiring a quantitative ¹³C NMR spectrum.

  • Pulse Program: Inverse-Gated Decoupling:

    • Action: Select a pulse sequence that employs inverse-gated proton decoupling (e.g., zgig on Bruker systems).

    • Rationale: In a standard proton-decoupled experiment, the decoupler irradiates protons, causing an NOE that enhances the signals of attached carbons. This enhancement is not uniform for all carbons (e.g., quaternary carbons are not enhanced). Inverse-gated decoupling applies the proton decoupler only during the data acquisition period, which collapses C-H coupling to singlets but prevents the NOE from building up. This ensures that the integrated area of a peak is proportional to the number of carbons it represents.[10][11]

  • Relaxation Delay (d1):

    • Action: Set a long relaxation delay between pulses. A conservative value is five times the longest T₁ relaxation time of any carbon in the molecule (often the quaternary carbons). For molecules of this size, a d1 of 30-60 seconds is a robust starting point.

    • Rationale: Carbon nuclei, especially non-protonated ones, can have long T₁ values. If the time between pulses (the relaxation delay) is too short, these nuclei will not fully relax back to their equilibrium state, leading to attenuated signals and inaccurate integrals. A long delay ensures complete relaxation for all nuclei.[11]

  • Number of Scans (ns):

    • Action: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1 for accurate integration). This may range from several hundred to several thousand scans depending on the sample concentration.

    • Rationale: ¹³C has a low natural abundance (~1.1%). Signal averaging is therefore required to distinguish the signals from background noise.[12]

Conclusion

The ¹³C NMR spectrum of this compound is a clear illustration of how molecular structure and symmetry govern spectroscopic output. The presence of 8 distinct signals confirms the chemical equivalence of carbons due to the molecule's symmetry. The specific chemical shifts of these signals are readily explained by the interplay of hybridization, electronegativity, and the electronic effects of the methoxy and ethyl ester substituents. By employing the rigorous experimental protocol detailed herein, which emphasizes the suppression of NOE and complete nuclear relaxation, a researcher can confidently acquire a quantitative ¹³C NMR spectrum. This data serves as a definitive fingerprint for structural verification and purity assessment, making it an indispensable tool in synthetic chemistry and pharmaceutical development.

References

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Chemical Communications. (2022). Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method. RSC Publishing.
  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. ResearchGate. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. uOttawa. [Link]

  • Toušek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

  • Paudler, V., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Human Metabolome Database. (n.d.). Ethyl benzoate 13C NMR Spectrum. HMDB. [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]

  • Chegg. (2022). Solved Below is the 13 C-NMR spectrum of.... Chegg.com. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]

  • BMRB. (n.d.). 13C Direct Detected NMR for Challenging Systems. PubMed Central. [Link]

  • McGill University. (n.d.). NMR sample preparation. McGill. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrum of Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethoxybenzoate is an aromatic ester with applications in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. Understanding its molecular structure and fragmentation behavior under mass spectrometric analysis is crucial for its unambiguous identification and for the structural elucidation of its metabolites or degradation products. This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of this compound, offering insights into its characteristic fragmentation patterns. As a Senior Application Scientist, this document is structured to deliver not just data, but a cohesive narrative that explains the "why" behind the observed spectral features, grounded in the principles of mass spectrometry.

Molecular Characteristics

Before delving into the mass spectrum, it is essential to establish the fundamental molecular properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][2]
Exact Mass 210.089209 Da[1]

Analysis of the Electron Ionization (EI) Mass Spectrum

The electron ionization mass spectrum of this compound provides a fingerprint of its molecular structure, revealing a series of characteristic fragment ions. The interpretation of this spectrum allows for the confirmation of its identity and provides insights into the stability of different parts of the molecule.

Key Fragmentation Pathways

The fragmentation of aromatic esters under EI is typically driven by the initial ionization of one of the oxygen atoms, followed by a series of well-established cleavage reactions.[3] For this compound, the primary fragmentation events include alpha cleavage adjacent to the carbonyl group, loss of the ethoxy group, and subsequent cleavages of the methoxy substituents from the aromatic ring.

A study by Khan et al. (2012) provides the key electron ionization mass spectrometry (EIMS) fragments for a related compound, ethyl 2,6-dimethoxybenzoate, which can be used as a reference for the expected fragmentation of the 3,5-dimethoxy isomer.[4] The reported m/z values are 210 [M+], 195, 181, 179, 165, 137, 45, 29, and 15.[4]

The fragmentation pathways are visualized in the diagram below:

fragmentation M This compound (m/z 210) F1 [M - CH₃]⁺ (m/z 195) M->F1 - •CH₃ F2 [M - OCH₂CH₃]⁺ (m/z 165) M->F2 - •OCH₂CH₃ F3 [M - C₂H₅]⁺ (m/z 181) M->F3 - •C₂H₅ F5 [C₂H₅O]⁺ (m/z 45) M->F5 α-cleavage F6 [C₂H₅]⁺ (m/z 29) M->F6 F7 [CH₃]⁺ (m/z 15) M->F7 F8 [M - H₂O - C₂H₅]⁺ (m/z 179) M->F8 - H₂O, •C₂H₅ F2_1 [M - OCH₂CH₃ - CO]⁺ (m/z 137) F2->F2_1 - CO F4 [M - COOCH₂CH₃]⁺ (m/z 137) F3->F4 - CO₂

Caption: Proposed fragmentation pathways of this compound in EI-MS.

Interpretation of Key Fragment Ions

The following table summarizes the major fragments observed in the mass spectrum of this compound and their proposed structures.

m/zProposed FragmentFragmentation Pathway
210 [C₁₁H₁₄O₄]⁺• (Molecular Ion)The parent molecule with the loss of one electron. A prominent peak is expected due to the stability of the aromatic ring.
195 [M - CH₃]⁺ Loss of a methyl radical from one of the methoxy groups.
181 [M - C₂H₅]⁺ Loss of an ethyl radical from the ester group.
179 [M - OCH₃]⁺ Loss of a methoxy radical.
165 [M - OC₂H₅]⁺ Alpha cleavage resulting in the loss of the ethoxy radical. This is a very common fragmentation for ethyl esters.
137 [M - COOC₂H₅]⁺ Loss of the entire ethyl ester group as a radical.
45 [C₂H₅O]⁺ Formation of the ethoxy cation.
29 [C₂H₅]⁺ Formation of the ethyl cation.
15 [CH₃]⁺ Formation of the methyl cation.

Experimental Protocol for GC-MS Analysis

To obtain a high-quality mass spectrum of this compound, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This ensures reproducibility and allows for comparison with library data.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

Gas Chromatography (GC) Conditions

A typical GC method for the analysis of aromatic esters is outlined below.[5][6][7]

ParameterRecommended SettingRationale
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column provides good separation for a wide range of aromatic compounds.
Injector Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is used for trace analysis.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimizes separation and peak shape.
Oven Program Initial temp: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometry (MS) Conditions

The following MS parameters are standard for electron ionization analysis.[8]

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)The standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Electron Energy 70 eVThe standard electron energy for generating library-searchable mass spectra.
Ion Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature 150 °CMaintains stable performance of the mass analyzer.
Mass Range m/z 40 - 450A suitable range to capture the molecular ion and all significant fragment ions.
Scan Rate 2-3 scans/secondProvides sufficient data points across each chromatographic peak.

This experimental workflow is illustrated in the following diagram:

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Stock 1 mg/mL Stock Solution Working 10-100 µg/mL Working Solution Stock->Working Dilution Injection GC Injection Working->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-450) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Caption: Recommended workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound is characterized by a distinct molecular ion peak at m/z 210 and a series of predictable fragment ions resulting from the cleavage of the ester and methoxy groups. The key fragmentation pathways involve the loss of ethyl, ethoxy, and methyl radicals. By following the detailed experimental protocol provided, researchers can reliably obtain and interpret the mass spectrum of this compound, facilitating its identification and use in further scientific endeavors. The combination of empirical data and mechanistic understanding presented in this guide serves as a valuable resource for professionals in the fields of chemistry and drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MassBank. ETHYL BENZOATE; EI-B; MS. [Link]

  • NIST. Benzoic acid, 3,5-dimethoxy-, methyl ester. NIST Chemistry WebBook. [Link]

  • mzCloud. Ethyl benzoate. [Link]

  • GSRS. This compound. [Link]

  • NIST. Ethyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. [Link]

  • PubMed. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • ResearchGate. The fragmentation of the ethyl pmethoxycinnamate molecule occurs at m/z... [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

  • MDPI. Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol. [Link]

  • The Royal Society of Chemistry. Supporting Information for. [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • NIST. Ethyl 3,5-dinitrobenzoate. [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • MD Topology. 3,5-Dimethoxybenzoicacid. [Link]

  • MDPI. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • NIST. 3,5-Dimethoxybenzoic acid. [Link]

  • MEDALS. Spectral Database. [Link]

  • NIST. 3,5-Dimethoxybenzaldehyde. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

Sources

Ethyl 3,5-dimethoxybenzoate starting material

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3,5-dimethoxybenzoate as a Starting Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal starting material in the landscape of organic synthesis, particularly within the pharmaceutical industry. Its unique structural motif, featuring a symmetrically substituted benzene ring with electron-donating methoxy groups, makes it an invaluable building block for a diverse array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, and critical applications in drug development. We will delve into the mechanistic underpinnings of its synthesis, present detailed experimental protocols, and explore its role in the creation of targeted therapies.

Introduction: The Strategic Importance of this compound

In the intricate world of medicinal chemistry, the selection of a starting material is a decision that profoundly influences the entire synthetic route, impacting yield, purity, and scalability. This compound (C₁₁H₁₄O₄) has emerged as a strategic choice for synthetic chemists.[1][2] The symmetrically placed methoxy groups on the aromatic ring not only influence the molecule's reactivity and solubility but are also a recurring structural feature in numerous biologically active compounds. This guide aims to provide researchers and drug development professionals with a thorough understanding of this versatile building block.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][2][3]
CAS Number 17275-82-0[1][2][3]
Appearance White crystalline solid[4]
Melting Point 129-130 °C[5]
IUPAC Name This compound[1]
SMILES CCOC(=O)C1=CC(=CC(=C1)OC)OC[1][3]
Spectroscopic Analysis

The structural integrity of this compound is unequivocally confirmed through various spectroscopic techniques.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear signature of the molecule's structure. Key signals include a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and singlets for the aromatic protons and the methoxy groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is characterized by a distinct signal for the carbonyl carbon of the ester at approximately 166.7 ppm.[4][5] Signals for the aromatic carbons and the carbons of the ethyl and methoxy groups also appear at their characteristic chemical shifts.[4][5]

  • IR (Infrared) Spectroscopy: The IR spectrum prominently displays a strong absorption band for the C=O (ester) stretching vibration around 1729 cm⁻¹.[4][5] The absence of a broad O-H stretch, characteristic of the carboxylic acid precursor, confirms the successful esterification.[4][5]

  • Mass Spectrometry (MS): Mass spectrometry data corroborates the molecular weight of the compound.[5]

Synthesis of this compound: The Fischer-Speier Esterification

The most common and efficient method for synthesizing this compound is the Fischer-Speier esterification of 3,5-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst.[4][5]

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack of the alcohol (ethanol) to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[7]

Fischer_Esterification start 3,5-Dimethoxybenzoic Acid + Ethanol intermediate1 Protonated Carboxylic Acid start->intermediate1 + H⁺ (catalyst) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + Ethanol (nucleophilic attack) intermediate3 Protonated Ester intermediate2->intermediate3 - H₂O product This compound + Water intermediate3->product - H⁺ (catalyst regenerated)

Caption: Fischer-Speier Esterification of 3,5-Dimethoxybenzoic Acid.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of this compound.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxybenzoic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).[4][5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.[4][5]

  • Pour the resulting residue into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[4][5]

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.[4][5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4][5]

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white crystalline solid.

Alternative Synthetic Pathway

A multi-step synthesis starting from benzene has also been patented.[8] This process involves the production of resorcinol from benzene, followed by carboxylation to 3,5-dihydroxybenzoic acid. The hydroxyl groups are then methylated using dimethyl sulfate, and the resulting 3,5-dimethoxybenzoic acid is esterified with ethanol.[8]

Multi_Step_Synthesis Benzene Benzene Resorcinol Resorcinol Benzene->Resorcinol DihydroxybenzoicAcid 3,5-Dihydroxybenzoic Acid Resorcinol->DihydroxybenzoicAcid Carboxylation DimethoxybenzoicAcid 3,5-Dimethoxybenzoic Acid DihydroxybenzoicAcid->DimethoxybenzoicAcid Methylation Product This compound DimethoxybenzoicAcid->Product Esterification

Caption: Multi-step synthesis of this compound from Benzene.

Applications in Drug Development

Substituted benzoates are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[4] They are known to be precursors for compounds with antimycotic, anti-thrombotic, and cytotoxic activities against various tumor cell lines.[4][5]

Role as a Precursor to Kinase Inhibitors

The 3,5-dimethoxyphenyl motif is a key structural element in some targeted cancer therapies. For instance, while not a direct precursor in all published routes, the structural core of this compound is highly relevant to the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like Gefitinib.[9] These drugs function by blocking the signaling pathways that promote cancer cell growth and proliferation.[9] The synthesis of such complex molecules often involves the modification of a core scaffold, and this compound provides a readily available and functionalized aromatic ring system for this purpose.

Safety, Handling, and Storage

While this compound is not classified as a highly hazardous substance, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important starting material for organic synthesis, with particular relevance to the development of new pharmaceuticals. Its straightforward synthesis via Fischer-Speier esterification, coupled with its versatile chemical nature, makes it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for its effective utilization in the research and development of novel therapeutics.

References

  • A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. CN105218322A.
  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]

  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • This compound | C11H14O4 | CID 87026. PubChem - NIH. [Link]

  • This compound. gsrs. [Link]

  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. US4908470A.
  • Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. ResearchGate. [Link]

  • Benzoic acid, 3,5-dimethoxy-, methyl ester. NIST WebBook. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Web.mnstate.edu. [Link]

Sources

The Synthesis and Characterization of Ethyl 3,5-dimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 3,5-dimethoxybenzoate, a significant aromatic ester in the landscape of organic synthesis and drug development. While the precise historical moment of its initial discovery remains nuanced within the broader context of aromatic ester synthesis, its importance is defined by the reliable and scalable synthetic routes developed over time. This document delineates the core methodologies for its preparation, focusing on the prevalent multi-step synthesis commencing from foundational precursors and culminating in the highly efficient Fischer esterification. Detailed experimental protocols, mechanistic insights, and comprehensive characterization data are presented to equip researchers, scientists, and drug development professionals with a robust understanding of this versatile compound.

Introduction: A Molecule Defined by its Synthesis

The journey of this compound in chemical science is less about a singular moment of discovery and more about the systematic evolution of synthetic organic chemistry. Aromatic esters, as a class of compounds, have been central to the development of flavors, fragrances, and pharmaceuticals for over a century.[1][2] The specific substitution pattern of this compound, with its two methoxy groups meta to the ethyl ester, imparts unique electronic and steric properties that have made it a valuable intermediate in the synthesis of more complex molecules.[3]

The "discovery" of this compound is, therefore, best understood as the establishment of its reliable synthesis and characterization. This guide provides a comprehensive overview of the most prominent synthetic pathway, highlighting the chemical principles and experimental considerations that ensure its successful preparation in a laboratory setting.

The Synthetic Pathway: From Simple Precursors to a Versatile Intermediate

The most common and scalable synthesis of this compound is a multi-step process that begins with readily available starting materials. This pathway underscores fundamental reactions in organic chemistry, including electrophilic aromatic substitution, carboxylation, etherification, and finally, esterification.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Benzene Benzene Resorcinol Resorcinol Benzene->Resorcinol Hydroxylation Dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid Resorcinol->Dihydroxybenzoic_acid Carboxylation Dimethoxybenzoic_acid 3,5-Dimethoxybenzoic Acid Dihydroxybenzoic_acid->Dimethoxybenzoic_acid Williamson Ether Synthesis Ethyl_dimethoxybenzoate This compound Dimethoxybenzoic_acid->Ethyl_dimethoxybenzoate Fischer Esterification

Caption: Overall synthetic workflow for this compound.

Step 1 & 2: Synthesis of 3,5-Dimethoxybenzoic Acid

The journey begins with the synthesis of the key precursor, 3,5-dimethoxybenzoic acid. A common route involves the methylation of 3,5-dihydroxybenzoic acid.[4]

Protocol for the Synthesis of 3,5-Dimethoxybenzoic Acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dihydroxybenzoic acid in a suitable solvent such as acetone.

  • Addition of Base: Add anhydrous potassium carbonate to the solution. The base is crucial for deprotonating the phenolic hydroxyl groups, making them nucleophilic.

  • Methylation: Slowly add dimethyl sulfate, a potent methylating agent, to the reaction mixture. The reaction is typically heated to reflux to ensure completion.

  • Work-up and Hydrolysis: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a strong base, such as sodium hydroxide, and heated to hydrolyze any unreacted methylating agent and ensure the carboxyl group is in its salt form.

  • Acidification and Isolation: The reaction mixture is cooled, and the pH is adjusted to acidic conditions (pH ~1) using a strong acid like concentrated hydrochloric acid. This protonates the carboxylate, causing the 3,5-dimethoxybenzoic acid to precipitate out of the solution.

  • Purification: The solid product is collected by vacuum filtration, washed with cold water to remove any inorganic impurities, and dried.

Step 3: Fischer Esterification to this compound

With the carboxylic acid precursor in hand, the final step is a classic Fischer esterification to yield the desired ethyl ester.[5] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Mechanism of Fischer Esterification:

The Fischer esterification proceeds through a series of reversible steps, as illustrated below:

Fischer_Esterification cluster_0 Fischer Esterification Mechanism Carboxylic_Acid 3,5-Dimethoxybenzoic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + EtOH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ethyl_Ester This compound Protonated_Ester->Ethyl_Ester - H+

Caption: Simplified mechanism of Fischer Esterification.

Protocol for the Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask, combine 3,5-dimethoxybenzoic acid and an excess of absolute ethanol. The ethanol acts as both the reactant and the solvent, driving the equilibrium towards the product side.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is then poured into water.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent, like diethyl ether, to isolate the ester.

  • Neutralization and Washing: The combined organic layers are washed with a dilute solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a wash with brine.

  • Drying and Isolation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization or column chromatography to obtain a high-purity solid.

Characterization and Physicochemical Properties

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₄[6]
Molecular Weight 210.23 g/mol [6]
Appearance White crystalline solid
Melting Point 42-44 °C
Boiling Point 295-298 °C
CAS Number 17275-82-0[6]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ (ppm) 7.29 (t, J=2.3 Hz, 1H, Ar-H), 6.57 (d, J=2.3 Hz, 2H, Ar-H), 4.40 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.82 (s, 6H, 2 x OCH₃), 1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 75 MHz): δ (ppm) 166.7, 160.8, 131.6, 107.9, 106.3, 61.3, 55.6, 14.3.

  • IR (KBr, cm⁻¹): 2970 (C-H), 1715 (C=O, ester), 1595 (C=C, aromatic), 1230 (C-O, ether).

  • Mass Spectrometry (EI): m/z (%) 210 (M⁺), 181, 165, 137.

Applications and Significance

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the methoxy and ester functional groups provides multiple reaction sites for further chemical transformations. For instance, it is a precursor for compounds investigated for their potential biological activities.[3]

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed when handling the reagents and products involved in the synthesis of this compound.

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated sulfuric acid is highly corrosive. It should be handled with care, and appropriate PPE should be worn.

  • Standard laboratory safety practices should be followed throughout the experimental procedures.

Conclusion

While the specific historical "discovery" of this compound is not attributed to a single event, its synthesis represents a culmination of fundamental organic chemistry principles. The reliable and well-documented synthetic routes, particularly the robust Fischer esterification, have solidified its role as a valuable and accessible intermediate for researchers and developers. This guide provides the necessary technical details and theoretical underpinnings to empower scientific professionals in their work with this important chemical entity.

References

  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents.
  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Available at: [Link]

  • ResearchGate. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]

  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). (PDF) Research Progress in the Synthesis of Esters. Available at: [Link]

  • Ferreira-Neto, J. C., et al. (2023). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. Processes, 11(5), 1365. Available at: [Link]

  • Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. KTH, School of Engineering Sciences in Chemistry, Biotechnology and Health. Available at: [Link]

  • Wikipedia. (n.d.). Ester. In Wikipedia. Available at: [Link]

  • Kim, J. H., et al. (2015). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate. Korean Journal of Physiology & Pharmacology, 19(1), 35-42. Available at: [Link]

  • Altalhi, F., Algalbati, H., & Magrahi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890. Available at: [Link]

  • US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents.

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 3,5-dimethoxybenzoate. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The protocol is based on the robust and well-established Fischer esterification of 3,5-dimethoxybenzoic acid with ethanol, utilizing a strong acid catalyst. This guide is designed for researchers in organic chemistry and drug development, offering a detailed step-by-step methodology, mechanistic insights, characterization data, and safety considerations to ensure a reliable and reproducible outcome.

Principle of Synthesis: The Fischer Esterification

The synthesis of this compound is achieved through Fischer esterification, a cornerstone reaction in organic chemistry. This acid-catalyzed condensation reaction involves the formation of an ester from a carboxylic acid and an alcohol.

Mechanism Overview:

  • Protonation of the Carbonyl: The catalytic acid (sulfuric acid) protonates the carbonyl oxygen of the 3,5-dimethoxybenzoic acid. This crucial first step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: An ethanol molecule, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound.

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is used as the solvent, in accordance with Le Châtelier's principle.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaM.W. ( g/mol )PuritySupplierNotes
3,5-Dimethoxybenzoic acidC₉H₁₀O₄182.17≥99%Sigma-AldrichStarting Material
Ethanol (Absolute)C₂H₅OH46.07≥99.5%Fisher ScientificReagent and Solvent
Sulfuric AcidH₂SO₄98.0895-98%MerckCatalyst
Diethyl Ether(C₂H₅)₂O74.12ACS GradeVWRExtraction Solvent
Saturated Sodium BicarbonateNaHCO₃84.01ACS GradeLabChemFor Neutralization
Brine (Saturated NaCl)NaCl58.44ACS Grade-For Washing
Anhydrous Magnesium SulfateMgSO₄120.37≥97%Acros OrganicsDrying Agent
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or meter

  • Standard laboratory glassware and personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a ~10-gram scale synthesis of the target compound.

Part A: Reaction Setup & Reflux
  • Reagent Addition: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol).

  • Solvent Addition: Add absolute ethanol (100 mL, ~1.7 mol). The large excess of ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the ester product.

  • Stirring: Begin stirring the mixture to dissolve the solid acid. It may not dissolve completely until heating commences.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring mixture. Caution: This addition is exothermic and should be done slowly to control the temperature rise. The sulfuric acid acts as the essential catalyst for the esterification.

  • Reflux Setup: Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) using the heating mantle. Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

Part B: Work-up and Product Isolation
  • Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator. This step concentrates the product and simplifies the subsequent extraction.

  • Residue Dissolution: Dissolve the oily residue in diethyl ether (100 mL).

  • Neutralization: Transfer the ether solution to a 250 mL separatory funnel. Wash the solution sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Caution: This step neutralizes the remaining sulfuric acid and unreacted carboxylic acid. CO₂ gas will be evolved, so vent the funnel frequently to release pressure. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH ≥ 7).

    • Brine (saturated NaCl solution) (1 x 50 mL). This wash helps to remove residual water from the organic layer and break up any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.

  • Filtration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh diethyl ether to ensure complete transfer of the product.

  • Final Concentration: Concentrate the filtered organic solution using a rotary evaporator to yield the crude product, which should appear as a colorless or pale yellow oil. For most applications, this crude product is of sufficient purity. If necessary, further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

G cluster_setup Part A: Reaction Setup cluster_workup Part B: Work-up & Purification cluster_final Part C: Product Isolation A1 1. Add 3,5-Dimethoxybenzoic Acid to Flask A2 2. Add Excess Ethanol (Reagent & Solvent) A1->A2 A3 3. Add H₂SO₄ Catalyst (Slowly!) A2->A3 A4 4. Heat to Reflux (4-6 hours) A3->A4 B1 5. Cool to RT & Remove Excess Ethanol A4->B1 B2 6. Dissolve in Diethyl Ether B1->B2 B3 7. Wash with H₂O B2->B3 B4 8. Neutralize with NaHCO₃ (Vent CO₂!) B3->B4 B5 9. Wash with Brine B4->B5 B6 10. Dry with MgSO₄ B5->B6 C1 11. Filter off Drying Agent B6->C1 C2 12. Concentrate via Rotary Evaporation C1->C2 C3 13. Obtain this compound (Crude Product) C2->C3 Product Final Product: This compound C3->Product

Caption: Workflow for the synthesis of this compound.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.

PropertyExpected Result
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Approx. 294-296 °C (at 760 mmHg)
Molecular Weight 210.22 g/mol
¹H NMR (CDCl₃) δ ~1.39 (t, 3H, -CH₃), 3.81 (s, 6H, -OCH₃), 4.36 (q, 2H, -CH₂-), 6.65 (t, 1H, Ar-H), 7.15 (d, 2H, Ar-H)
IR (neat, cm⁻¹) ~2980 (C-H), ~1720 (C=O, ester), ~1600 (C=C, aromatic), ~1230 (C-O, ester)

The successful synthesis is validated by the presence of the characteristic ethyl ester peaks in the ¹H NMR spectrum (a triplet and a quartet) and the strong ester carbonyl stretch in the IR spectrum.

Safety and Handling Precautions

  • Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves.

  • Diethyl Ether: Extremely flammable and volatile. Ensure all operations are performed away from ignition sources in a well-ventilated fume hood.

  • Pressure Build-up: During the neutralization step with sodium bicarbonate, significant CO₂ gas is produced. Always vent the separatory funnel frequently and point the stopcock away from yourself and others.

  • General: Always wear safety goggles, a lab coat, and appropriate gloves when handling any chemicals.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. General principles of esterification are covered.

Application Note: Synthesis of Methyl 3,5-Dimethoxybenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Methyl 3,5-Dimethoxybenzoate

Mthis compound is a valuable intermediate in the synthesis of a wide array of pharmacologically active molecules and complex natural products. Its symmetrically substituted phenyl ring serves as a versatile scaffold for further chemical elaboration. The Fischer-Speier esterification, a cornerstone of organic synthesis, provides a direct and atom-economical route to this important ester from its corresponding carboxylic acid. This application note presents a detailed protocol for the synthesis of mthis compound, grounded in a thorough understanding of the reaction mechanism and best practices for ensuring a high-yield, high-purity outcome.

Mechanistic Insights: Driving the Equilibrium Forward

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] Understanding the mechanism is paramount to optimizing the reaction conditions. The reaction proceeds through several key, reversible steps.[3][4]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of 3,5-dimethoxybenzoic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][4]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final ester product, mthis compound, and regenerate the acid catalyst.[3]

To ensure a high yield of the desired ester, the equilibrium of this reversible reaction must be shifted towards the products. This is achieved by adhering to Le Châtelier's Principle in two primary ways:

  • Use of Excess Reactant: The reaction is conducted using a large excess of methanol, which acts as both the nucleophile and the solvent.[2] This high concentration of a reactant drives the equilibrium forward.

  • Removal of Water: While not always necessary when using a large excess of alcohol, the removal of water as it is formed can also shift the equilibrium to the right.[2]

Visualizing the Fischer Esterification Mechanism

Fischer_Esterification Acid 3,5-Dimethoxybenzoic Acid Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH (Nucleophilic Attack) Activated_Complex Activated Complex (Water as Leaving Group) Tetrahedral_Intermediate->Activated_Complex Proton Transfer Protonated_Ester Protonated Ester Activated_Complex->Protonated_Ester - H₂O (Elimination) Ester Mthis compound Protonated_Ester->Ester - H⁺ (Catalyst Regeneration)

Caption: The acid-catalyzed mechanism of Fischer esterification.

Experimental Protocol

This protocol is designed for the synthesis of mthis compound on a laboratory scale. Adherence to safety precautions is mandatory.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityComments
3,5-Dimethoxybenzoic acid182.175.00 g (27.4 mmol)Starting material
Methanol (anhydrous)32.0450 mLReagent and solvent
Sulfuric acid (conc.)98.081.5 mLCatalyst
Saturated Sodium Bicarbonate Solution-~100 mLFor neutralization
Diethyl Ether74.12100 mLFor extraction
Saturated Sodium Chloride Solution (Brine)-50 mLFor washing
Anhydrous Sodium Sulfate142.04As neededDrying agent
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (PPE)

Visualizing the Experimental Workflow

Experimental_Workflow Setup 1. Assemble Reflux Apparatus Reactants 2. Combine Reactants (Acid, Methanol, H₂SO₄) Setup->Reactants Reflux 3. Heat to Reflux (2-3 hours) Reactants->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Quench 5. Quench with Water/Ice Cool->Quench Neutralize 6. Neutralize with NaHCO₃ Quench->Neutralize Extract 7. Extract with Diethyl Ether Neutralize->Extract Wash 8. Wash Organic Layer with Brine Extract->Wash Dry 9. Dry with Na₂SO₄ Wash->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Product 11. Obtain Crude Product Evaporate->Product

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Ethyl 3,5-dimethoxybenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

Ethyl 3,5-dimethoxybenzoate (CAS No: 17275-82-0) is a valuable chemical intermediate and building block in organic synthesis.[1] Its substituted benzoate structure is a key component in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. Benzoate derivatives, in general, have attracted significant attention in medicinal research for a wide range of biological activities, including antimycotic and cytotoxic properties.[2]

This document provides a detailed, field-proven protocol for the synthesis of this compound from 3,5-dimethoxybenzoic acid and ethanol. The chosen method is the Fischer-Speier Esterification , a classic and robust acid-catalyzed reaction.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a meticulous step-by-step experimental procedure, and outline the necessary analytical techniques for product validation.

The Chemistry: Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][5][6] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a series of equilibrium steps, which can be summarized as a nucleophilic acyl substitution.[5][6]

The Role of the Acid Catalyst: A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[3] Its primary function is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by the weakly nucleophilic alcohol (ethanol in this case).[3][7]

Driving the Equilibrium: As the reaction is reversible, specific strategies must be employed to drive it toward the product side, in accordance with Le Châtelier's Principle.[6] The two most common and effective strategies are:

  • Using an Excess of a Reactant: In this protocol, absolute ethanol serves as both the reactant and the solvent. Using a large excess of ethanol shifts the equilibrium to favor the formation of the ethyl ester.[5][6]

  • Removing Water: As water is a product, its removal from the reaction mixture as it forms will also drive the reaction to completion.[3][5]

The mechanism involves six key, reversible steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[5]

  • Protonation: The carbonyl oxygen of 3,5-dimethoxybenzoic acid is protonated by the acid catalyst.[8]

  • Nucleophilic Attack (Addition): The alcohol (ethanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon.[7] This forms a tetrahedral intermediate.

  • Proton Transfer (Deprotonation/Protonation): A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[3]

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[8]

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ester product.[5][8]

Fischer_Esterification_Mechanism Reactants 3,5-Dimethoxybenzoic Acid + Ethanol (Excess) Protonation Step 1: Protonation of Carbonyl Oxygen Reactants->Protonation Catalyst_In H₂SO₄ (Catalyst) Catalyst_In->Protonation Activates Activated_Carboxylic_Acid Activated Intermediate (Protonated Carbonyl) Protonation->Activated_Carboxylic_Acid Nucleophilic_Attack Step 2: Nucleophilic Attack by Ethanol Activated_Carboxylic_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Step 3: Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with -OH₂⁺ Leaving Group Proton_Transfer->Water_Leaving_Group Elimination Step 4: Elimination of H₂O Water_Leaving_Group->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Step 5: Deprotonation Protonated_Ester->Deprotonation Products This compound + H₂O Deprotonation->Products Catalyst_Out H₂SO₄ (Regenerated) Deprotonation->Catalyst_Out Regenerates

Caption: The mechanistic pathway of Fischer Esterification.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzoate esters.[2][9]

Materials and Equipment
Reagents & Chemicals CAS No. Grade Supplier
3,5-Dimethoxybenzoic acid1132-51-0≥99%Sigma-Aldrich
Absolute Ethanol (EtOH)64-17-5≥99.5%, AnhydrousFisher Scientific
Sulfuric Acid (H₂SO₄)7664-93-995-98%, ACS ReagentVWR
Diethyl Ether (Et₂O)60-29-7ACS ReagentSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)144-55-8Saturated Aqueous Soln.Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Granular, ≥99%Fisher Scientific
Deionized Water (H₂O)7732-18-5Type IILab System
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Heating mantle with magnetic stirrer
Magnetic stir bar
Separatory funnel (250 mL)
Rotary evaporator
Beakers, Erlenmeyer flasks
Graduated cylinders
Thin Layer Chromatography (TLC) plates
Buchner funnel and filter paper
Safety Precautions: A Self-Validating System

Trustworthiness through Safety: A successful protocol is a safe protocol. All operations must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles are mandatory at all times.[10][11] Wear a flame-resistant lab coat and chemical-resistant nitrile or neoprene gloves.[10]

  • Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.[12][13] Handle with extreme care, always adding acid to other solutions slowly to dissipate heat. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 30 minutes.[13]

  • Ethanol & Diethyl Ether: Both are highly flammable. Ensure no open flames or spark sources are present in the laboratory. Ground all equipment to prevent static discharge.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[14]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxybenzoic acid (0.01 mol, 1.82 g).

  • Addition of Reagents: Add absolute ethanol (25 mL) to the flask and stir to dissolve the acid.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water.[4] Heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 8:2 v/v). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.[2][9]

Work-up and Purification
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.[2][9]

  • Quenching: Pour the resulting oily residue into a beaker containing 50 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 25 mL).[2][9] Combine the organic layers.

  • Neutralization: Wash the combined organic layers with a saturated solution of sodium bicarbonate (2 x 25 mL) to remove any unreacted 3,5-dimethoxybenzoic acid and residual sulfuric acid.[9] Causality Check: This step is critical. The bicarbonate solution reacts with the acidic protons to form sodium salts, which are water-soluble and thus partition into the aqueous phase, leaving the neutral ester in the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[2][9]

  • Final Isolation: Decant or filter the dried organic solution and concentrate it using a rotary evaporator to afford the crude product. The product should be a white solid upon removal of the solvent.[2][9]

  • Recrystallization (Optional): For higher purity, the crude solid can be recrystallized from a minimal amount of a suitable solvent, such as ethanol/water or hexanes. A Chinese patent describes an alternative of cooling the filtrate to 0°C to induce crystallization.[15]

Synthesis_Workflow cluster_workup Work-up Details Start Start: Assemble Reagents Setup 1. Reaction Setup (Flask, Stir Bar, Acid, EtOH) Start->Setup Catalyst 2. Add H₂SO₄ Catalyst Setup->Catalyst Reflux 3. Reflux for 2-3 hours (~85°C) Catalyst->Reflux Workup 4. Work-up & Extraction Reflux->Workup Cool Cool to RT Rotovap1 Remove Excess EtOH Cool->Rotovap1 Extract Extract with Et₂O Rotovap1->Extract Wash Wash with NaHCO₃ Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify 5. Purification (Rotovap & Recrystallization) Dry->Purify Characterize 6. Product Characterization (NMR, IR, MP) Purify->Characterize End End: Pure Product Characterize->End

Caption: High-level workflow for the synthesis of this compound.

Product Characterization and Data

Validation of the final product's identity and purity is achieved through standard analytical techniques.

Parameter Expected Result
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Appearance White crystalline solid[9]
Yield Typically >85%
¹H NMR (CDCl₃) δ (ppm): ~7.2 (d, 1H, Ar-H), ~6.6 (t, 2H, Ar-H), 4.40 (q, 2H, OCH₂), 3.82 (s, 6H, 2 x OCH₃), 1.38 (t, 3H, CH₃)
¹³C NMR (CDCl₃) δ (ppm): ~166 (C=O), ~160 (Ar-C-O), ~132 (Ar-C), ~107 (Ar-CH), ~105 (Ar-CH), ~61 (OCH₂), ~55 (OCH₃), ~14 (CH₃)
IR (neat, cm⁻¹) ~2970 (C-H sp³), ~1720 (C=O, ester stretch), ~1600 (C=C, aromatic), ~1230 (C-O, ester stretch). Disappearance of broad O-H stretch from ~3000 cm⁻¹ of the carboxylic acid is a key indicator of reaction completion.[2]

Note: Exact chemical shifts (δ) in NMR may vary slightly based on solvent and instrument calibration. The provided values are based on typical ranges for similar structures and literature data for related compounds.[2][9]

References

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]

  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]

  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • ResearchGate. (2020). Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. [Link]

  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Sulfuric Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87026, this compound. PubChem. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]

  • The Organic Chemistry Tutor. (2017). Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. [Link]

  • Quora. (2024). What are the safety precautions for handling small amounts of sulfuric acid? [Link]

  • University of Colorado Boulder. (n.d.). Fischer Esterification. [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. [Link]

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. [Link]

Sources

Ethyl 3,5-Dimethoxybenzoate: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 3,5-dimethoxybenzoate is a readily accessible and highly versatile aromatic compound that serves as a pivotal starting material in the multi-step synthesis of a wide array of complex organic molecules. Its symmetrically substituted benzene ring, activated by two electron-donating methoxy groups and functionalized with an ethyl ester, provides a unique platform for strategic chemical modifications. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this compound as a key building block in organic synthesis.

The strategic placement of the methoxy groups at the 3- and 5-positions directs electrophilic substitution to the ortho and para positions, offering excellent regiochemical control in various transformations. Furthermore, the ester functionality can be readily modified, for instance, through reduction, hydrolysis, or amidation, to introduce further diversity into the molecular scaffold. These features make this compound an attractive precursor for the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe utilization in any synthetic protocol.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 42-44 °C
Boiling Point 295-297 °C
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Insoluble in water.
CAS Number 17275-82-0

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Key Synthetic Transformations and Protocols

This section details key synthetic transformations where this compound serves as a valuable precursor, complete with mechanistic insights and step-by-step protocols.

Electrophilic Aromatic Substitution: The Gateway to Functionalized Scaffolds

The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic aromatic substitution reactions. The two methoxy groups are ortho, para-directing and activating, leading to substitution primarily at the C2, C4, and C6 positions.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the aromatic ring. This aldehyde functionality is a versatile handle for further synthetic manipulations, including the synthesis of heterocyclic compounds and other complex architectures.

Mechanistic Rationale: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[1] The electron-rich aromatic ring of this compound then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the corresponding aldehyde. The methoxy groups strongly activate the ring towards this electrophilic attack.

Protocol: Synthesis of Ethyl 4-formyl-3,5-dimethoxybenzoate

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of activated aromatic systems.[3]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to anhydrous N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at this temperature.

  • Slowly add the freshly prepared Vilsmeier reagent to the solution of this compound at 0 °C via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 4-formyl-3,5-dimethoxybenzoate.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation (DMF + POCl3) reaction Electrophilic Attack (0°C to RT) reagent_prep->reaction starting_material This compound in DCM starting_material->reaction quench Quenching (Ice/Water) reaction->quench neutralize Neutralization (Sat. NaHCO3) quench->neutralize extraction Extraction (DCM) neutralize->extraction purification Purification (Column Chromatography) extraction->purification product Ethyl 4-formyl-3,5- dimethoxybenzoate purification->product

Caption: Workflow for the Vilsmeier-Haack formylation.

Synthesis of Bioactive Stilbenoids: Precursors to Resveratrol Analogues

The 3,5-dimethoxy substitution pattern is a key structural feature in many naturally occurring and synthetic stilbenoids, a class of compounds known for their diverse biological activities, including antioxidant and anticancer properties. This compound can be readily converted into key intermediates for the synthesis of resveratrol and its analogues.[4][5][6]

The first step in utilizing this compound for stilbenoid synthesis is typically the reduction of the ester functionality to a primary alcohol. This transformation can be efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Mechanistic Rationale: The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol upon acidic workup.

Protocol: Reduction of this compound to (3,5-Dimethoxyphenyl)methanol

This protocol is based on standard procedures for the LiAlH₄ reduction of esters.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (3,5-dimethoxyphenyl)methanol, which can be purified further by column chromatography if necessary.

Diagram: Synthesis of Stilbenoid Precursor

Stilbenoid_Precursor_Synthesis start This compound reduction Reduction (LiAlH4, THF) start->reduction workup Aqueous Workup reduction->workup product (3,5-Dimethoxyphenyl)methanol workup->product

Caption: Reduction to the corresponding benzyl alcohol.

The resulting (3,5-dimethoxyphenyl)methanol can then be converted to the corresponding benzyl bromide or phosphonium salt, which are key reagents for Wittig or Horner-Wadsworth-Emmons reactions to construct the stilbene backbone.

Precursor to Trimethoprim Analogues

Trimethoprim is an important antibacterial drug that functions as a dihydrofolate reductase inhibitor. The 3,4,5-trimethoxybenzyl group is a crucial pharmacophore of this molecule. While trimethoprim itself is synthesized from 3,4,5-trimethoxybenzaldehyde, this compound provides a scaffold that can be elaborated to access novel analogues with potentially improved properties.[7][8][9][10]

A key transformation in this context would be the introduction of a third methoxy group at the 4-position. This can be achieved through a sequence of nitration, reduction to an amine, diazotization, and subsequent substitution with a methoxy group. Alternatively, direct hydroxylation followed by methylation could be explored. The resulting 3,4,5-trimethoxy-substituted benzoate can then be carried forward in a synthetic route analogous to that of trimethoprim.

Conclusion

This compound is a cost-effective and synthetically tractable building block with broad applications in the synthesis of complex organic molecules. Its unique electronic and structural features allow for a high degree of control in a variety of chemical transformations, making it an invaluable tool for medicinal chemists and synthetic organic chemists. The protocols and applications detailed in this note are intended to serve as a practical guide for researchers seeking to leverage the synthetic potential of this versatile compound.

References

Sources

The Versatile Scaffold: Ethyl 3,5-Dimethoxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful medicinal chemistry campaigns. Among the myriad of available building blocks, Ethyl 3,5-dimethoxybenzoate emerges as a particularly valuable and versatile scaffold. Its symmetrically substituted phenyl ring, adorned with two electron-donating methoxy groups and an ethyl ester for synthetic diversification, provides an ideal starting point for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The 3,5-Dimethoxybenzoyl Moiety: A Privileged Scaffold

The 3,5-dimethoxybenzoyl core is considered a "privileged scaffold" in medicinal chemistry. This is due to its frequent appearance in bioactive natural products and synthetic compounds, and its ability to interact with multiple biological targets through favorable non-covalent interactions. The methoxy groups can act as hydrogen bond acceptors and their lipophilicity can enhance membrane permeability, crucial for oral bioavailability.

Synthetic Utility and Key Transformations

This compound is a readily available starting material that can be efficiently transformed into several key intermediates, paving the way for the synthesis of diverse compound libraries.

Protocol 1: Synthesis of 3,5-Dimethoxybenzoic Acid

A foundational transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other derivatives.

Reaction Scheme:

Caption: Hydrolysis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the residue with water and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2).

  • Isolation: The white precipitate of 3,5-dimethoxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Protocol 2: Synthesis of 3,5-Dimethoxybenzoyl Chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a gateway to a vast number of amide and ester derivatives.[1]

Reaction Scheme:

Caption: Synthesis of 3,5-Dimethoxybenzoyl Chloride.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3,5-dimethoxybenzoic acid (1 equivalent) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-dimethoxybenzoyl chloride can often be used in the next step without further purification.

Applications in the Synthesis of Bioactive Molecules

The 3,5-dimethoxybenzoyl scaffold is a key component in a variety of therapeutic agents, particularly in the realm of oncology and infectious diseases.

Kinase Inhibitors for Cancer Therapy

Many kinase inhibitors incorporate the 3,4,5-trimethoxyphenyl moiety, which shares a similar substitution pattern and electronic properties with the 3,5-dimethoxyphenyl group. These groups are known to form crucial interactions within the ATP-binding pocket of various kinases.

Targeting EGFR and VEGFR2 Signaling:

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key players in cancer cell proliferation, survival, and angiogenesis.[2][3] Inhibitors of these receptor tyrosine kinases are a major class of anticancer drugs. The 3,5-dimethoxybenzoyl scaffold can be elaborated to generate potent inhibitors of these pathways.

cluster_membrane Cell Membrane EGFR EGFR Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation VEGFR2 VEGFR2 VEGFR2->Dimerization_Autophosphorylation Ligand EGF / VEGF Ligand->EGFR Ligand->VEGFR2 Inhibitor 3,5-Dimethoxybenzoyl Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization_Autophosphorylation->Downstream_Signaling Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response

Caption: Inhibition of EGFR/VEGFR2 Signaling.

A general synthetic approach to kinase inhibitors often involves the coupling of the 3,5-dimethoxybenzoyl moiety with a heterocyclic core, such as a quinazoline or pyrimidine, which mimics the adenine part of ATP.

Tubulin Polymerization Inhibitors

The 3,5-dimethoxyphenyl ring is a key structural feature in many compounds that inhibit tubulin polymerization, a validated target for anticancer drugs. These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Inhibitor 3,5-Dimethoxybenzoyl Derivative Inhibitor->Tubulin_Dimers Binding to Colchicine Site Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.

Antibacterial Agents: The Case of Trimethoprim

While not directly synthesized from this compound in most commercial routes, the structural analog, 3,4,5-trimethoxybenzaldehyde, is a key precursor for the synthesis of the antibacterial drug Trimethoprim. This highlights the importance of the substituted benzaldehyde core, which can be accessed from the corresponding benzoic acid. Trimethoprim is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folic acid synthesis pathway.

Quantitative Data on Bioactive Derivatives

The following table summarizes the biological activity of some compounds featuring the 3,4,5-trimethoxybenzoyl or related scaffolds, illustrating the potency that can be achieved with this privileged structural motif.

Compound ClassTargetExample IC₅₀/EC₅₀Reference
Pyrimidine DerivativesPDE50.13 nM[1]
Benzoxazole DerivativesTubulin Polymerization0.45 µM[4]

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the ease with which it can be converted into key intermediates make it an attractive scaffold for the development of novel therapeutic agents. The demonstrated success of the related 3,4,5-trimethoxyphenyl moiety in numerous approved drugs and clinical candidates underscores the potential of the 3,5-dimethoxybenzoyl core in targeting a wide range of biological processes, particularly in the fields of oncology and infectious diseases. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this privileged scaffold in their drug discovery endeavors.

References

  • A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. CN105218322A.
  • A comprehensive pathway map of epidermal growth factor receptor signaling. Oda K, Matsuoka Y, Funahashi A, Kitano H. Mol Syst Biol. 2005;1:2005.0010.
  • Application Notes and Protocols: 3,5-Dimethoxybenzamide in Medicinal Chemistry Research. Benchchem.
  • Special Issue “Development and Synthesis of Biologically Active Compounds”. Molecules. 2024;29(7):1569.
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Koch S, Claesson-Welsh L. Biochem Soc Trans. 2012 Aug;40(4):762-7.
  • Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Morimoto H, et al. Bioorg Med Chem Lett. 2014;24(22):5289-93.
  • Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid in M
  • Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. Zhang LR, et al. Eur J Med Chem. 2018;157:975-988.
  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. US4191841A.
  • Application of Scaffold Hopping in Drug Discovery. PharmaBlock.
  • Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. Benchchem.
  • Extraction of Bioactive Compounds from Medicinal Plants and Herbs. IntechOpen. 2022.
  • New and Unusual Scaffolds in Medicinal Chemistry. J Med Chem. 2011;54(9):3039-55.
  • Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Heliyon. 2024;10(9):e29780.
  • Hydrolysis of ethyl benzo

Sources

Synthesis of Ethyl 3,5-Dimethoxybenzoate and its Derivatives: A Comprehensive Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,5-Dimethoxybenzoate Scaffold

The 3,5-dimethoxybenzoate core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its structural features, including the meta-disposed methoxy groups, influence the electronic and lipophilic properties of the molecule, often leading to favorable interactions with biological targets. Ethyl 3,5-dimethoxybenzoate, as a key intermediate, provides a readily modifiable platform for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1][2][3] This guide provides detailed protocols for the synthesis of this compound and a selection of its derivatives, alongside insights into their applications in drug discovery.

Part 1: Synthesis of the Core Scaffold - this compound

The synthesis of this compound is typically achieved through a two-step process: the methylation of a dihydroxybenzoic acid precursor, followed by esterification.

Step 1: Synthesis of 3,5-Dimethoxybenzoic Acid

The most common starting material for this synthesis is 3,5-dihydroxybenzoic acid. The phenolic hydroxyl groups are methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.

Protocol 1: Methylation of 3,5-Dihydroxybenzoic Acid

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-dihydroxybenzoic acid in a suitable organic solvent such as acetone or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Base: Add an excess of a mild base, such as potassium carbonate, to the solution. The base is crucial for deprotonating the phenolic hydroxyl groups, rendering them nucleophilic for the subsequent methylation reaction.

  • Methylation: Slowly add dimethyl sulfate to the reaction mixture. This step is exothermic and should be performed with caution. The amount of dimethyl sulfate should be sufficient to methylate both hydroxyl groups.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the desired product.

  • Workup: Upon completion, cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dimethoxybenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,5-dimethoxybenzoic acid.[4]

Diagram 1: Synthesis of 3,5-Dimethoxybenzoic Acid

Synthesis 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoic Acid 3,5-Dihydroxybenzoic Acid->3,5-Dimethoxybenzoic Acid Dimethyl Sulfate, K2CO3 Acetone, Reflux Esterification cluster_0 Reaction cluster_1 Workup & Purification 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoic Acid Reaction Mixture Reaction Mixture 3,5-Dimethoxybenzoic Acid->Reaction Mixture Ethanol (excess) H2SO4 (cat.) Crude Product Crude Product Reaction Mixture->Crude Product Reflux Washed Product Washed Product Crude Product->Washed Product Et2O, NaHCO3 wash Pure this compound Pure this compound Washed Product->Pure this compound Drying & Evaporation (Purification if needed) SAR_Strategy cluster_derivatives Derivative Library This compound This compound Nitration Nitration This compound->Nitration Halogenation Halogenation This compound->Halogenation Formylation Formylation This compound->Formylation Other Reactions Other Reactions This compound->Other Reactions Amino Derivative Amino Derivative Nitration->Amino Derivative Halo Derivative Halo Derivative Halogenation->Halo Derivative Aldehyde Derivative Aldehyde Derivative Formylation->Aldehyde Derivative Diverse Derivatives Diverse Derivatives Other Reactions->Diverse Derivatives Biological Screening Biological Screening Amino Derivative->Biological Screening Halo Derivative->Biological Screening Aldehyde Derivative->Biological Screening Diverse Derivatives->Biological Screening SAR Analysis SAR Analysis Biological Screening->SAR Analysis Activity Data Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Design of New Analogs

Sources

The Versatile Role of Ethyl 3,5-dimethoxybenzoate in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of a synthetic route. Ethyl 3,5-dimethoxybenzoate, a readily accessible aromatic ester, has emerged as a valuable building block in the synthesis of a variety of bioactive molecules. Its symmetrically substituted benzene ring offers a unique platform for regioselective transformations, making it an attractive precursor for complex pharmaceutical targets. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights to empower researchers and drug development professionals.

Core Reactivity and Strategic Importance

This compound's utility in synthesis is primarily derived from three key features: the ester functionality, the activated aromatic ring, and the methoxy groups. The ester can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a benzyl alcohol, or converted to an amide, providing a versatile handle for molecular elaboration. The methoxy groups, being ortho-para directing and activating, influence the regioselectivity of electrophilic aromatic substitution reactions, while also being amenable to demethylation to reveal reactive phenolic hydroxyls.

This strategic combination of functional groups allows for a divergent synthetic approach, where a common starting material can be guided down multiple pathways to generate a library of complex molecules. This is a significant advantage in early-stage drug discovery and process development.

Key Pharmaceutical Applications and Synthetic Pathways

Synthesis of Trimetazidine: A Case Study in Reductive Amination

Trimetazidine is an anti-anginal agent that acts as a metabolic modulator. While several synthetic routes to Trimetazidine have been reported, a plausible and efficient pathway can be envisioned starting from this compound. This proposed synthesis highlights the conversion of the ester to a key aldehyde intermediate, followed by a crucial reductive amination step.

Conceptual Synthetic Pathway to Trimetazidine

G A This compound B 3,5-Dimethoxybenzyl Alcohol A->B Reduction (e.g., LiAlH4) C 3,5-Dimethoxybenzaldehyde B->C Oxidation (e.g., PCC, Swern) D Trimetazidine C->D Reductive Amination (Piperazine, H2/Pd-C)

Caption: Proposed synthetic route to Trimetazidine from this compound.

Protocol 1: Reduction of this compound to 3,5-Dimethoxybenzyl Alcohol

Causality: The initial step involves the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The choice of an anhydrous ether solvent is critical to prevent the violent reaction of LiAlH₄ with protic solvents.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, for a safer workup, add a saturated aqueous solution of sodium potassium tartrate dropwise until the vigorous reaction ceases and a granular precipitate forms.

  • Filter the resulting solid and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-dimethoxybenzyl alcohol. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of 3,5-Dimethoxybenzyl Alcohol to 3,5-Dimethoxybenzaldehyde

Causality: The selective oxidation of the primary alcohol to an aldehyde is a critical step. Over-oxidation to the carboxylic acid must be avoided. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, providing good yields of the aldehyde. The reaction is typically performed in an anhydrous chlorinated solvent.

Materials:

  • 3,5-Dimethoxybenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Celite®

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethoxybenzyl alcohol (1 equivalent) in anhydrous DCM.

  • Add PCC (1.5 equivalents) to the solution in one portion. The mixture will turn into a dark brown slurry.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel or Celite® to filter off the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 3,5-dimethoxybenzaldehyde. The product is often of sufficient purity for the next step, but can be purified by column chromatography if needed.

Protocol 3: Reductive Amination of 3,5-Dimethoxybenzaldehyde with Piperazine to Synthesize Trimetazidine

Causality: Reductive amination is a powerful method for forming C-N bonds. This one-pot reaction involves the initial formation of an iminium ion from the aldehyde and piperazine, which is then reduced in situ to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this reduction.

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Piperazine (anhydrous)

  • Palladium on carbon (10% Pd-C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in methanol in a suitable hydrogenation vessel, add piperazine (2-3 equivalents).

  • Add a catalytic amount of 10% Pd-C (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Trimetazidine base.

  • The crude product can be purified by column chromatography or by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent like ethanol or isopropanol, followed by recrystallization.

Potential Application in the Synthesis of Midodrine Analogues

Midodrine is an antihypotensive agent with a 2,5-dimethoxyphenyl-ethanolamine core structure. While the commercial synthesis of Midodrine starts from a different isomer, the chemical principles can be adapted to synthesize novel analogues from 3,5-dimethoxy precursors, which could be of interest for structure-activity relationship (SAR) studies.

Conceptual Pathway to a Midodrine Analogue

G A 3,5-Dimethoxybenzoic Acid B 3,5-Dimethoxybenzoyl Chloride A->B SOCl2 C α-Azido-3,5-dimethoxyacetophenone B->C Diazomethane, then HCl D 1-(3,5-Dimethoxyphenyl)-2-aminoethanol Analogue C->D Reduction (e.g., H2/Pd-C) E Midodrine Analogue D->E Acylation with protected glycine

Caption: A conceptual synthetic route to a Midodrine analogue starting from 3,5-dimethoxybenzoic acid.

Data Summary and Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₁H₁₄O₄210.2342-43298
3,5-Dimethoxybenzyl alcoholC₉H₁₂O₃168.1943-46183-186 (20 mmHg)
3,5-DimethoxybenzaldehydeC₉H₁₀O₃166.1745-48155-158 (10 mmHg)

Conclusion and Future Perspectives

This compound is a versatile and economically attractive starting material for the synthesis of a range of pharmaceutical compounds. The presented protocols for the synthesis of key intermediates and the proposed route to Trimetazidine demonstrate its practical utility. The exploration of this and other dimethoxy-substituted building blocks in the synthesis of novel bioactive molecules holds significant promise for the future of drug discovery and development. The principles of retrosynthetic analysis and the application of robust, well-understood chemical transformations, as exemplified in this guide, are fundamental to the art and science of pharmaceutical synthesis.

References

  • Synthesis of this compound: A Chinese patent describes a method for synthesizing this compound from 3,5-dimethoxybenzoic acid using ethanol and concentrated sulfuric acid.

  • Synthesis of Trimetazidine: A Chinese patent details a preparation method of trimetazidine from 2,3,4-trimethoxy benzaldehyde and piperazine using formic acid as a catalyst.

  • Reductive Amination in Piperazine Synthesis: A research article discusses the synthesis of piperazine derivatives via reductive amination, a key step in the proposed Trimetazidine synthesis.

  • Oxidation of Benzyl Alcohols: A research paper reports a novel and efficient method for the oxidation of benzyl alcohols to benzaldehydes using DMSO catalyzed by acids.

  • Synthesis of 3,5-Dimethoxybenzyl Alcohol: This compound is commercially available and its properties are well-documented. It is a key intermediate in the synthesis of various pharmaceuticals.

  • Synthesis of 3,5-Dimethoxybenzoyl Chloride: A detailed protocol for the synthesis of 3,5-dimethoxybenzoyl chloride from 3,5-dimethoxybenzoic acid using thionyl chloride is available.

  • Applications of Dimethoxy-substituted Aromatics: The use of dimethoxy-substituted aromatic compounds as intermediates in the synthesis of various bioactive molecules is widely reported in the chemical literature.

Application Note: A Robust Protocol for the Synthesis of Ethyl 3,5-dimethoxybenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 3,5-dimethoxybenzoate, a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The described method is based on the Fischer-Speier esterification of 3,5-dimethoxybenzoic acid with ethanol, utilizing sulfuric acid as a catalyst. This document offers a step-by-step experimental procedure, including reagent specifications, reaction setup, work-up, purification, and characterization of the final product. The causality behind critical experimental choices is explained to ensure reproducibility and high yield.

Introduction

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is present in a variety of biologically active molecules. The reliable and efficient synthesis of this ester is therefore of significant interest. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used and cost-effective method for the preparation of esters.[1][2] This application note details a robust and scalable laboratory procedure for the synthesis of this compound from commercially available 3,5-dimethoxybenzoic acid and ethanol.

The core of this process is the reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[1] To drive the equilibrium towards the product, an excess of the alcohol reactant (ethanol) is employed, in accordance with Le Châtelier's principle.[3] Concentrated sulfuric acid serves as an effective catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[2]

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/MaterialGradeSupplier
3,5-Dimethoxybenzoic acid≥98%Sigma-Aldrich
Absolute Ethanol (200 proof)≥99.5%Fisher Scientific
Sulfuric Acid (H₂SO₄)95-98%VWR
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. Baker
Diethyl Ether (Et₂O)ACS GradeFisher Scientific
Deionized Water-In-house
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

Reaction Setup and Esterification
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxybenzoic acid (5.0 g, 27.4 mmol).

  • Add absolute ethanol (50 mL, excess) to the flask. Stir the mixture until the acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the solution while stirring. Caution: The addition of sulfuric acid to ethanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[4]

  • Maintain the reflux for 2-3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.

G cluster_setup Reaction Setup cluster_reaction Esterification A 1. Add 3,5-dimethoxybenzoic acid to flask B 2. Add absolute ethanol and dissolve A->B C 3. Slowly add conc. H₂SO₄ (catalyst) B->C D 4. Attach reflux condenser and heat to reflux C->D Initiate Reaction E 5. Maintain reflux for 2-3 hours D->E F 6. Monitor reaction by TLC E->F

Figure 1: Workflow for the setup and execution of the Fischer esterification.

Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the ethanol by approximately half using a rotary evaporator.

  • Pour the remaining reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[5][6]

  • Combine the organic extracts and wash sequentially with:

    • 50 mL of deionized water

    • 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[1][5][6] Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

    • 50 mL of brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.[5][6]

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • For higher purity, the product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_workup Work-up cluster_washing Washing cluster_isolation Isolation & Purification A 1. Cool reaction and reduce ethanol volume B 2. Pour into water and extract with diethyl ether A->B C 3. Combine organic layers B->C D 4. Wash with water C->D E 5. Wash with sat. NaHCO₃ solution D->E F 6. Wash with brine E->F G 7. Dry over anhydrous Na₂SO₄ F->G H 8. Filter and concentrate via rotary evaporation G->H I 9. (Optional) Further purification H->I

Figure 2: Step-by-step workflow for the work-up and purification of this compound.

Results and Discussion

Expected Yield and Physical Properties

Following this protocol, a typical yield of this compound is in the range of 85-95%. The product should be a colorless to pale yellow oil or a low-melting solid.

PropertyValue
Molecular FormulaC₁₁H₁₄O₄
Molecular Weight210.23 g/mol [7]
AppearanceColorless to pale yellow oil or solid
Boiling Point~295 °C (literature)
Melting Point42-44 °C (literature)
Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 7.0 (d, 2H), 6.6 (t, 1H), 4.3 (q, 2H), 3.8 (s, 6H), 1.4 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ≈ 166.5, 160.8, 131.7, 107.5, 105.9, 61.2, 55.6, 14.4.

  • IR (neat, cm⁻¹): ν ≈ 2980, 1720 (C=O, ester), 1600, 1460, 1230, 1160, 1060.

  • Mass Spectrometry (EI): m/z (%) = 210 (M⁺), 181, 165, 137.

The disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum and the appearance of the characteristic ethyl ester signals in the ¹H and ¹³C NMR spectra confirm the successful esterification.

Conclusion

The Fischer esterification method detailed in this application note provides a reliable and efficient means for the synthesis of this compound. The protocol is straightforward, utilizes readily available and inexpensive reagents, and is amenable to scaling for larger-scale production. The comprehensive work-up and purification steps ensure a high-purity final product suitable for subsequent applications in research and development.

References

  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google P
  • US4908470A - Process for the methyl-4-(dimethylamino)
  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

  • This compound | C11H14O4 | CID 87026 - PubChem - NIH. (URL: [Link])

  • (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate. (URL: [Link])

  • Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. - ResearchGate. (URL: [Link])

  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (URL: [Link])

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (URL: [Link])

  • CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google P
    • The Fischer Esterification. (URL: [Link])

  • mechanism for the esterification reaction - Chemguide. (URL: [Link])

  • US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google P
  • Fischer Esterification. (URL: [Link])

Sources

The Strategic Utility of Ethyl 3,5-Dimethoxybenzoate in the Synthesis of Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Precursor

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals and biologically active molecules. Ethyl 3,5-dimethoxybenzoate, a readily accessible aromatic ester, has emerged as a highly versatile and strategic precursor for the construction of a variety of heterocyclic systems. Its symmetrically substituted dimethoxy-phenyl moiety is a common feature in numerous bioactive compounds, offering favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic families, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The strategic importance of this compound lies in the reactivity of its ester functional group, which can be readily transformed into a variety of other functionalities, such as acid chlorides, hydrazides, and β-keto esters. These intermediates, in turn, serve as the foundational building blocks for a range of cyclization reactions, paving the way for the efficient synthesis of oxadiazoles, triazoles, pyrazoles, and thiazoles, among others. This guide will elucidate these synthetic pathways, providing practical, field-proven protocols to empower researchers in their quest for novel molecular entities.

I. Synthesis of Key Intermediates from this compound

The journey from this compound to a diverse array of heterocycles begins with its conversion into more reactive intermediates. The following section details the preparation of three crucial building blocks: 3,5-dimethoxybenzoyl hydrazine, ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate, and 2-bromo-1-(3,5-dimethoxyphenyl)ethanone.

I.A. Preparation of 3,5-Dimethoxybenzoyl Hydrazine: The Gateway to Oxadiazoles and Triazoles

The hydrazide functionality is a cornerstone for the synthesis of several five-membered heterocycles containing two or three nitrogen atoms. The direct conversion of this compound to its corresponding hydrazide is a straightforward and high-yielding process.

G Ethyl_3,5-dimethoxybenzoate This compound Product 3,5-Dimethoxybenzoyl Hydrazine Ethyl_3,5-dimethoxybenzoate->Product Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Product Ethanol Ethanol, Reflux Ethanol->Product

Caption: Synthesis of 3,5-Dimethoxybenzoyl Hydrazine.

Protocol 1: Synthesis of 3,5-Dimethoxybenzoyl Hydrazine

Reagent/SolventMolar Equiv.Amount
This compound1.0(e.g., 21.0 g, 0.1 mol)
Hydrazine Hydrate (80%)3.0(e.g., 18.8 g, 0.3 mol)
Ethanol-100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and ethanol.

  • Stir the mixture at room temperature until the ester is completely dissolved.

  • Add hydrazine hydrate dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (200 mL) with stirring.

  • The white solid precipitate of 3,5-dimethoxybenzoyl hydrazine is collected by vacuum filtration.

  • Wash the solid with cold water and dry it in a vacuum oven at 60 °C.

  • The crude product can be recrystallized from ethanol to afford a pure white crystalline solid.

I.B. Preparation of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate: A Precursor for Pyrazoles

The Claisen condensation is a classic carbon-carbon bond-forming reaction that converts esters into β-keto esters. While a self-condensation of this compound is not possible due to the lack of α-protons, a mixed Claisen condensation with an enolizable ester like ethyl acetate can furnish the desired 1,3-dicarbonyl compound.

G Ethyl_3,5-dimethoxybenzoate This compound Product Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Ethyl_3,5-dimethoxybenzoate->Product Ethyl_acetate Ethyl Acetate Ethyl_acetate->Product Base Sodium Ethoxide Base->Product

Caption: Mixed Claisen Condensation to form a β-keto ester.

Protocol 2: Synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Reagent/SolventMolar Equiv.Amount
This compound1.0(e.g., 21.0 g, 0.1 mol)
Ethyl Acetate2.0(e.g., 17.6 g, 0.2 mol)
Sodium Ethoxide1.5(e.g., 10.2 g, 0.15 mol)
Toluene-150 mL

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium ethoxide in dry toluene.

  • Add a mixture of this compound and ethyl acetate dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the base.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude β-keto ester, which can be purified by vacuum distillation or column chromatography.

I.C. Preparation of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone: The Key to Thiazole Synthesis

The Hantzsch thiazole synthesis requires an α-haloketone. This can be prepared from the corresponding acetophenone, which in turn can be synthesized from this compound via a two-step process involving hydrolysis to the acid, conversion to the acid chloride, and then a Friedel-Crafts acylation or reaction with a suitable organometallic reagent. A more direct approach involves the reaction of the ester with the enolate of a methyl ketone. However, for this guide, we will outline the bromination of the commercially available 3,5-dimethoxyacetophenone for simplicity, as the synthesis of the acetophenone itself from the ester is a multi-step process.

G 3,5-Dimethoxyacetophenone 3,5-Dimethoxyacetophenone Product 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone 3,5-Dimethoxyacetophenone->Product Bromine Bromine Bromine->Product Solvent Dichloromethane Solvent->Product

Caption: Bromination of 3,5-Dimethoxyacetophenone.

Protocol 3: Synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone [1]

Reagent/SolventMolar Equiv.Amount
3,5-Dimethoxyacetophenone1.0(e.g., 18.0 g, 0.1 mol)
N-Bromosuccinimide (NBS)1.1(e.g., 19.6 g, 0.11 mol)
Benzoyl Peroxidecatalytic(e.g., 0.24 g)
Carbon Tetrachloride-200 mL

Procedure:

  • To a solution of 3,5-dimethoxyacetophenone in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 2-3 hours. The reaction can be monitored by the disappearance of the starting material on TLC.

  • Cool the reaction mixture and filter off the succinimide by-product.

  • Wash the filtrate with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

II. Synthesis of Heterocyclic Compounds

With the key intermediates in hand, we can now explore their transformation into various heterocyclic systems.

II.A. Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles that are frequently found in pharmacologically active compounds. A common and efficient method for their synthesis involves the cyclodehydration of 1,2-diacylhydrazines or the reaction of an acylhydrazide with a one-carbon synthon like carbon disulfide.

G Hydrazide 3,5-Dimethoxybenzoyl Hydrazine Intermediate Potassium dithiocarbazate salt Hydrazide->Intermediate CS2 Carbon Disulfide CS2->Intermediate KOH Potassium Hydroxide KOH->Intermediate Product 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol Intermediate->Product Reflux

Caption: Synthesis of a 1,3,4-Oxadiazole derivative.

Protocol 4: Synthesis of 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Reagent/SolventMolar Equiv.Amount
3,5-Dimethoxybenzoyl Hydrazine1.0(e.g., 1.96 g, 0.01 mol)
Carbon Disulfide1.2(e.g., 0.91 g, 0.012 mol)
Potassium Hydroxide1.1(e.g., 0.62 g, 0.011 mol)
Ethanol-50 mL

Procedure:

  • Dissolve potassium hydroxide in ethanol in a round-bottom flask.

  • Add 3,5-dimethoxybenzoyl hydrazine to the solution and stir for 15 minutes.

  • Add carbon disulfide dropwise at room temperature.

  • Reflux the reaction mixture for 10-12 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and reduce the solvent volume.

  • Pour the residue into ice-cold water and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 1,3,4-oxadiazole derivative.

II.B. Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. They can be synthesized from acylhydrazides through various cyclization strategies. One common method involves the reaction with an imidate or a similar one-carbon, one-nitrogen synthon.

G Hydrazide 3,5-Dimethoxybenzoyl Hydrazine Product 3-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole Hydrazide->Product Amidine Formamidine Acetate Amidine->Product Solvent Ethylene Glycol, Reflux Solvent->Product

Caption: Synthesis of a 1,2,4-Triazole derivative.

Protocol 5: Synthesis of 3-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole

Reagent/SolventMolar Equiv.Amount
3,5-Dimethoxybenzoyl Hydrazine1.0(e.g., 1.96 g, 0.01 mol)
Formamidine Acetate1.2(e.g., 1.25 g, 0.012 mol)
Ethylene Glycol-20 mL

Procedure:

  • In a round-bottom flask, combine 3,5-dimethoxybenzoyl hydrazine and formamidine acetate in ethylene glycol.

  • Heat the mixture to reflux (around 120-130 °C) for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water, leading to the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to get the pure triazole.

II.C. Synthesis of Pyrazoles

Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms and are widely recognized for their medicinal properties. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.

G BetaKetoEster Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Product 5-(3,5-Dimethoxyphenyl)-1H-pyrazol-3(2H)-one BetaKetoEster->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Solvent Acetic Acid, Reflux Solvent->Product

Caption: Synthesis of a Pyrazolone derivative.

Protocol 6: Synthesis of 5-(3,5-Dimethoxyphenyl)-1H-pyrazol-3(2H)-one

Reagent/SolventMolar Equiv.Amount
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate1.0(e.g., 2.52 g, 0.01 mol)
Hydrazine Hydrate (80%)1.1(e.g., 0.69 g, 0.011 mol)
Glacial Acetic Acid-30 mL

Procedure:

  • Dissolve ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate in glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate dropwise with stirring.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude pyrazolone can be purified by recrystallization from ethanol.

II.D. Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. It involves the reaction of an α-haloketone with a thioamide.

G AlphaHaloKetone 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone Product 2-Amino-4-(3,5-dimethoxyphenyl)thiazole AlphaHaloKetone->Product Thioamide Thiourea Thioamide->Product Solvent Ethanol, Reflux Solvent->Product

Caption: Hantzsch Thiazole Synthesis.

Protocol 7: Synthesis of 2-Amino-4-(3,5-dimethoxyphenyl)thiazole [2]

Reagent/SolventMolar Equiv.Amount
2-Bromo-1-(3,5-dimethoxyphenyl)ethanone1.0(e.g., 2.59 g, 0.01 mol)
Thiourea1.2(e.g., 0.91 g, 0.012 mol)
Ethanol-50 mL

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3,5-dimethoxyphenyl)ethanone and thiourea in ethanol.

  • Reflux the mixture for 2-3 hours. A precipitate may form during the reaction.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol.

  • The crude product is often the hydrobromide salt. To obtain the free base, suspend the solid in water and neutralize with a base such as sodium carbonate solution.

  • Filter the resulting solid, wash with water, and dry to obtain the pure 2-aminothiazole derivative.

Conclusion: A Versatile Building Block for Modern Drug Discovery

This technical guide has demonstrated the significant utility of this compound as a versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. By leveraging a few key transformations to generate reactive intermediates, researchers can access diverse molecular scaffolds, including oxadiazoles, triazoles, pyrazoles, and thiazoles. The detailed protocols provided herein serve as a practical resource for chemists in both academic and industrial settings, facilitating the exploration of new chemical space and the development of novel therapeutic agents. The strategic incorporation of the 3,5-dimethoxyphenyl moiety from the outset offers an efficient route to compounds with potentially favorable pharmacological profiles, underscoring the value of this readily available starting material in the ever-evolving field of drug discovery.

References

  • Google Patents. (n.d.). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Chemistry LibreTexts. (2024, September 30). The Claisen Condensation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3,5-Dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. The information provided is based on established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the Fischer esterification of 3,5-dimethoxybenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[1][2] This reaction, while straightforward in principle, is a reversible equilibrium process.[2][3] Consequently, achieving a high yield requires careful control of reaction conditions to shift the equilibrium towards the product.[4][5]

This guide will address common issues encountered during this synthesis and provide practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

You've completed the reaction, but the yield of this compound is significantly lower than expected, or you've isolated no product at all.

Possible Causes and Solutions:

  • Incomplete Reaction (Equilibrium Not Shifted): The Fischer esterification is an equilibrium reaction.[5] To maximize the yield of the ester, the equilibrium must be driven to the right, favoring the products.

    • Solution:

      • Use Excess Ethanol: Employing a large excess of ethanol (often used as the solvent) will shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's Principle.[4][5] A 10-fold excess of alcohol can significantly increase the ester yield.[5]

      • Remove Water: Water is a byproduct of the reaction, and its presence will shift the equilibrium back towards the reactants.[3][4] Ensure all glassware is thoroughly dried before use.[6] For reactions sensitive to water, using a Dean-Stark apparatus to azeotropically remove water during the reaction can be effective.[2][3]

  • Insufficient Catalyst: An acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][7]

    • Solution: Ensure a catalytic amount of a strong acid, like concentrated sulfuric acid, is used.[8][9] Typically, a few drops to a small percentage of the total reaction volume is sufficient.

  • Low Reaction Temperature or Insufficient Reaction Time: The esterification reaction is generally slow and requires heating to proceed at a reasonable rate.[2][4]

    • Solution: The reaction mixture should be heated to reflux to ensure it reaches the necessary activation energy. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8] The reaction may need to run for several hours to reach completion.[10]

  • Purity of Starting Materials: The presence of impurities, especially water, in the 3,5-dimethoxybenzoic acid or ethanol can inhibit the reaction.

    • Solution: Use anhydrous ethanol and ensure the 3,5-dimethoxybenzoic acid is dry.[6] If necessary, dry the ethanol over molecular sieves.

Issue 2: Presence of Unreacted 3,5-Dimethoxybenzoic Acid in the Final Product

After workup and purification, you observe the starting carboxylic acid in your final product, confirmed by techniques like NMR or IR spectroscopy.

Possible Causes and Solutions:

  • Incomplete Reaction: As discussed in Issue 1, the reaction may not have gone to completion.

    • Solution: Increase the reflux time and monitor by TLC until the starting material spot disappears or is significantly diminished.

  • Ineffective Workup Procedure: The workup is designed to remove the acid catalyst and any unreacted carboxylic acid.

    • Solution: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[10] This will convert the unreacted 3,5-dimethoxybenzoic acid into its sodium salt, which is soluble in the aqueous layer and can be separated. Be sure to perform multiple extractions to ensure complete removal.[8][9]

Issue 3: Formation of Side Products

You observe unexpected spots on your TLC plate or extra peaks in your NMR spectrum, indicating the presence of impurities other than the starting material.

Possible Causes and Solutions:

  • Ether Formation from Ethanol: At high temperatures and in the presence of a strong acid like sulfuric acid, ethanol can undergo dehydration to form diethyl ether.

    • Solution: While some ether formation is often unavoidable, it can be minimized by maintaining a gentle reflux and not overheating the reaction mixture. Diethyl ether is highly volatile and will likely be removed during the solvent evaporation step of the workup.

  • Charring or Decomposition: Overheating the reaction mixture, especially with concentrated sulfuric acid, can lead to the decomposition of the organic materials.

    • Solution: Use a heating mantle with a stirrer and a temperature controller to maintain a consistent and appropriate reflux temperature. Avoid direct, intense heating.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification for this synthesis?

A1: The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.[4] The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 3,5-dimethoxybenzoic acid, increasing the electrophilicity of the carbonyl carbon.[3][7]

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][3]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Q2: What is a typical experimental protocol for this synthesis?

A2: A general procedure for the synthesis of this compound is as follows:

  • In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid in an excess of absolute ethanol.[11]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[11]

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for several hours.[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.[8][9]

  • Pour the residue into water and extract the product with an organic solvent like diethyl ether.[8][10]

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.[8]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[8][9]

  • Remove the solvent by rotary evaporation to obtain the crude product.[8][9]

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Q3: How can I purify the final product?

A3: The primary methods for purifying this compound are:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be an effective purification method.[6]

  • Column Chromatography: For oily products or to separate closely related impurities, silica gel column chromatography is a standard technique. A solvent system such as petroleum ether and ethyl acetate can be used.[9]

  • Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.[12]

Q4: What are some alternative methods for synthesizing this compound?

A4: While Fischer esterification is common, other methods exist:

  • Reaction with Thionyl Chloride followed by Ethanol: 3,5-dimethoxybenzoic acid can be converted to its more reactive acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride can then be reacted with ethanol to form the ester. This method avoids the equilibrium limitations of the Fischer esterification.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of the carboxylic acid with the alcohol.[3]

Data Summary

ParameterRecommended ConditionRationale
Reactant Ratio Large excess of ethanolShifts equilibrium towards product formation (Le Châtelier's Principle).[5]
Catalyst Concentrated H₂SO₄ (catalytic amount)Protonates the carbonyl group, activating it for nucleophilic attack.[3][4]
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.[2]
Reaction Time Several hours (monitor by TLC)Ensures the reaction proceeds to completion.[10]
Workup Wash with NaHCO₃ solutionRemoves unreacted carboxylic acid and the acid catalyst.[8]

Visualizing the Process

Fischer Esterification Mechanism

Fischer_Esterification Reactants 3,5-Dimethoxybenzoic Acid + Ethanol Protonation Protonation of Carbonyl (H₂SO₄) Reactants->Protonation Activated_Acid Protonated Carboxylic Acid (More Electrophilic) Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Ethanol Activated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with Good Leaving Group (H₂O) Proton_Transfer->Water_Leaving_Group Elimination Elimination of Water Water_Leaving_Group->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Product This compound + H₂O Deprotonation->Product Troubleshooting_Low_Yield Start Low Yield of This compound Check_Equilibrium Check Reaction Equilibrium Conditions Start->Check_Equilibrium Excess_Ethanol Was a large excess of ethanol used? Check_Equilibrium->Excess_Ethanol Water_Removal Was water effectively excluded/removed? Excess_Ethanol->Water_Removal Yes Solution_Equilibrium Increase ethanol excess or use a Dean-Stark trap. Excess_Ethanol->Solution_Equilibrium No Check_Conditions Check Reaction Conditions Water_Removal->Check_Conditions Yes Water_Removal->Solution_Equilibrium No Catalyst_Amount Was sufficient acid catalyst added? Check_Conditions->Catalyst_Amount Temp_Time Was the reaction refluxed for an adequate time? Catalyst_Amount->Temp_Time Yes Solution_Conditions Ensure proper catalyst amount, reflux temperature, and time. Catalyst_Amount->Solution_Conditions No Check_Reagents Check Starting Material Purity Temp_Time->Check_Reagents Yes Temp_Time->Solution_Conditions No Reagent_Purity Are starting materials anhydrous and pure? Check_Reagents->Reagent_Purity Solution_Reagents Purify/dry starting materials. Reagent_Purity->Solution_Reagents No

Caption: A workflow for troubleshooting low product yield.

References

  • PrepChem.com. Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Available at: [Link]

  • Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Truman ChemLab. Fischer Esterification. Available at: [Link]

  • Truman ChemLab. Fischer Esterification of 3-nitrobenzoic acid 2017. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • ResearchGate. Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

  • MDPI. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]

  • Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]

  • American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Available at: [Link]

  • ACS Publications. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Available at: [Link]

  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available at: [Link]

  • Organic Syntheses. ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL) - PROPIONATE. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our focus is on providing practical, in-depth solutions grounded in chemical principles to help you optimize your reaction outcomes.

The most common and direct route to synthesizing this compound is the Fischer esterification of 3,5-dimethoxybenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄).[1][2][3] While seemingly straightforward, this equilibrium reaction presents several opportunities for side product formation that can complicate purification and reduce yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield and Presence of Starting Material in the Final Product

Symptom: After workup, you observe a significant amount of unreacted 3,5-dimethoxybenzoic acid in your crude product, confirmed by TLC or ¹H NMR (presence of a broad -COOH proton signal ~10-12 ppm).

Root Cause Analysis: The Fischer esterification is a reversible process where the carboxylic acid and alcohol are in equilibrium with the ester and water.[4][5] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis, thus lowering the yield of the desired ester.[4][6]

Solutions & Protocols:

  • Shifting the Equilibrium (Le Châtelier's Principle):

    • Use Excess Alcohol: Employing a large excess of ethanol not only acts as the solvent but also pushes the equilibrium towards the product side.[5][7] A common ratio is to use ethanol as the solvent entirely.

    • Water Removal: The removal of water as it is formed is critical.

      • Dehydrating Agent: The sulfuric acid catalyst itself acts as a powerful dehydrating agent.[7]

      • Azeotropic Distillation: For larger-scale reactions, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water.

  • Protocol: Post-Reaction Acid Removal Unreacted carboxylic acid can be effectively removed during the aqueous workup.

    • After cooling the reaction mixture, dilute it with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic 3,5-dimethoxybenzoic acid, forming the water-soluble sodium salt, which partitions into the aqueous layer.[2]

    • Continue washing until CO₂ evolution (effervescence) ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2][3]

Problem 2: Product Contamination with Phenolic Impurities

Symptom: Your product shows unexpected signals in the aromatic region of the ¹H NMR spectrum and a broad peak around 3200-3500 cm⁻¹ in the IR spectrum, indicative of a hydroxyl group. The mass spectrum may show peaks corresponding to demethylated products.

Root Cause Analysis: The strong acid catalyst (H₂SO₄) and elevated temperatures required for esterification can lead to the cleavage of the methoxy (–OCH₃) ether bonds on the aromatic ring.[8][9] This side reaction, known as ether cleavage, results in the formation of ethyl 3-hydroxy-5-methoxybenzoate or ethyl 3,5-dihydroxybenzoate. Aryl methyl ethers are susceptible to cleavage under strong acidic conditions.[10][11]

Solutions & Protocols:

  • Reaction Condition Optimization:

    • Catalyst Concentration: Use the minimum effective amount of concentrated H₂SO₄. Typically, a catalytic amount (e.g., 3-5 mol%) is sufficient.

    • Temperature Control: Avoid excessive heating. Refluxing ethanol (approx. 78 °C) is generally sufficient. Do not overheat the reaction for prolonged periods.

    • Reaction Time: Monitor the reaction by TLC. Stop the reaction once the starting material is consumed to prevent subsequent side reactions.

  • Purification Strategy: Column Chromatography If phenolic impurities are formed, they can be separated from the desired ester using silica gel column chromatography. The higher polarity of the hydroxyl groups will cause these byproducts to have a stronger affinity for the silica gel, resulting in a lower Rf value compared to the target ester.

    • Eluent System: A non-polar/polar solvent system like hexane/ethyl acetate or petroleum ether/ethyl acetate is effective. Start with a low polarity mixture and gradually increase the polarity to elute your products.

Frequently Asked Questions (FAQs)

Q1: Why must I use absolute ethanol for this reaction?

A1: The use of absolute (anhydrous) ethanol is crucial to minimize the initial concentration of water in the reaction mixture. As established, the Fischer esterification is an equilibrium reaction.[4][12] Adding water at the start would unfavorably shift the equilibrium towards the starting materials, significantly reducing the maximum achievable yield.

Q2: I noticed a sweet-smelling, highly volatile substance during my reaction. What is it?

A2: Under strong acid catalysis and heat, ethanol can undergo self-condensation to form diethyl ether. This is a common side reaction. While its formation consumes some of the ethanol, it is generally not a major issue due to the use of excess ethanol. Its high volatility means it is typically removed during solvent evaporation.

Q3: How can I confirm the successful formation of my ester product?

A3: Spectroscopic methods are the best way to confirm your product's identity.

  • ¹H NMR: Look for the characteristic quartet and triplet signals of the ethyl group (–OCH₂CH₃) at approximately 4.4 ppm and 1.4 ppm, respectively. The singlet for the two methoxy groups (–OCH₃) should appear around 3.8 ppm.[2]

  • IR Spectroscopy: The most telling sign is the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1715-1730 cm⁻¹.[3]

  • TLC Analysis: The ester product is less polar than the starting carboxylic acid. Therefore, it will have a higher Rf value on a silica TLC plate.

Q4: Can I use other acid catalysts besides sulfuric acid?

A4: Yes, other strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) can be used.[12] Lewis acids such as zirconium(IV) or hafnium(IV) salts have also been reported as effective catalysts for esterifications.[12] The choice of catalyst may influence reaction time and the potential for side reactions. For instance, HCl is more volatile and might be easier to remove, but H₂SO₄'s dehydrating properties are particularly beneficial for driving the equilibrium.

Visualizing the Process

Key Reaction and Side Products

cluster_main Fischer Esterification cluster_side Potential Side Products A 3,5-Dimethoxybenzoic Acid C This compound (Product) A->C + Ethanol (H₂SO₄, Δ) E Ethyl 3-hydroxy-5- methoxybenzoate (from Ether Cleavage) A->E Ether Cleavage (Harsh Conditions) B Ethanol F Diethyl Ether (from Ethanol Condensation) B->F Self-Condensation (H⁺, Δ) Water Water D Unreacted Starting Material (from Hydrolysis) C->D Hydrolysis (+ H₂O)

Caption: Main reaction pathway and common side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield of Crude Product check_sm Check for unreacted 3,5-dimethoxybenzoic acid (TLC, NMR) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Absent check_sm->sm_absent No shift_eq Action: Shift Equilibrium - Use excess absolute ethanol - Ensure efficient water removal sm_present->shift_eq workup Action: Improve Workup - Thoroughly wash with NaHCO₃(aq) to remove acidic starting material sm_present->workup check_impurities Check for other impurities (e.g., ether cleavage products) sm_absent->check_impurities impurities_present Impurities Present check_impurities->impurities_present Yes no_impurities No Significant Impurities check_impurities->no_impurities No optimize Action: Optimize Conditions - Lower catalyst concentration - Reduce temperature/reaction time impurities_present->optimize purify Action: Purify - Use column chromatography impurities_present->purify other_issues Investigate other issues: - Mechanical loss during transfer - Reagent purity no_impurities->other_issues

Caption: A logical workflow for troubleshooting low product yield.

References

  • CN105218322A - A kind of synthetic method of 3, 5-dimethoxybenzoic acid ethyl ester.
  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]

  • ResearchGate. (n.d.). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87026, this compound. [Link]

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Reber, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. [Link]

  • CN106748721A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • The Hydrolysis of Ethyl Benzoate. (2021). YouTube. [Link]

  • Kinnunen, A. J., et al. (2015). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Journal of Biological Chemistry, 290(29), 18047-18055. [Link]

  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

  • WO2010076810A2 - A process for the preparation of gefitinib.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Leah4sci. (2014). Cleavage of Ethers. YouTube. [Link]

  • Falck, J. R., et al. (2001). Differential Cleavage of Arylmethyl Ethers: Reactivity of 2,6-Dimethoxybenzyl Ethers. ChemInform, 32(40). [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Ethyl 3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of this compound. Our approach is rooted in practical, field-tested experience to address the common challenges encountered during the purification process.

Introduction to the Purification of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The purity of this compound is paramount for the success of subsequent reactions and the quality of the final product. The common route to its synthesis is the Fischer esterification of 3,5-dimethoxybenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid. The crude product from this reaction typically contains unreacted starting materials, byproducts, and residual catalyst, necessitating a robust purification strategy.

This guide will explore the principal methods for purifying crude this compound: aqueous workup, recrystallization, and column chromatography. We will delve into the technical details of each method, providing step-by-step protocols and troubleshooting tips to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The primary impurities include unreacted 3,5-dimethoxybenzoic acid, excess ethanol, residual sulfuric acid catalyst, and water formed during the reaction. Depending on the reaction conditions, side products from ether formation (diethyl ether) or charring of the starting material may also be present in trace amounts.

Q2: How can I quickly assess the purity of my crude and purified product?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique. A common solvent system is a mixture of hexane and ethyl acetate. The starting material, 3,5-dimethoxybenzoic acid, is significantly more polar and will have a lower Rf value than the product ester. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity. Additionally, the melting point of the purified solid can be a good indicator; a sharp melting point close to the literature value suggests high purity. The melting point of the analogous mthis compound is 42-43 °C, so the ethyl ester is expected to be a low-melting solid.

Q3: My crude product is an oil/dark liquid. Is this normal?

A3: It is not uncommon for the crude product to be an oil or a dark-colored liquid, especially if the reaction was heated for an extended period or at a high temperature, which can lead to the formation of colored impurities. An initial aqueous workup is essential to remove the bulk of the impurities and often results in the product solidifying.

Q4: Is it necessary to perform both recrystallization and column chromatography?

A4: Not always. For many applications, a thorough aqueous workup followed by a careful recrystallization will yield a product of sufficient purity (>98%). Column chromatography is generally reserved for instances where very high purity is required, or when recrystallization fails to remove a persistent impurity that has similar solubility characteristics to the product.

Purification Workflow Overview

The purification of crude this compound typically follows a multi-step process to systematically remove different types of impurities. The following diagram illustrates a recommended workflow.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Neutralization & Extraction) Crude->Workup Initial Impurity Removal Recrystallization Recrystallization Workup->Recrystallization Primary Purification Column Column Chromatography Workup->Column Alternative/Further Purification Pure Pure Ethyl 3,5-dimethoxybenzoate Recrystallization->Pure High Purity Column->Pure Very High Purity

Caption: General purification workflow for crude this compound.

Step-by-Step Purification Protocols

Protocol 1: Aqueous Workup for Initial Purification

This initial step is crucial for removing the acid catalyst and any unreacted carboxylic acid. The basic principle is to neutralize the acid and then extract the ester into an organic solvent.

Experimental Protocol:

  • Cooling and Dilution: Allow the crude reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent in which the ester is soluble, such as diethyl ether or ethyl acetate (approximately 3-5 volumes of the initial reaction volume).

  • Neutralization: Carefully transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Caution: CO₂ gas will evolve, so swirl the funnel gently and vent frequently to release the pressure. Continue adding the bicarbonate solution until the effervescence ceases, indicating that all the acid has been neutralized.

  • Extraction: Shake the separatory funnel vigorously to ensure thorough mixing of the aqueous and organic layers. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then with a saturated brine solution (NaCl(aq)). This helps to remove any remaining water-soluble impurities and break up any emulsions.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude, neutralized ester.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The key is to select a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Recommended Solvent Systems:

Solvent SystemRationale
Ethanol/Water This compound is soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can further decrease its solubility upon cooling, promoting crystallization.
Hexane/Ethyl Acetate The compound is expected to be moderately soluble in ethyl acetate and poorly soluble in hexane. Dissolving in a minimal amount of hot ethyl acetate and adding hot hexane until the solution becomes turbid is a common and effective technique.

Experimental Protocol (using Ethanol/Water):

  • Dissolution: Place the crude ester in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

A Chinese patent suggests a similar procedure of boiling in absolute ethanol and then cooling to 0°C to induce crystallization, followed by washing with ice water.[1]

Protocol 3: Purification by Column Chromatography

For instances where very high purity is required, or if recrystallization is ineffective, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase.

Experimental Protocol:

  • Stationary Phase: Silica gel (60-120 mesh) is the most common stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is typically used. A good starting point for the mobile phase composition can be determined by TLC. Aim for an Rf value of 0.2-0.4 for the product on the TLC plate. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel containing the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar composition.

  • Fraction Collection: Collect fractions of the eluent as they exit the column.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield after aqueous workup - Incomplete extraction of the ester. - Emulsion formation.- Perform multiple extractions (e.g., 3 times) with the organic solvent. - Add a small amount of brine to the separatory funnel to help break up emulsions.
Product "oils out" during recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated.- Choose a lower-boiling solvent or a different solvent system. - Use a larger volume of the hot solvent to avoid oversaturation.
No crystals form upon cooling - Too much solvent was used. - The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Poor separation on column chromatography - Inappropriate mobile phase polarity. - Column overloading.- Optimize the mobile phase using TLC to achieve good separation between the product and impurities. - Use a larger column or a smaller amount of crude product.
Product is still colored after purification - Presence of persistent colored impurities.- Treat the solution with activated carbon before the final filtration step of recrystallization. - Column chromatography is often effective at removing colored impurities.

Purity Assessment

A combination of analytical techniques should be used to confirm the purity of the final product.

Technique Expected Outcome for Pure Product
Melting Point A sharp melting point range.
TLC A single spot with a consistent Rf value.
¹H NMR The spectrum should show the expected signals for the ethyl and methoxy groups, as well as the aromatic protons, with correct integration. The absence of signals from impurities like the carboxylic acid proton is a key indicator of purity.
¹³C NMR The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule.
Mass Spectrometry The mass spectrum should show the correct molecular ion peak.

Concluding Remarks

The purification of crude this compound is a critical step in its utilization for further chemical synthesis. A systematic approach, beginning with an efficient aqueous workup to remove acidic impurities, followed by either recrystallization or column chromatography, will consistently yield a product of high purity. The choice between recrystallization and column chromatography will depend on the initial purity of the crude material and the final purity requirements. By understanding the principles behind each technique and anticipating potential challenges, researchers can confidently and efficiently obtain pure this compound for their scientific endeavors.

References

  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents.
  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals encountering challenges with the purification of Ethyl 3,5-dimethoxybenzoate via recrystallization. The following content moves beyond a simple procedural outline to provide in-depth, cause-and-effect troubleshooting, ensuring a higher rate of success in achieving product purity and yield.

Foundational Principles: Why Recrystallize this compound?

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities.[1] The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[1][2] As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice. Ideally, impurities either remain dissolved in the cold solvent (the "mother liquor") or are removed during an initial hot filtration step if they are insoluble.[1][2]

For this compound, a compound with a moderate melting point (approx. 42-43 °C), selecting the right solvent and controlling the cooling rate are paramount to avoiding common pitfalls like "oiling out" and ensuring the formation of pure, well-defined crystals.[3]

Core Experimental Workflow

The general process of recrystallization follows a logical sequence of steps, each critical for the final outcome. Understanding this flow is the first step in effective troubleshooting.

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (Remove Insoluble Impurities) A->B if needed C Slow Cooling (Induce Crystallization) A->C if no insoluble impurities B->C D Collect Crystals (Vacuum Filtration) C->D E Wash Crystals (with Cold Solvent) D->E F Dry Crystals (Remove Residual Solvent) E->F G Pure Product F->G

Caption: Standard workflow for a single-solvent recrystallization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of this compound in a practical question-and-answer format.

Problem Area 1: No Crystal Formation

Q: I've dissolved my compound and cooled the solution, but no crystals are forming. What's the issue?

A: This is a classic sign that your solution is not supersaturated. The cause is typically one of the following:

  • Excess Solvent: This is the most frequent cause.[2][4] You have used too much solvent, and the concentration of this compound is too low to crystallize even when cold.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[4] Aim to reduce the volume by 10-20% before attempting to cool again.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures. An ideal solvent shows a large solubility difference between hot and cold conditions.[1][5]

    • Solution: You may need to select a different solvent or use a mixed-solvent system. If your compound is highly soluble in ethanol, for example, you can add a "poor" solvent like water dropwise to the hot solution until it just becomes cloudy, then add a drop or two of ethanol to redissolve and clarify before cooling.

  • Lack of Nucleation Sites: Sometimes, a supersaturated solution needs a trigger to begin crystallization.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide an energy surface for crystals to begin forming.

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.

Problem Area 2: The Compound "Oils Out"

Q: Instead of forming solid crystals, my product has separated as an oily liquid. Why is this happening and how can I fix it?

A: "Oiling out" is a form of liquid-liquid phase separation that occurs when a compound comes out of solution above its melting point.[4][6] Given that this compound has a relatively low melting point (42-43 °C), this is a significant risk, especially if using a high-boiling point solvent.[3][7] Impurities can also suppress the melting point, exacerbating the issue.[8] Oiled-out products are rarely pure because the oil acts as a solvent for impurities.[4][9]

Causality & Solutions:

  • Cooling Too Rapidly: Shock-cooling a hot, concentrated solution can cause the compound to crash out as a supercooled liquid before it has time to form an ordered crystal lattice.[2]

    • Solution: Reheat the solution until the oil fully redissolves. Allow the flask to cool slowly on a countertop, insulated from the cold surface by a few paper towels or a cork ring.[4] Do not place it directly into an ice bath.

  • Solution Temperature Above Melting Point: The saturation point of your solution is at a temperature higher than the compound's melting point.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent (5-10% more volume) to decrease the concentration.[8] This lowers the saturation temperature, allowing crystallization to occur below the melting point.

  • High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, making oiling out more likely.[8][10]

    • Solution: If the above methods fail, it may be necessary to first purify the crude material by another method, such as column chromatography, to remove the bulk of impurities before attempting recrystallization.

Problem Area 3: Low Recovery & Yield

Q: My final yield of pure crystals is very low. Where did my product go?

A: A significant loss of product can occur at several stages of the process.

  • Cause 1: Using Too Much Solvent: As discussed, this is a primary culprit. A portion of your product will always remain in the mother liquor, but excessive solvent maximizes this loss.[4]

    • Validation: After filtering your crystals, take a small sample of the mother liquor. Evaporate the solvent. A large amount of solid residue indicates significant product loss.[4] You can attempt to recover a "second crop" of crystals by boiling off some solvent from the mother liquor and re-cooling, though this crop will be less pure.

  • Cause 2: Premature Crystallization: The compound crystallizes too early, particularly during hot filtration.

    • Prevention: Use a pre-heated filter funnel (stemless is best) and flask for the hot filtration. Add a small excess of solvent (~5%) before filtering to ensure the compound remains in solution. This excess can be boiled off after filtration and before cooling.

  • Cause 3: Improper Washing: Washing the collected crystals with a solvent that is not ice-cold, or with a solvent in which the compound is too soluble, will dissolve the product off the filter paper.

    • Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Problem NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Cause_NC1 Too much solvent? NoCrystals->Cause_NC1 Cause_NC2 Need nucleation? NoCrystals->Cause_NC2 Cause_OO1 Cooling too fast? OilingOut->Cause_OO1 Cause_OO2 High impurity load? OilingOut->Cause_OO2 Cause_LY1 Too much solvent used? LowYield->Cause_LY1 Cause_LY2 Loss during filtration/wash? LowYield->Cause_LY2 Solution_NC1 Boil off solvent to concentrate Cause_NC1->Solution_NC1 Solution_NC2 Scratch flask or add seed crystal Cause_NC2->Solution_NC2 Solution_OO1 Reheat, add 10% more solvent, cool slowly Cause_OO1->Solution_OO1 Solution_OO2 Consider pre-purification (e.g., chromatography) Cause_OO2->Solution_OO2 Solution_LY1 Use minimum required; recover 2nd crop Cause_LY1->Solution_LY1 Solution_LY2 Pre-heat funnel; wash with ICE-COLD solvent Cause_LY2->Solution_LY2

Caption: A decision tree for diagnosing common recrystallization failures.

Optimized Protocol: Recrystallization of this compound

This protocol is designed to maximize purity and yield. The key is selecting an appropriate solvent system. Ethanol or methanol are often good starting points for benzoate esters.[11] A mixed system, such as ethanol/water or petroleum ether/acetone, can also be highly effective.[12]

Solvent Selection Data

The ideal solvent should dissolve this compound when hot but not when cold.[1][5]

SolventBoiling Point (°C)Solubility of this compoundRationale & Comments
Ethanol 78Hot: High Cold: Low-ModerateA good primary choice. The moderate cold solubility may slightly reduce yield but promotes high purity.
Methanol 65Hot: High Cold: Low-ModerateSimilar to ethanol but with a lower boiling point, which can help prevent oiling out.
Isopropanol 82Hot: Moderate Cold: LowA good alternative if ethanol/methanol proves too effective a solvent at cold temperatures.
Water 100Hot: Insoluble Cold: InsolubleUnsuitable as a primary solvent but excellent as an "anti-solvent" in a mixed system with ethanol or methanol.
Hexane 69Hot: Low Cold: Very LowGenerally a poor solvent for this polar ester, but can be used as the anti-solvent in a mixed system with a more polar solvent like ethyl acetate.
Step-by-Step Methodology
  • Solvent Test: Place ~20-30 mg of your crude solid into a small test tube. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The solid should be sparingly soluble or insoluble. Heat the test tube. The solid should dissolve completely. Allow it to cool. If crystals form, the solvent is likely suitable.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask (choose a size where the solvent will fill about one-third to one-half of the volume). Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.[13]

  • Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Add a small excess of hot solvent (~5-10%) to prevent premature crystallization. Pre-heat a second Erlenmeyer flask and a stemless filter funnel on a hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Cooling and Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the flask to cool slowly to room temperature on an insulated surface.[4] Do not disturb the flask during this period.[2] Once the flask has reached room temperature and crystal growth appears complete, you can place it in an ice-water bath for an additional 15-20 minutes to maximize precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the solid to a pre-weighed watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

  • Validation: Check the purity of the final product by taking a melting point. A sharp melting point close to the literature value (42-43 °C) indicates high purity.[3]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Academic Journals. (2011, July 4). Isolation, characterization and crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ACS Publications. (n.d.). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • ResearchGate. (2012, October 16). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 4-isopropyl-3,5-dimethoxybenzoate. Retrieved from [Link]

  • J-STAGE. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 2,5-dimethoxybenzoate. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common esterification reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Reaction Overview: The Fischer Esterification of 3,5-dimethoxybenzoic acid

The synthesis of this compound is typically achieved through a Fischer esterification. This is a classic acid-catalyzed reaction where a carboxylic acid (3,5-dimethoxybenzoic acid) reacts with an alcohol (ethanol) to form an ester and water.[1]

The reaction is reversible, meaning it exists in an equilibrium between reactants and products.[2] To achieve a high yield of the desired ester, the equilibrium must be shifted to the product side. This is a critical concept that underpins many of the optimization strategies discussed in this guide.

The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a crucial role. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3][4]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_products Products Carboxylic_Acid 3,5-Dimethoxybenzoic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Nucleophilic Attack Acid_Catalyst H₂SO₄ Ester This compound Tetrahedral_Intermediate->Ester Elimination of Water Water Water Ester->Ester

Caption: Fischer Esterification Workflow

II. Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from established methods.[5][6]

Materials:

  • 3,5-dimethoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3,5-dimethoxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents). Using ethanol as the solvent helps to drive the equilibrium towards the product.[2][7]

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the molar amount of the carboxylic acid). The addition is exothermic, so it should be done carefully.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (~78 °C). Allow the reaction to reflux for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the mixture using a rotary evaporator to remove most of the excess ethanol.[7]

    • Pour the residue into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).[6]

  • Work-up - Neutralization and Drying:

    • Combine the organic extracts and wash sequentially with:

      • Saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 3,5-dimethoxybenzoic acid.[6][7]

      • Saturated sodium chloride solution (brine) to remove any residual water.

    • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.[6]

    • For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[8]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is very low. What are the likely causes and how can I improve it?

A1: Low yield in a Fischer esterification is most commonly due to the equilibrium not being sufficiently shifted towards the products.[2]

  • Insufficient Excess of Alcohol: The reaction is an equilibrium process. Using a large excess of ethanol (making it the solvent) is a primary way to drive the reaction forward according to Le Châtelier's principle.[2][9] Studies have shown that increasing the excess of alcohol can dramatically increase the yield.[2]

  • Presence of Water: Water is a product of the reaction. Any water present at the start (e.g., in the ethanol or on the glassware) will inhibit the forward reaction. Ensure you are using absolute ethanol and thoroughly dried glassware.

  • Inefficient Water Removal: For higher boiling point alcohols where using a large excess is not practical, the water produced during the reaction must be removed. This is often accomplished using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[2]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. Monitor the reaction by TLC until the starting material spot is no longer visible. Ensure the reaction is refluxing gently.[10]

  • Loss of Product During Work-up: The ester is soluble in organic solvents. Ensure thorough extraction from the aqueous layer. Also, premature product precipitation during washing steps can lead to loss.

Q2: My final product is an oil, but I was expecting a solid. How can I purify it?

A2: this compound has a relatively low melting point, and impurities can further depress it, causing it to be an oil at room temperature.

  • Purity Check: First, assess the purity of your product using TLC or GC-MS. The presence of multiple spots or peaks indicates impurities.

  • Recrystallization: Even if it is an oil, you may be able to induce crystallization. Try dissolving the oil in a minimum amount of a hot solvent (like ethanol or ethyl acetate) and then slowly adding a cold anti-solvent (like water or hexanes) until it becomes cloudy. Then, allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable method for purifying oils. A solvent system such as hexanes/ethyl acetate is a good starting point.

Q3: After the work-up, my product seems to have reverted to the starting carboxylic acid. What happened?

A3: This is a classic case of ester hydrolysis. The esterification reaction is reversible, and the reverse reaction (hydrolysis) is also catalyzed by acid.

  • Incomplete Neutralization: If the acidic catalyst is not completely removed during the work-up, it can catalyze the hydrolysis of the ester back to the carboxylic acid, especially in the presence of water. Ensure you wash thoroughly with a saturated sodium bicarbonate solution until no more gas (CO₂) is evolved.[6][7]

  • Excessive Exposure to Aqueous Acid/Base: Prolonged contact with aqueous acidic or basic solutions during the work-up can lead to hydrolysis. Perform the extraction and washing steps efficiently.

Q4: I see an unexpected spot on my TLC plate. What could it be?

A4: While Fischer esterification is generally a clean reaction, side products can form.

  • Dimerization/Self-Condensation: Although less common for this specific substrate, under harsh conditions, side reactions between two molecules of the carboxylic acid or other condensation reactions could occur.[11]

  • Byproducts from the Alcohol: If the ethanol used is not pure, side reactions involving impurities could occur.

  • Identification: To identify the unknown spot, it is best to isolate it by column chromatography and characterize it by NMR and Mass Spectrometry.[11]

Troubleshooting_Flowchart Start Problem with Synthesis Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction No Sol_Yield Increase excess ethanol Use Dean-Stark trap Increase reaction time/temp Low_Yield->Sol_Yield Yes Impure_Product Impure Product? Incomplete_Reaction->Impure_Product No Sol_Incomplete Increase reaction time Check catalyst activity Ensure proper reflux Incomplete_Reaction->Sol_Incomplete Yes Sol_Impure Recrystallize Perform column chromatography Check for hydrolysis during workup Impure_Product->Sol_Impure Yes

Caption: Troubleshooting Flowchart

IV. Frequently Asked Questions (FAQs)

Q: What is the best acid catalyst to use?

A: Concentrated sulfuric acid is effective and widely used.[5] p-Toluenesulfonic acid (p-TsOH) is a solid alternative that is easier to handle and can also be very effective.[7] For substrates sensitive to strong acids, milder Lewis acid catalysts can be employed.[12]

Q: How can I monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most convenient method.[6] Use a solvent system that gives good separation between the starting carboxylic acid and the product ester (e.g., 4:1 hexanes:ethyl acetate). The carboxylic acid is more polar and will have a lower Rf value than the less polar ester product. The reaction is complete when the spot corresponding to the 3,5-dimethoxybenzoic acid is no longer visible.

Q: What are the expected spectral characteristics of this compound?

A: Based on its structure and data for similar compounds, you can expect the following:[6][9][13]

  • ¹H NMR:

    • A triplet around 1.4 ppm (3H) for the -CH₃ of the ethyl group.

    • A quartet around 4.4 ppm (2H) for the -OCH₂- of the ethyl group.

    • A singlet around 3.8 ppm (6H) for the two -OCH₃ groups.

    • Aromatic protons will appear in the range of 6.6-7.3 ppm.

  • ¹³C NMR:

    • Signals for the ethyl group carbons around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

    • A signal for the methoxy carbons around 56 ppm.

    • Aromatic carbon signals between 105-160 ppm.

    • The ester carbonyl carbon signal around 166 ppm.

  • IR Spectroscopy:

    • A strong C=O stretch for the ester at ~1715-1730 cm⁻¹.

    • C-O stretches around 1200-1300 cm⁻¹.

    • Sp² C-H stretches for the aromatic ring just above 3000 cm⁻¹.

    • Sp³ C-H stretches for the ethyl and methoxy groups just below 3000 cm⁻¹.

  • Mass Spectrometry (GC-MS):

    • The molecular ion peak [M]⁺ should be visible.[9]

Q: Is it necessary to use "absolute" ethanol?

A: Yes, it is highly recommended. Since water is a product of the reaction, starting with any amount of water will inhibit the reaction and lower the potential yield. Using anhydrous (absolute) ethanol helps to maximize the formation of the ester.

V. Data Summary

ParameterRecommended ConditionRationale
Reactant Ratio 10-20 equivalents of ethanolDrives equilibrium towards product formation.[2]
Catalyst Conc. H₂SO₄ or p-TsOHEffective proton source to activate the carboxylic acid.[5]
Temperature Reflux (~78 °C for ethanol)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-4 hours (monitor by TLC)Ensures the reaction goes to completion.[6]
Work-up Wash with NaHCO₃ (aq)Neutralizes acid catalyst and removes unreacted carboxylic acid.[6][7]

VI. References

  • Fischer Esterification of 3,5-dihydroxybenzoic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 23, 2026, from [Link]

  • Razali, M. H., et al. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved January 23, 2026, from [Link]

  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents. (n.d.). Retrieved January 23, 2026, from

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 23, 2026, from [Link]

  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents. (n.d.). Retrieved January 23, 2026, from

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521–527. [Link]

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved January 23, 2026, from [Link]

  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Lapetaje, J. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. Retrieved January 23, 2026, from [Link]

  • Valgimigli, L., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(10), 6437–6446. [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Investigation of Unexpected Reaction Intermediates in the Alkaline Hydrolysis of Methyl 3,5-Dinitrobenzoate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • LibreTexts Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved January 23, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 23, 2026, from [Link]

  • Chemistry channel. (2020, November 17). Esterification test of Benzoic acid [Video]. YouTube. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved January 23, 2026, from [Link]

  • Gutzler, R., et al. (2017). Ester formation at the liquid–solid interface. Beilstein Journal of Organic Chemistry, 13, 2146–2151. [Link]

Sources

Technical Support Center: Purification of Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 3,5-dimethoxybenzoate. Our focus is on diagnosing common impurity-related issues and providing robust, field-proven protocols to achieve high purity. The methodologies described are grounded in established chemical principles to ensure both efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has an acidic pH when tested. What is the likely impurity and how can I remove it?

A1: The most probable impurity is unreacted 3,5-dimethoxybenzoic acid , the starting material for the esterification reaction. This acidic impurity persists when the reaction does not proceed to completion.

The most effective method for its removal is a liquid-liquid extraction based on its acidic properties. By washing the organic solution of your crude product with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you can selectively deprotonate the carboxylic acid. This converts it into its corresponding sodium salt, which is highly soluble in the aqueous phase and can be easily separated. The neutral ester product, this compound, remains in the organic layer. A subsequent wash with brine helps to remove residual water from the organic phase before drying and solvent evaporation.[1][2]

Q2: After the initial workup, my product is a yellow or brown oil/solid. How can I decolorize it to obtain the expected white crystalline solid?

A2: A persistent yellow or brown color typically indicates the presence of colored byproducts, which may arise from oxidation or other side reactions during synthesis.[3]

There are two primary strategies to address this:

  • Activated Charcoal Treatment: For minor color impurities, treating a solution of the crude product with activated charcoal can be effective. The charcoal adsorbs the colored molecules onto its high-surface-area matrix. The charcoal is then removed by filtration through a pad of Celite or a similar filter aid before proceeding with recrystallization or solvent removal.[3]

  • Column Chromatography: For more significant discoloration or when other neutral impurities are present, purification by flash column chromatography on silica gel is the recommended method.[3][4] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will effectively separate the less polar ester product from the more polar colored impurities.[5]

Q3: I attempted to recrystallize my product, but it "oiled out," forming a liquid layer instead of crystals. What causes this and how can I fix it?

A3: "Oiling out" during recrystallization is a common issue that occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. It can also be caused by the presence of impurities that depress the melting point or inhibit crystal lattice formation.[2]

Here are the troubleshooting steps:

  • Reduce the Cooling Rate: Cool the solution more slowly to allow proper crystal nucleation. A gradual cooling to room temperature, followed by further cooling in an ice bath, is often effective.[6]

  • Use More Solvent: Using too little solvent can lead to a highly concentrated, supersaturated solution that is prone to oiling out. Try redissolving the oil in a larger volume of the hot solvent.[2]

  • Modify the Solvent System: The choice of solvent is critical. An ideal system dissolves the compound when hot but not when cold. For this compound, consider solvent systems like ethanol/water, or a good solvent/anti-solvent pair like ethyl acetate/hexanes.[3][6]

  • Scratch the Flask: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques should be used to confirm purity and structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of signals corresponding to 3,5-dimethoxybenzoic acid or other impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A single sharp peak on the chromatogram suggests high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch (approx. 1720-1730 cm⁻¹) and the disappearance of the broad O-H stretch from the starting carboxylic acid.[1][7]

Troubleshooting and Purification Strategies

The following table summarizes common issues and recommended solutions for the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is Acidic Incomplete esterification; residual 3,5-dimethoxybenzoic acid.Perform an acid-base extraction: Wash the organic solution with aqueous NaHCO₃ or Na₂CO₃.[1]
Persistent Yellow/Brown Color Formation of colored byproducts from oxidation or side-reactions.1. Treat solution with activated charcoal. 2. Purify via flash column chromatography.[3]
"Oiling Out" During Recrystallization Solution is too concentrated; cooling rate is too fast; presence of impurities; improper solvent.Use more solvent; cool slowly; scratch the flask to induce crystallization; try a different solvent system (e.g., ethanol/water).[2][6]
Low Yield After Purification Product loss during multiple extraction or recrystallization steps; incorrect solvent choice for recrystallization.Minimize transfer steps; ensure proper phase separation; select a recrystallization solvent with a large solubility differential between hot and cold conditions.
Product is Wet or Gummy Incomplete removal of water or residual solvents.Dry the organic phase thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation; dry the final product under high vacuum.[1][3]

Key Purification Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol is designed to remove acidic impurities, primarily the unreacted starting material, 3,5-dimethoxybenzoic acid.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent frequently to release CO₂ gas. Separate the aqueous layer. Repeat this wash 1-2 times.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and removes the bulk of the dissolved water.[4]

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄). Let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is used to obtain high-purity crystalline material.

  • Solvent Selection: Choose an appropriate solvent system. An ethanol/water mixture is a good starting point.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is hot, slowly add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly turbid (cloudy). Add a few more drops of the primary solvent to redissolve the precipitate and achieve a clear solution.[6]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Purification Workflow Overview

The following diagram illustrates the general workflow for purifying crude this compound.

PurificationWorkflow Crude Crude Product (in Organic Solvent) Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purity_Check1 Assess Purity (TLC, NMR) Concentrate->Purity_Check1 Recrystallize Recrystallization Purity_Check1->Recrystallize Impurities Present Chromatography Column Chromatography Purity_Check1->Chromatography Colored / Multiple Impurities Purity_Check2 Final Purity Analysis (HPLC, NMR, MP) Purity_Check1->Purity_Check2 Product is Pure Recrystallize->Purity_Check2 Chromatography->Purity_Check2 Final_Product Pure this compound Purity_Check2->Final_Product

Caption: General Purification Workflow for this compound.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common purification issues.

TroubleshootingTree Start Start with Crude Product Q1 Is the product acidic? Start->Q1 A1_Yes Perform Acid-Base Extraction (Protocol 1) Q1->A1_Yes Yes Q2 Is the product colored? Q1->Q2 No A1_Yes->Q2 A2_Yes Use Activated Charcoal or Column Chromatography Q2->A2_Yes Yes Q3 Does it 'oil out' during recrystallization? Q2->Q3 No A2_Yes->Q3 A3_Yes Adjust Solvent/Cooling Rate Q3->A3_Yes Yes Final Proceed to Final Purity Analysis Q3->Final No A3_Yes->Final

Caption: Decision Tree for Troubleshooting Purification Issues.

Physicochemical Data

CompoundMolecular FormulaMolar Mass ( g/mol )Key Characteristics
This compound C₁₁H₁₄O₄210.23[8]Neutral ester; typically a white solid.
3,5-dimethoxybenzoic acid C₉H₁₀O₄182.17Acidic carboxylic acid; potential starting material impurity.

References

  • Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. Google Patents.
  • The Royal Society of Chemistry. Efficient and Convenient Heterogeneous Palladium-Catalyzed Regioselective Deuteration at the Benzylic Position - Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • MDPI. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. MDPI. Available from: [Link]

  • ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. Available from: [Link]

  • National Institutes of Health. This compound | C11H14O4 | CID 87026. PubChem. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • Academic Journals. Isolation, characterization and crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata. Academic Journals. Available from: [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry: University of Rochester. Available from: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific esterification. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you increase your reaction rate and overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction used to synthesize this compound?

The synthesis of this compound from 3,5-dimethoxybenzoic acid and ethanol is a classic example of a Fischer-Speier Esterification . This is a condensation reaction where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst to form an ester and water.[1][2][3][4] The reaction is reversible, which is a critical factor in optimizing its efficiency.[5][6]

The overall reaction is as follows:

Chemical reaction for the formation of this compound

The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity.[4][7] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the final ester product.[2][8]

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Acid 3,5-Dimethoxybenzoic Acid Protonated_Acid Protonated Acid (Activated) Acid->Protonated_Acid + H+ (from catalyst) H_plus H+ Ethanol Ethanol (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate attacks carbonyl carbon Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate intramolecular H+ shift Water H₂O Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Final_Ester This compound Protonated_Ester->Final_Ester - H+ (regenerates catalyst)

Caption: The acid-catalyzed mechanism for Fischer Esterification.
Q2: My reaction is very slow and gives a low yield. What is the primary cause?

The most common reason for slow reaction rates and low yields in Fischer esterification is the reversible nature of the reaction.[1][5] As the reaction proceeds, water is formed as a byproduct. This water can hydrolyze the ester product, converting it back into the starting materials (carboxylic acid and alcohol). This reverse reaction establishes an equilibrium that, without intervention, may lie unfavorably for high product yield. A study on the esterification of acetic acid and ethanol found that using equimolar amounts of reactants resulted in only a 65% yield at equilibrium.[8]

To achieve a high conversion rate, the equilibrium must be shifted to the product side, in accordance with Le Chatelier's Principle .[3]

Q3: How can I effectively shift the equilibrium to favor product formation?

There are two primary strategies to drive the reaction toward the formation of this compound:

  • Use an Excess of a Reactant: The most common and cost-effective method is to use a large excess of the alcohol (ethanol).[7][8] Using ethanol as the reaction solvent is a practical way to ensure a significant molar excess. This high concentration of a reactant shifts the equilibrium to the right, favoring the ester product. Studies have shown that increasing the alcohol from a 1:1 ratio to a 10-fold excess can dramatically increase the yield from ~65% to 97%.[8]

  • Remove Water as it Forms: Actively removing the water byproduct is a highly effective method to prevent the reverse reaction and drive the forward reaction to completion.[6][7][8] The most common laboratory technique for this is using a Dean-Stark apparatus .[9][10] This piece of glassware, used with a reflux condenser, physically separates water from the reaction mixture.

StrategyCausalityTypical Implementation
Use Excess Alcohol Increases the concentration of a key reactant, pushing the equilibrium towards the products (Le Chatelier's Principle).Use absolute ethanol as the reaction solvent, ensuring a large molar excess relative to the carboxylic acid.
Remove Water Decreases the concentration of a key product, preventing the reverse (hydrolysis) reaction and pulling the equilibrium towards the products.Employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or cyclohexane.[1][11]
Q4: What are the recommended catalysts and their concentrations?

Strong Brønsted acids are the standard catalysts for Fischer esterification. Lewis acids can also be used.[1]

  • Sulfuric Acid (H₂SO₄): This is the most common and cost-effective catalyst. A small, catalytic amount is sufficient. Typically, this is added slowly to the alcohol.

  • p-Toluenesulfonic Acid (TsOH): A solid, crystalline acid that is easier to handle than sulfuric acid and is also highly effective.[1]

  • Hydrochloric Acid (HCl): Can be generated in-situ by adding acetyl chloride to the ethanol.[3] This avoids adding water, which would be present in concentrated aqueous HCl.

A typical catalytic loading is 1-5 mol% relative to the limiting reagent (3,5-dimethoxybenzoic acid).

Troubleshooting Guide

Issue: The reaction has not gone to completion after several hours of reflux.
Possible Cause Underlying Science Recommended Solution
Water Accumulation The buildup of water has shifted the equilibrium back towards the starting materials, effectively stalling the reaction.1. Re-run the reaction using a Dean-Stark apparatus to continuously remove water.[9] 2. Ensure Reagent Purity: Use absolute (anhydrous) ethanol and thoroughly dry all glassware before starting the reaction.[12]
Insufficient Catalyst The concentration of the acid catalyst may be too low to effectively protonate the carboxylic acid and drive the reaction forward at a reasonable rate.Add a few more drops of concentrated sulfuric acid or a small amount of p-TsOH to the reaction mixture. Monitor the reaction progress via Thin Layer Chromatography (TLC).[12]
Low Temperature The reaction temperature may be too low for an adequate reaction rate. The reaction requires sufficient thermal energy to overcome the activation energy barrier.Ensure the reaction mixture is at a steady reflux. For an ethanol solvent system, the temperature should be around 78°C. If using a higher-boiling co-solvent like toluene with a Dean-Stark trap, the temperature will be higher.
Issue: The final product is difficult to purify, and the yield is low.
Possible Cause Underlying Science Recommended Solution
Unreacted Carboxylic Acid Incomplete reaction leaves behind the starting 3,5-dimethoxybenzoic acid, which can be difficult to separate from the ester product due to similar polarities.1. Drive the reaction further: Increase reflux time, use a Dean-Stark trap, or increase the excess of ethanol. 2. Aqueous Wash: During workup, wash the organic layer with a dilute basic solution, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[9][12] This will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer, leaving the neutral ester in the organic layer.
Mechanical Losses Product may be lost during transfers, extractions, and filtration steps.Ensure careful and quantitative transfers between glassware. During extractions, perform multiple extractions with smaller volumes of solvent (e.g., 3 x 25 mL) rather than one large extraction to maximize recovery.[12]

Experimental Protocols & Workflows

Protocol 1: Standard Esterification using Excess Ethanol

This protocol relies on a large excess of ethanol to drive the reaction.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethoxybenzoic acid (1.0 eq).

  • Reagents: Add absolute ethanol (20-25 mL per gram of carboxylic acid). This will serve as both the reactant and the solvent.

  • Catalyst: While stirring, slowly add concentrated sulfuric acid (approx. 0.03 eq) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78-80°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC.[12]

  • Workup:

    • Cool the reaction to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.[12]

    • Dissolve the resulting residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove unreacted acid), and finally with brine (saturated NaCl solution).[9][12]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[12]

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Optimized Esterification using a Dean-Stark Apparatus

This is the preferred method for achieving high yields and faster reaction times.

Dean_Stark_Workflow Experimental Setup with Dean-Stark Trap cluster_collection Water Collection Flask Reaction Flask: - 3,5-Dimethoxybenzoic Acid - Ethanol (5-10 eq) - Toluene (Co-solvent) - p-TsOH (Catalyst) DeanStark Dean-Stark Trap Flask->DeanStark Azeotropic Vapors Rise Heat Heating Mantle Heat->Flask Heat to Reflux DeanStark->Flask Toluene Returns to Flask Condenser Reflux Condenser (Water In/Out) DeanStark->Condenser Vapors Enter Condenser WaterLayer Water Collects at Bottom (Denser Layer) DeanStark->WaterLayer Water Separates Condenser->DeanStark Condensate Returns

Caption: Workflow for esterification using a Dean-Stark apparatus.
  • Setup: Assemble a reaction flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is completely dry.

  • Reagents: To the flask, add 3,5-dimethoxybenzoic acid (1.0 eq), ethanol (5-10 eq), a suitable acid catalyst (e.g., p-TsOH, 0.02 eq), and a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane.[1][9] The solvent should fill the Dean-Stark trap upon heating.

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon condensing, the water (being denser than toluene) will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Monitoring: Continue the reaction until no more water collects in the trap, which typically takes 1-3 hours. The theoretical volume of water can be calculated beforehand to monitor completion.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. The yield from this method should be significantly higher.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • CN105218322A. (2016, January 6). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Hussain, V., et al. (2015). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Molecules, 20(8), 13844-13854. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • CN105732374A. (2016, July 6). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Clark, J. (2015). The mechanism for the esterification reaction. Chemguide. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • US4908470A. (1990, March 13). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]

  • CIBTech. (2014). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Link]

  • University of Colorado, Boulder. Fischer Esterification. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • BYJU'S. Fischer Esterification Detailed Mechanism. [Link]

  • ResearchGate. (2015, October 16). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • Wikipedia. Dean–Stark apparatus. [Link]

  • Davis, R. (2013, April 22). A Simple Dean-Stark Apparatus Explained. YouTube. [Link]

Sources

Side reaction pathways in the synthesis of Ethyl 3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 3,5-dimethoxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

The most prevalent laboratory-scale synthesis is the Fischer-Speier esterification of 3,5-dimethoxybenzoic acid with absolute ethanol, using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] This method is favored for its operational simplicity and use of readily available, inexpensive reagents. The reaction is typically run under reflux conditions to achieve a reasonable reaction rate.[2][4]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in a Fischer esterification is almost always linked to its equilibrium nature.[1][3] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To maximize your yield, you must shift the equilibrium towards the product side. The key factors are:

  • Water Content: Any water present at the start or produced during the reaction can push the equilibrium back towards the starting materials. Ensure you are using absolute (anhydrous) ethanol and a dry apparatus.

  • Reagent Stoichiometry: According to Le Châtelier's principle, using a large excess of one reactant (typically the alcohol, as it can also serve as the solvent) will drive the reaction forward.[1]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium. Ensure you are refluxing for an adequate duration (often monitored by TLC).[2]

  • Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow reaction that may not reach equilibrium in a practical timeframe.

Q3: I'm observing an unexpected, more polar spot on my TLC plate below my product. What could this impurity be?

An unknown polar spot often indicates one of two possibilities:

  • Unreacted Starting Material: The most common "impurity" is simply unreacted 3,5-dimethoxybenzoic acid. Its carboxylic acid group makes it significantly more polar than the ester product.

  • Demethylation Byproduct: Under strong acidic conditions and heat, one or both of the methoxy (-OCH₃) ether groups can be cleaved to form phenolic hydroxyl (-OH) groups.[5][6] This would result in byproducts like Ethyl 3-hydroxy-5-methoxybenzoate, which are much more polar than the desired product due to the hydroxyl group.

Q4: How can I efficiently remove the unreacted carboxylic acid during the work-up?

The most effective method is a liquid-liquid extraction using a mild base.[2][7] After diluting the reaction mixture with an organic solvent (like diethyl ether or ethyl acetate), you should wash the organic layer with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][8] The basic solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral ester product remains in the organic layer.

Troubleshooting Guide: Side Reactions & Solutions

Problem 1: Incomplete Conversion and Persistent Starting Material
  • Symptom: TLC analysis of the crude product shows a significant spot corresponding to 3,5-dimethoxybenzoic acid. The isolated yield is low.

  • Causality: The Fischer esterification is an equilibrium-controlled process. The presence of water, one of the products, inhibits the forward reaction.

  • Troubleshooting & Optimization:

    • Employ Excess Alcohol: Use ethanol as the solvent, ensuring it is in large excess (e.g., 10-20 equivalents relative to the carboxylic acid). This stoichiometrically favors product formation.[1]

    • Ensure Anhydrous Conditions: Use absolute ethanol and flame-dry your glassware before starting the reaction to remove adsorbed water.

    • Remove Water Azeotropically: For larger-scale reactions, using a Dean-Stark apparatus with a solvent like toluene can be effective for physically removing water as it is formed, thus irreversibly driving the reaction to completion.

    • Increase Catalyst Loading: A modest increase in the amount of sulfuric acid can accelerate the rate at which equilibrium is reached.

Problem 2: Formation of Demethylated (Hydroxylated) Byproducts
  • Symptom: The final product is difficult to purify, and spectroscopic analysis (¹H NMR, MS) indicates the presence of compounds with lower molecular weights and/or phenolic protons.

  • Causality: Aryl methyl ethers are susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures.[5][6] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion (e.g., bisulfate) or water, displacing methanol. This is a significant side reaction pathway that can reduce yield and complicate purification.

  • Troubleshooting & Optimization:

    • Moderate Reaction Temperature: Avoid excessively high temperatures or prolonged reflux times. Monitor the reaction closely and stop it once the starting material is consumed.

    • Use a Milder Catalyst: Consider replacing concentrated sulfuric acid with p-toluenesulfonic acid (p-TsOH), which is a solid, non-oxidizing acid that often results in cleaner reactions.[9]

    • Alternative Esterification Methods: If demethylation remains a persistent issue, consider alternative methods that avoid strong acids and high heat. For example, reaction of the carboxylic acid with an alkyl halide in the presence of a base (a variation of the Williamson ether synthesis) or using coupling reagents like dicyclohexylcarbodiimide (DCC) can be effective, though they involve different reagents and cost considerations.[10][11][12]

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and key side pathways.

Fischer_Esterification start_acid 3,5-Dimethoxybenzoic Acid catalyst H₂SO₄ (cat.) start_acid->catalyst start_alcohol Ethanol start_alcohol->catalyst intermediate Protonated Carbonyl Intermediate catalyst->intermediate + H⁺ product This compound intermediate->product + Ethanol - H₂O, -H⁺ water Water Demethylation_Side_Reaction product This compound catalyst H₂SO₄ / Heat product->catalyst byproduct Ethyl 3-Hydroxy-5-methoxybenzoate (and/or Di-hydroxy byproduct) catalyst->byproduct Ether Cleavage methanol Methanol

Caption: Side reaction pathway: Acid-catalyzed demethylation.

Ether_Formation_Side_Reaction ethanol1 Ethanol catalyst H₂SO₄ / Heat ethanol1->catalyst ethanol2 Ethanol ethanol2->catalyst byproduct Diethyl Ether catalyst->byproduct Dehydration water Water

Caption: Side reaction pathway: Formation of diethyl ether.

Data Summary for Identification

This table provides key physical properties to help distinguish the product from potential reactants and byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₁₁H₁₄O₄210.2342-45White crystalline solid
3,5-Dimethoxybenzoic AcidC₉H₁₀O₄182.17185-187White to off-white powder
Ethyl 3,5-dihydroxybenzoateC₉H₁₀O₄182.17150-153Crystalline solid

(Data sourced from PubChem and commercial supplier information) [13][14]

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification
  • Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethoxybenzoic acid (10.0 g, 0.055 mol).

  • Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol) to the flask. Stir the mixture to dissolve the solid.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the stirring solution. The addition is exothermic.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction's progress by periodically taking small aliquots and analyzing them via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Cooling: Once the reaction is complete (disappearance of the starting material spot on TLC), remove the heating mantle and allow the mixture to cool to room temperature.

Protocol 2: Work-up and Purification
  • Solvent Removal: Remove the excess ethanol from the cooled reaction mixture using a rotary evaporator.

  • Extraction Setup: Transfer the resulting residue to a 250 mL separatory funnel using diethyl ether (100 mL) and deionized water (50 mL).

  • Acid Removal: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). Caution: CO₂ gas will evolve. Vent the separatory funnel frequently. [8]Check the final aqueous wash with pH paper to ensure it is neutral or slightly basic.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. [2][7]6. Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Recrystallization (Optional): For highest purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes, to yield a white crystalline solid.

References

  • PrepChem. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from PrepChem.com. [Link]

  • CN105218322A. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. Retrieved from Ningbo Inno Pharmchem. [Link]

  • ResearchGate. (n.d.). Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from Chemistry LibreTexts. [Link]

  • Irani, N., et al. (2015). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research, 7(10), 677-692. [Link]

  • Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from Academia.edu. [Link]

  • WO2010076810A2. (2010). A process for the preparation of gefitinib.
  • US4191841A. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]

  • AWS. (n.d.). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Retrieved from AWS. [Link]

  • CN106187121A. (2016). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • ResearchGate. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from PubChem. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Hofrichter, M., et al. (2010). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 76(17), 5814–5824. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from Chemistry LibreTexts. [Link]

Sources

Technical Support Center: High-Purity Synthesis of Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 3,5-dimethoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this common esterification reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to help you proactively avoid common pitfalls and achieve high purity and yield.

The synthesis of this compound is typically achieved via the Fischer-Speier esterification, an acid-catalyzed reaction between 3,5-dimethoxybenzoic acid and ethanol.[1] While straightforward in principle, this reaction is governed by an equilibrium, making it susceptible to incomplete conversion and the formation of specific, preventable byproducts.[2][3][4] This guide will address the most frequent challenges encountered in the laboratory.

Troubleshooting Guide: Common Experimental Issues

Q1: My final product is contaminated with significant amounts of unreacted 3,5-dimethoxybenzoic acid. How do I drive the reaction to completion?

Root Cause Analysis: This is the most common issue and is a direct consequence of the reversible nature of the Fischer esterification.[4][5] The reaction between the carboxylic acid and ethanol produces the ester and water. As water accumulates, the reverse reaction—hydrolysis of the ester back to the starting materials—begins to compete, establishing an equilibrium that may be far from complete conversion.[2]

Strategic Solutions: To maximize your yield, you must shift the equilibrium toward the product side. This is a direct application of Le Châtelier's Principle.[5][6]

  • Use a Large Excess of a Reactant: The most practical method is to use the alcohol (ethanol) in a large excess.[2][6][7] By doing this, ethanol also serves as the reaction solvent, increasing the statistical probability of productive collisions with the carboxylic acid and shifting the equilibrium forward. A 10-fold excess or greater is common.[2]

  • Remove Water as it Forms: Actively removing the water byproduct prevents the reverse hydrolysis reaction.[2][4]

    • Dean-Stark Apparatus: For larger-scale reactions, using a Dean-Stark trap with a co-solvent like toluene is highly effective. The toluene-water azeotrope boils off, condenses, and separates in the trap, with the denser water being collected while the toluene returns to the reaction flask.[2]

    • Drying Agents: While less common for this specific reaction, incorporating molecular sieves can absorb the water produced.

Recommended Action: For typical lab-scale synthesis, using absolute ethanol as both the solvent and reactant is the most efficient and cost-effective strategy to ensure high conversion.

Q2: I'm observing a volatile, low-boiling point impurity during my analysis (GC/MS or NMR). What is it and how can it be prevented?

Root Cause Analysis: This impurity is almost certainly diethyl ether . It is formed via a competing acid-catalyzed dehydration of ethanol, an SN2-type reaction where one protonated ethanol molecule is attacked by another.[8][9] This side reaction becomes significantly more favorable at higher temperatures.[8] A classic example is the formation of diethyl ether from heating ethanol with sulfuric acid at around 140°C.[8]

Strategic Solutions:

  • Strict Temperature Control: The primary cause of diethyl ether formation is excessive heat. The esterification reaction should be run at the reflux temperature of ethanol (approx. 78°C). Avoid aggressive heating that could create localized hot spots significantly above this temperature.

  • Catalyst Choice: While sulfuric acid is effective, its strong dehydrating properties can promote ether formation. If this side reaction is persistent, consider a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[1]

Visualizing the Competing Pathways: The following diagram illustrates how the protonated ethanol intermediate can either participate in the desired esterification or the undesired ether formation side reaction.

G cluster_main Desired Fischer Esterification Pathway cluster_side Undesired Byproduct Pathway A 3,5-Dimethoxy- benzoic Acid B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate B->C + EtOH D This compound (Product) C->D - H2O - H+ F Protonated Ethanol (Et-OH2+) E Ethanol (EtOH) E->F + H+ G Diethyl Ether (Byproduct) F->G + EtOH - H2O, -H+ (SN2 Reaction)

Caption: Competing reaction pathways in the synthesis.
Q3: My reaction work-up is difficult, and I'm struggling to remove the acid catalyst and unreacted starting material. What is the best purification strategy?

Root Cause Analysis: Both the acid catalyst (e.g., H₂SO₄) and any unreacted 3,5-dimethoxybenzoic acid are acidic. The desired ester product is neutral. A standard liquid-liquid extraction procedure is designed to exploit this difference in chemical properties for efficient separation.[10][11]

Strategic Solution: A Step-by-Step Purification Workflow

  • Solvent Removal: After the reaction is complete, first remove the excess ethanol using a rotary evaporator.[10][12]

  • Dissolution: Dissolve the oily residue in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.[10][11]

  • Neutralizing Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11][13]

    • Why it works: The basic NaHCO₃ solution deprotonates both the strong sulfuric acid catalyst and the weakly acidic unreacted carboxylic acid, converting them into their corresponding water-soluble salts. These salts then partition into the aqueous layer, leaving the neutral ester in the organic layer.

    • Caution: This neutralization produces CO₂ gas. Vent the separatory funnel frequently to release pressure.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10][12]

  • Final Concentration: Filter off the drying agent and remove the organic solvent via rotary evaporation to yield the crude this compound, which can then be further purified by recrystallization or distillation if necessary.

Purification Workflow Diagram:

G A Crude Reaction Mixture (Ester, Acid, EtOH, Catalyst) B 1. Remove Excess EtOH (Rotary Evaporator) A->B C 2. Dissolve in Ethyl Acetate / Ether B->C D 3. Wash with Sat. NaHCO3 (aq) (Separatory Funnel) C->D E Aqueous Layer (Waste: Salts of Acid & Catalyst) D->E Separate F Organic Layer (Contains Ester) D->F Separate G 4. Wash with Brine F->G H 5. Dry over Na2SO4 G->H I 6. Filter & Evaporate Solvent H->I J Pure this compound I->J

Caption: Standard post-reaction work-up and purification workflow.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal reaction conditions (catalyst, temperature, time)?

While conditions can be optimized for specific scales, a robust starting point is well-established.

ParameterRecommended ConditionRationale & Key Considerations
Carboxylic Acid 3,5-dimethoxybenzoic acid1.0 equivalent
Alcohol Absolute (Anhydrous) Ethanol>10 equivalents (often used as solvent)[2][7]
Catalyst Conc. Sulfuric Acid (H₂SO₄)Catalytic amount (e.g., 3-5 mol%).[10][11][14] Activates the carbonyl for nucleophilic attack.[1][7]
Temperature Reflux (~78 °C)Allows for a reasonable reaction rate without promoting the diethyl ether side reaction.[8]
Time 4-20 hoursReaction progress should be monitored (e.g., by TLC) to determine completion.[10][11]

FAQ 2: Why are anhydrous (dry) conditions so critical for this reaction?

As previously mentioned, the Fischer esterification is an equilibrium reaction where water is a product.[2][15] The presence of water at the start of the reaction (from wet glassware or non-absolute ethanol) will immediately inhibit the forward reaction and favor the reverse hydrolysis of the ester.[2] To ensure the highest possible yield, all glassware must be thoroughly dried, and anhydrous reagents should be used.[7]

References

  • Masterson, D. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Google Patents. (2016). A kind of synthetic method of 3, 5-dimethoxybenzoic acid ethyl ester. CN105218322A.
  • Chem LibreTexts. Fischer Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Masterson, D. (2014). How To Make Ethers With Alcohols And Acid. Master Organic Chemistry. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. [Link]

  • Clark, J. (2015). Making Esters. Chemguide. [Link]

  • ResearchGate. Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. [Link]

  • National Institutes of Health (NIH). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • Chemistry Stack Exchange. Diethyl Ether reaction mechanism. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • ACS Publications. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • MDPI. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • Google Patents.
  • Vedantu. The formation of diethyl ether from ethanol is catalysed class 12 chemistry CBSE. [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • PrepChem.com. Synthesis of a. Ethyl 3,5-dihydroxybenzoate. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • JOCPR. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]

  • ACS Publications. Mechanism and kinetics of the acid-catalyzed formation of ethene and diethyl ether from ethanol in supercritical water. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical comparison for confirming the structure of Ethyl 3,5-dimethoxybenzoate, a valuable building block in organic synthesis. We will explore the application of key analytical techniques, compare its spectral features with those of its isomers, and provide detailed experimental protocols to ensure self-validating results.

Introduction: The Importance of Isomeric Purity

This compound (C₁₁H₁₄O₄, Molar Mass: 210.23 g/mol , CAS: 17275-82-0) is an aromatic ester with applications in the synthesis of more complex molecules.[1][2] Its chemical identity is defined by the substitution pattern of the methoxy groups on the benzene ring. However, isomers such as Ethyl 2,6-dimethoxybenzoate and Ethyl 3,4-dimethoxybenzoate possess the same molecular formula and mass, making their differentiation critical. This guide will demonstrate how a multi-technique approach, relying on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, can definitively confirm the 3,5-substitution pattern.

The Analytical Trifecta: A Synergistic Approach to Structural Elucidation

No single technique provides a complete structural picture. Instead, we rely on the synergy of NMR, MS, and IR spectroscopy to build a comprehensive and validated structural assignment. The causality behind choosing this combination lies in the complementary nature of the information each technique provides: NMR reveals the carbon-hydrogen framework and connectivity, MS determines the molecular mass and fragmentation patterns, and IR identifies the functional groups present.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound.

Structural_Confirmation_Workflow Workflow for Structural Confirmation cluster_Synthesis_and_Purification 1. Synthesis & Purification cluster_Spectroscopic_Analysis 2. Spectroscopic Analysis cluster_Data_Analysis_and_Comparison 3. Data Analysis & Comparison cluster_Conclusion 4. Conclusion Synthesis Synthesis of Ethyl 3,5-dimethoxybenzoate Purification Purification (e.g., Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Analysis Spectral Data Interpretation NMR->Analysis MS->Analysis IR->Analysis Comparison Comparison with Isomers and Reference Data Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: A logical workflow for the synthesis, purification, and multi-technique spectroscopic confirmation of this compound.

Comparative Spectroscopic Analysis: Differentiating Isomers

The key to confirming the 3,5-isomer lies in comparing its spectroscopic data with that of its isomers. The substitution pattern directly influences the electronic environment of the nuclei and the vibrational modes of the bonds, leading to distinct spectral fingerprints.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

Expected ¹H NMR Signals for this compound:

Based on its symmetrical structure, we anticipate a specific set of signals:

  • Aromatic Protons: Two equivalent protons at the C2 and C6 positions and one proton at the C4 position. This will result in two distinct signals in the aromatic region (typically 6.5-8.0 ppm). The two protons at C2 and C6 will appear as a doublet, and the proton at C4 will appear as a triplet due to coupling with the two equivalent neighboring protons.

  • Methoxy Protons: A singlet integrating to six protons for the two equivalent methoxy groups.

  • Ethyl Protons: A quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group of the ethyl ester, showing their characteristic coupling pattern.

Comparative ¹H and ¹³C NMR Data:

The following table summarizes the expected and observed NMR data for this compound and its isomers. This direct comparison highlights the diagnostic differences arising from the varied substitution patterns.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Aromatic H (C2, C6): ~7.2 (d) Aromatic H (C4): ~6.7 (t) -OCH₃: ~3.8 (s, 6H) -OCH₂CH₃: ~4.4 (q) -OCH₂CH₃: ~1.4 (t)C=O: ~166 C-O (aromatic): ~160 C-H (aromatic): ~108, ~106 C-CO: ~132 -OCH₃: ~55 -OCH₂CH₃: ~61 -OCH₂CH₃: ~14
Ethyl 2,6-dimethoxybenzoate Aromatic H (C4): 7.29 (d) Aromatic H (C3, C5): 6.57 (dd) -OCH₃: 3.82 (s, 6H) -OCH₂CH₃: 4.40 (q) -OCH₂CH₃: 1.38 (t)[3]C=O: 166.7 C-O (aromatic): 157.2 C-H (aromatic): 131.0, 103.9 C-CO: 113.3 -OCH₃: 56.0 -OCH₂CH₃: 61.3 -OCH₂CH₃: 14.3[3]
Ethyl 3,4-dimethoxybenzoate Aromatic H: 7.59 (dd), 7.45 (d), 6.78 (d) -OCH₃: ~3.9 (s, 3H), ~3.8 (s, 3H) -OCH₂CH₃: ~4.3 (q) -OCH₂CH₃: ~1.4 (t)[4]C=O: ~166 C-O (aromatic): ~153, ~148 C-H (aromatic): ~123, ~112, ~110 C-CO: ~123 -OCH₃: ~56 -OCH₂CH₃: ~61 -OCH₂CH₃: ~14[4]

Note: Predicted values for this compound are based on established chemical shift principles and comparison with similar structures. The symmetry of the 3,5-isomer is the most telling feature, leading to fewer signals in both the ¹H and ¹³C NMR spectra compared to the 3,4-isomer.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. While all three isomers will have the same molecular ion peak ([M]⁺) at m/z 210, their fragmentation patterns will differ.

Expected Fragmentation of this compound:

The fragmentation of esters is well-documented.[5] Key fragmentation pathways for this compound would include:

  • Loss of the ethoxy radical (-•OCH₂CH₃): This would result in a prominent acylium ion at m/z 165.

  • Loss of ethylene (C₂H₄) via McLafferty rearrangement: This would produce a radical cation at m/z 182.

  • Loss of a methyl radical (-•CH₃) from a methoxy group: This would lead to a fragment at m/z 195.

  • Subsequent loss of carbon monoxide (CO) from fragment ions.

MS_Fragmentation Key Fragmentation Pathways of this compound M [C₁₁H₁₄O₄]⁺• m/z = 210 F1 [M - •CH₃]⁺ m/z = 195 M->F1 - •CH₃ F2 [M - C₂H₄]⁺• m/z = 182 M->F2 - C₂H₄ F3 [M - •OCH₂CH₃]⁺ m/z = 165 M->F3 - •OCH₂CH₃ F4 [m/z 165 - CO]⁺ m/z = 137 F3->F4 - CO

Caption: Predicted major fragmentation pathways for this compound in Electron Ionization Mass Spectrometry.

Comparative Mass Spectrometry Data:

FragmentThis compound (Predicted)Ethyl 2,6-dimethoxybenzoate[3]Ethyl 3,4-dimethoxybenzoate[4]
[M]⁺• 210210210
[M - •CH₃]⁺ 195195-
[M - C₂H₄]⁺• 182181-
[M - •OCH₂CH₃]⁺ 165165-
[m/z 165 - CO]⁺ 137137-

The subtle differences in the relative abundances of these fragments, and the presence of unique smaller fragments, can help distinguish between the isomers.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Expected IR Absorptions for this compound:

  • C=O Stretch (Ester): A strong absorption band in the region of 1715-1730 cm⁻¹.

  • C-O Stretch (Ester and Ether): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • sp² C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • sp³ C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Characteristic absorptions in the 1450-1600 cm⁻¹ region and out-of-plane bending bands that are indicative of the substitution pattern. For a 1,3,5-trisubstituted benzene ring, characteristic bands are expected around 810-850 cm⁻¹ and 690-900 cm⁻¹.

Comparative IR Data:

Functional GroupThis compound (Predicted)Ethyl 2,6-dimethoxybenzoate[3]
C=O Stretch (Ester) ~1720 cm⁻¹1729 cm⁻¹
sp³ C-H Stretch ~2840-2980 cm⁻¹2843, 2965 cm⁻¹
Aromatic C=C Stretch ~1600, ~1460 cm⁻¹1581, 1498 cm⁻¹
C-O Stretch ~1230, ~1160, ~1060 cm⁻¹1228 cm⁻¹

The most diagnostic feature in the IR spectrum for differentiating the isomers will be the pattern of the C-H out-of-plane bending vibrations in the fingerprint region, which is highly dependent on the substitution pattern of the aromatic ring.

Experimental Protocols for Self-Validating Data

To ensure the trustworthiness of your results, it is imperative to follow standardized and well-documented experimental protocols.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Alternatively, for a liquid or dissolved solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the sample in the beam of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic and multi-faceted analytical approach is employed. By leveraging the complementary strengths of NMR, MS, and IR spectroscopy, and by carefully comparing the obtained data with that of its isomers, a definitive and scientifically sound structural assignment can be made. The protocols outlined in this guide provide a framework for generating self-validating data, ensuring the integrity and reliability of your research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521–527. [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • GSRS. This compound. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

  • Doc Brown's Chemistry. Mass spectrum of ethyl ethanoate. [Link]

  • Pharmacognosy Journal. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [Link]

  • ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • Beilstein Journals. BJOC - Search Results. [Link]

  • MEDALS. Spectral Database. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

Sources

Introduction: Structuring Certainty in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of Ethyl 3,5-dimethoxybenzoate

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecular entities is paramount. This compound (C₁₁H₁₄O₄, M.W.: 210.23 g/mol ) serves as a vital intermediate and building block in the synthesis of more complex molecules.[1][2] Its purity and structural integrity directly impact the yield, efficacy, and safety of downstream products. Therefore, a robust analytical methodology for its characterization is not merely a procedural step but a cornerstone of quality assurance.

This guide provides a comprehensive examination of this compound using a multi-pronged spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the causal relationships between molecular structure and spectral output, offering field-proven insights into data interpretation. To establish a framework for understanding, we will compare its spectral characteristics against three structurally analogous compounds:

  • Mthis compound: A close analog differing only by the ester group, allowing for a precise analysis of the ethyl moiety's contribution.[3]

  • Ethyl Benzoate: Lacking the methoxy groups, this compound provides a baseline for understanding the electronic influence of the 3,5-dimethoxy substitution on the benzene ring.[4]

  • Ethyl 3,5-dihydroxybenzoate: The substitution of methoxy with hydroxyl groups offers a clear comparison of the spectroscopic signatures of these two common functional groups.[5]

This comparative approach ensures a self-validating system of analysis, empowering researchers to confidently identify and characterize this compound and related structures.

Core Spectroscopic Workflow

The reliable characterization of a chemical compound is a systematic process. It begins with sample preparation and proceeds through data acquisition and interpretation, with each step informing the next. The following workflow represents a best-practice approach for the analysis of a pure chemical standard like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh Pure Sample Solv Select & Add Deuterated Solvent (NMR) or IR-Transparent Matrix Prep->Solv Diss Ensure Complete Dissolution/Mixing Solv->Diss NMR ¹H & ¹³C NMR Spectroscopy Diss->NMR Introduce Sample to Spectrometer IR FTIR Spectroscopy Diss->IR Introduce Sample to Spectrometer MS Mass Spectrometry (EI/ESI) Diss->MS Introduce Sample to Spectrometer Proc Process Raw Data (FT, Baseline Correction) NMR->Proc IR->Proc MS->Proc Peak Peak Picking & Integration Proc->Peak Assign Assign Signals to Molecular Structure Peak->Assign Comp Compare with Reference Data & Alternatives Assign->Comp Report Final Structural Confirmation Comp->Report

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Experience: Why NMR is Decisive

For a molecule like this compound, ¹H NMR provides an immediate and distinct fingerprint. We expect to see signals corresponding to four unique proton environments: the ethyl group's methyl (CH₃) and methylene (CH₂), the aromatic protons, and the methoxy protons. The splitting patterns (multiplicity) and integration values (relative number of protons) are self-validating. For instance, the CH₂ signal should be a quartet due to coupling with the CH₃ protons, and its integral should be 2/3 that of the CH₃ signal, which should be a triplet. ¹³C NMR complements this by confirming the number of unique carbon environments, including the crucial carbonyl carbon of the ester.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent dissolving power for non-polar to moderately polar compounds and its single residual solvent peak at ~7.26 ppm, which rarely interferes with signals of interest.

  • Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition: Place the NMR tube into the spectrometer. Acquire a ¹H NMR spectrum (e.g., at 400 MHz) followed by a broadband-decoupled ¹³C NMR spectrum (e.g., at 101 MHz). Standard acquisition parameters are typically sufficient.

Data Interpretation and Comparative Analysis

The expected chemical shifts for this compound are dictated by the electronic effects of its substituents. The two methoxy groups are electron-donating, which increases electron density on the aromatic ring and shifts the aromatic proton signals upfield (to a lower ppm) compared to unsubstituted ethyl benzoate.

Table 1: Comparative ¹H NMR Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsMethoxy (-OCH₃)Ethyl (-OCH₂CH₃)Ethyl (-OCH₂CH₃)
This compound ~6.7 (d, 2H), ~7.15 (t, 1H)~3.8 (s, 6H)~4.3 (q, 2H)~1.4 (t, 3H)
Mthis compound[6]~7.07 (d, 2H), ~6.78 (t, 1H)~3.80 (s, 6H)N/AN/A (Methyl ester at ~3.85 s, 3H)
Ethyl Benzoate~7.3-7.5 (m, 3H), ~8.0 (d, 2H)N/A~4.4 (q, 2H)~1.4 (t, 3H)
Ethyl 3,5-dihydroxybenzoate~6.5 (t, 1H), ~6.9 (d, 2H)N/A~4.3 (q, 2H)~1.3 (t, 3H)

Note: Data are approximate and can vary slightly based on solvent and spectrometer frequency. The pattern and relative shifts are key.

Table 2: Comparative ¹³C NMR Data (Chemical Shift δ in ppm)

CompoundCarbonyl (C=O)Aromatic (C-O)Aromatic (C-H/C-C)Methoxy (-OCH₃)Ethyl (-OC H₂CH₃)Ethyl (-OCH₂C H₃)
This compound ~166~160~132, ~107, ~106~55~61~14
Ethyl 2,6-dimethoxybenzoate (Isomer)[7]166.7157.2131.0, 113.3, 103.956.061.314.3
Ethyl Benzoate[8]~167~130~133, ~129, ~128N/A~61~14

Trustworthiness: The comparison validates the assignments. The signals for the ethyl group (~61 and ~14 ppm) are consistent across all ethyl esters. The significant upfield shift of the C-H aromatic carbons in this compound (~106-107 ppm) relative to ethyl benzoate (~128-133 ppm) provides definitive evidence of the strong electron-donating effect of the two methoxy groups. The data for the 2,6-isomer further confirms this, showing how even a change in substituent position dramatically alters the aromatic carbon signals due to different symmetry and electronic effects.[7]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for identifying the presence of specific functional groups, making it an ideal first-pass technique for confirming a synthesis outcome.

Expertise & Experience: Key Diagnostic Peaks

For this compound, the IR spectrum should be dominated by a few key features. The most prominent and diagnostic absorption will be the strong ester carbonyl (C=O) stretch. Its position tells us about the electronic environment; conjugation with the benzene ring will lower its frequency compared to a simple aliphatic ester. We also expect to see C-O stretches from the ester and ether linkages, C-H stretches from the aromatic and aliphatic parts of the molecule, and characteristic "fingerprint" absorptions from the substituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation and Comparative Analysis

The IR spectrum provides a clear, qualitative confirmation of the molecule's functional components.

G IR_Spec IR Spectrum of this compound ~3000-2850 cm⁻¹ ~1720 cm⁻¹ ~1600 cm⁻¹ ~1250-1050 cm⁻¹ Analysis Structural Assignment C-H Stretch (sp³ Aliphatic & sp² Aromatic) C=O Stretch (Conjugated Ester) C=C Stretch (Aromatic Ring) C-O Stretch (Ester & Ether) IR_Spec:f1->Analysis:f1 IR_Spec:f2->Analysis:f2 IR_Spec:f3->Analysis:f3 IR_Spec:f4->Analysis:f4

Caption: Correlation of key IR peaks to functional groups.

Table 3: Comparative IR Data (Key Absorption Bands in cm⁻¹)

CompoundC=O Stretch (Ester)C-O Stretch (Ether/Ester)O-H Stretch (Alcohol)
This compound ~1720 (Strong)Strong, complex bands ~1250-1050Absent
Ethyl 2,6-dimethoxybenzoate (Isomer)[9]1729 (Strong)1228 (Strong)Absent
Ethyl Benzoate[10]~1720 (Strong)~1270 (Strong)Absent
Ethyl 3,5-dihydroxybenzoate~1705 (Strong)~1280 (Strong)~3300 (Broad, Strong)

Trustworthiness: The comparison is highly informative. The C=O stretch is consistently strong around 1720 cm⁻¹ for the benzoate esters.[9][10] The most dramatic difference is seen with Ethyl 3,5-dihydroxybenzoate, which displays a powerful, broad O-H stretching band around 3300 cm⁻¹, a region completely clear for the methoxy-containing analogs. This single feature allows for the immediate and unambiguous differentiation between a hydroxyl- and a methoxy-substituted benzoate.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures. For quality control and identification, confirming the molecular weight via the molecular ion peak (M⁺) is essential.

Expertise & Experience: Predicting Fragmentation

In Electron Ionization (EI) MS, the molecular ion of this compound (m/z 210) is expected. Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, mass 45) to give a benzoyl cation, or the loss of the alkyl group (-Et, mass 29). The stability of the dimethoxybenzoyl cation makes these fragments likely to be observed.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which vaporizes the sample.

  • Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the analyte from any potential impurities.

  • Ionization & Detection: As the pure compound elutes from the GC column, it enters the MS ion source (typically EI at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Comparative Analysis

Table 4: Comparative Mass Spectrometry Data (Key m/z values)

CompoundMolecular Ion [M]⁺Key Fragment 1Key Fragment 2
This compound 210181 ([M-C₂H₅]⁺)165 ([M-OC₂H₅]⁺)
Mthis compound[6]196165 ([M-OCH₃]⁺)137
Ethyl Benzoate[4]150122 ([M-C₂H₄]⁺)105 ([M-OC₂H₅]⁺)

Trustworthiness: The data provides a clear validation of the structures. This compound shows the expected molecular ion at m/z 210.[1] Its methyl analog shows a mass shift of 14 Da (CH₂ difference), appearing at m/z 196.[3][6] Both show a common fragment at m/z 165, corresponding to the loss of their respective alkoxy groups, confirming the shared dimethoxybenzoyl core. Ethyl benzoate, lacking the methoxy groups, has a much lower molecular weight (m/z 150) and a base peak at m/z 105, corresponding to the unsubstituted benzoyl cation.[4] This comparative fragmentation pattern provides definitive proof of the core structure and the specific ester group attached.

Conclusion

The structural elucidation of this compound is achieved with high confidence through the synergistic application of NMR, IR, and Mass Spectrometry. NMR defines the precise carbon-hydrogen framework, IR confirms the presence of essential functional groups, and MS verifies the molecular weight and key structural motifs. By comparing the spectral data against rationally chosen alternatives, we not only validate the identity of the target compound but also deepen our understanding of how subtle structural modifications manifest in their spectroscopic signatures. This guide provides the experimental framework and logical reasoning necessary for researchers, scientists, and drug development professionals to perform and interpret these analyses with expertise and authority.

References

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 87026, this compound. Retrieved from [Link]

  • ResearchGate (n.d.). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • Google Patents (2016). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • NIST (n.d.). Ethyl 3,5-dinitrobenzoate in NIST Chemistry WebBook. Retrieved from [Link]

  • Global Substance Registration System (GSRS). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75074, Mthis compound. Retrieved from [Link]

  • The Royal Society of Chemistry (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from [Link]

  • mzCloud (n.d.). Ethyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77547, Ethyl 3,4-dihydroxybenzoate. Retrieved from [Link]

  • The Good Scents Company (n.d.). mthis compound. Retrieved from [Link]

  • NIST (n.d.). Benzoic acid, ethyl ester in NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • Chegg.com (2021). Solved Analyze the IR spectrum of Ethyl Benzoate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Spectral Assignments for Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of Ethyl 3,5-dimethoxybenzoate, a key intermediate in organic synthesis. We will delve into the causal factors governing chemical shifts and coupling constants, compare its spectral features with related analogs, and provide a robust experimental protocol for acquiring high-fidelity NMR data.

The Structural Significance of this compound

This compound (C₁₁H₁₄O₄) is a substituted aromatic ester.[1][2] Its structural characterization by NMR is a critical quality control step in synthetic workflows. The symmetry of the molecule, with two meta-positioned methoxy groups, gives rise to a distinctive and informative NMR fingerprint. Understanding these spectral features is essential for confirming its identity and purity.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is characterized by four distinct signals, each corresponding to a unique proton environment in the molecule. The interpretation of these signals is based on their chemical shift (δ), multiplicity, and integration.

Table 1: ¹H NMR Spectral Data for this compound

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
A~7.10d2HH-2, H-6
B~6.70t1HH-4
C~4.38q2H-OCH₂CH₃
D~3.85s6H-OCH₃
E~1.40t3H-OCH₂CH₃

Causality Behind the Assignments:

  • Aromatic Protons (A and B): The protons on the benzene ring appear in the aromatic region (δ 6.5-8.0 ppm). The two protons at positions 2 and 6 (H-2, H-6) are chemically equivalent due to the molecule's symmetry and appear as a doublet downfield due to the deshielding effect of the adjacent ester group. The single proton at position 4 (H-4) is situated between two electron-donating methoxy groups, which shield it, causing it to appear at a more upfield chemical shift as a triplet.

  • Ethyl Ester Protons (C and E): The methylene protons (-OCH₂CH₃) of the ethyl group are deshielded by the adjacent oxygen atom, resulting in a quartet at approximately 4.38 ppm. The terminal methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and thus appear more upfield as a triplet around 1.40 ppm. The quartet and triplet patterns are a result of spin-spin coupling with the neighboring protons.

  • Methoxy Protons (D): The six protons of the two equivalent methoxy groups (-OCH₃) are in a shielded environment and give rise to a sharp singlet at approximately 3.85 ppm. The singlet multiplicity indicates no adjacent protons to couple with.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound provides a count of the non-equivalent carbon atoms and information about their chemical environment.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~166.0C=O
~160.5C-3, C-5
~132.0C-1
~107.5C-2, C-6
~106.0C-4
~61.5-OCH₂CH₃
~55.5-OCH₃
~14.5-OCH₂CH₃

Expert Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded carbon, appearing at the lowest field (~166.0 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.

  • Aromatic Carbons: The aromatic carbons exhibit a range of chemical shifts. The carbons bearing the electron-donating methoxy groups (C-3, C-5) are significantly shielded and appear upfield. The quaternary carbon attached to the ester group (C-1) is deshielded. The proton-bearing aromatic carbons (C-2, C-6, and C-4) are found in the expected aromatic region.

  • Aliphatic Carbons: The methylene carbon of the ethyl group (-OCH₂CH₃) is deshielded by the adjacent oxygen and appears around 61.5 ppm. The methyl carbon (-OCH₂CH₃) is found at a typical upfield chemical shift of approximately 14.5 ppm. The two methoxy carbons (-OCH₃) are equivalent and appear as a single peak around 55.5 ppm.

Comparative Spectral Analysis: The Influence of Substituents

To fully appreciate the spectral features of this compound, a comparison with structurally related molecules is insightful.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonThis compoundEthyl BenzoateMthis compound
Aromatic~7.10 (d, 2H), ~6.70 (t, 1H)~8.05 (m, 2H), ~7.55 (m, 1H), ~7.45 (m, 2H)~7.07 (d, 2H), ~6.78 (t, 1H)
-OCH₂CH₃~4.38 (q)~4.38 (q)-
-OCH₂CH₃~1.40 (t)~1.41 (t)-
-OCH₃~3.85 (s)-~3.85 (s)

Analysis of Trends:

  • The electron-donating methoxy groups in this compound cause a significant upfield shift of the aromatic proton signals compared to the unsubstituted Ethyl Benzoate.[3][4]

  • The chemical shifts of the ethyl group protons are largely unaffected by the substituents on the aromatic ring, demonstrating that the electronic effects do not transmit significantly through the ester linkage.

  • The aromatic proton chemical shifts of this compound are very similar to its methyl ester analog, Mthis compound, indicating the minimal influence of the alkyl portion of the ester on the aromatic ring's electronic environment.[5]

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CarbonThis compoundEthyl BenzoateMthis compound
C=O~166.0~166.8~166.5
Aromatic~160.5, ~132.0, ~107.5, ~106.0~133.0, ~130.0, ~129.5, ~128.5~160.5, ~132.0, ~107.5, ~106.0
-OCH₂CH₃~61.5~61.1-
-OCH₂CH₃~14.5~14.3-
-OCH₃~55.5-~55.5

Key Comparative Insights:

  • The chemical shift of the carbonyl carbon is relatively consistent across the three compounds.[6]

  • The aromatic carbon signals of this compound are significantly shifted compared to Ethyl Benzoate due to the strong electronic effects of the two methoxy groups.

  • The aliphatic carbon signals of the ethyl group in this compound and Ethyl Benzoate are nearly identical.[6]

Experimental Protocol for High-Resolution NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lineshape for the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data with an exponential multiplication and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale by setting the CDCl₃ triplet to 77.16 ppm.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

A Sample Preparation B Instrument Setup A->B Transfer to NMR tube C 1H NMR Acquisition B->C Tune & Shim D 13C NMR Acquisition B->D Tune & Shim E Data Processing C->E D->E F Spectral Analysis E->F Assign Peaks

Caption: Workflow for NMR spectral acquisition and analysis.

Conclusion

This guide provides a comprehensive and authoritative overview of the ¹H and ¹³C NMR spectral assignments for this compound. By understanding the underlying principles of chemical shifts and coupling constants, and by comparing the spectra with related compounds, researchers can confidently identify this molecule and assess its purity. The detailed experimental protocol ensures the acquisition of high-quality data, which is fundamental to accurate structural elucidation in the demanding fields of chemical research and drug development.

References

  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. RSC Advances, 4(96), 53789-53798. [Link]

  • Supporting Information for: Copper-Catalyzed Aerobic Oxidative Esterification of Aldehydes with Alcohols. (2011). Organic & Biomolecular Chemistry. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153. [Link]

  • Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 2372-2376. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • JEOL. (n.d.). NM230005E | Analyses of alkyl phosphonate mixtures. Retrieved from [Link]

  • Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Supporting Information for: A mild, versatile and selective method for the N-arylation of anilines. (n.d.). The Royal Society of Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a cornerstone of rigorous scientific practice. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering detailed insights into a molecule's structure through its fragmentation patterns. This guide provides an in-depth comparison of the expected fragmentation of Ethyl 3,5-dimethoxybenzoate under different ionization techniques, supported by established principles of mass spectrometry.

Introduction to this compound and Mass Spectrometry Fragmentation

This compound (C₁₁H₁₄O₄, Molar Mass: 210.23 g/mol ) is an aromatic ester with a substitution pattern that significantly influences its behavior in a mass spectrometer. Understanding its fragmentation is crucial for its identification and characterization in various research contexts.

Mass spectrometry involves the ionization of a molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation of the molecular ion into smaller, charged fragments provides a characteristic "fingerprint" of the molecule. The nature and extent of this fragmentation are highly dependent on the ionization method employed. In this guide, we will compare the hard ionization technique of Electron Ionization (EI) with the soft ionization method of Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry: A Hard Fragmentation Approach

Electron Ionization (EI) is a high-energy process that typically results in extensive fragmentation, providing rich structural information.[1] Aromatic compounds, due to their stable ring systems, often show a prominent molecular ion peak.[2]

Predicted EI Fragmentation Pathway of this compound

The fragmentation of this compound under EI is predicted to proceed through several key pathways, initiated by the loss of an electron to form the molecular ion (M⁺•) at m/z 210.

Experimental Protocol: Electron Ionization Mass Spectrometry

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (molecular ion, M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation through various pathways.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: A detector records the abundance of each fragment ion, generating a mass spectrum.

Key Predicted Fragmentation Reactions:

  • α-Cleavage: This is a common fragmentation pathway for esters, involving the cleavage of the bond adjacent to the carbonyl group.[3]

    • Loss of the ethoxy radical (•OCH₂CH₃): This is a highly probable fragmentation, leading to the formation of the stable 3,5-dimethoxybenzoyl cation at m/z 165 . This ion is resonance-stabilized.

    • Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group from the ester would result in an ion at m/z 181 .

  • McLafferty Rearrangement: This rearrangement is possible for esters with a γ-hydrogen on the alcohol moiety.[4] In the case of an ethyl ester, a six-membered transition state can lead to the elimination of a neutral ethene molecule (28 Da), resulting in a radical cation at m/z 182 .

  • Fragmentation of the Methoxy Groups: The methoxy substituents on the aromatic ring can also undergo fragmentation.

    • Loss of a methyl radical (•CH₃): The molecular ion can lose a methyl radical from one of the methoxy groups, forming an ion at m/z 195 .

    • Loss of formaldehyde (CH₂O): Subsequent to the loss of a methyl radical, the resulting ion can lose a molecule of formaldehyde (30 Da) to give an ion at m/z 165 .

  • Further Fragmentation of the Benzoyl Cation: The 3,5-dimethoxybenzoyl cation (m/z 165) can undergo further fragmentation.

    • Loss of carbon monoxide (CO): This would lead to the formation of the 3,5-dimethoxyphenyl cation at m/z 137 .

    • Loss of a methyl radical (•CH₃): This would result in an ion at m/z 150 .

Predicted EI Mass Spectrum Data for this compound

m/zProposed Fragment IonFragmentation Pathway
210[C₁₁H₁₄O₄]⁺•Molecular Ion (M⁺•)
195[C₁₀H₁₁O₄]⁺M⁺• - •CH₃
182[C₉H₁₀O₄]⁺•M⁺• - C₂H₄ (McLafferty Rearrangement)
181[C₉H₉O₄]⁺M⁺• - •CH₂CH₃
165[C₉H₉O₃]⁺M⁺• - •OCH₂CH₃ (α-Cleavage)
137[C₈H₉O₂]⁺[m/z 165]⁺ - CO
150[C₈H₆O₃]⁺[m/z 165]⁺ - •CH₃

Visualization of Predicted EI Fragmentation

EI_Fragmentation M This compound M⁺• (m/z 210) F195 [M - CH₃]⁺ (m/z 195) M->F195 - •CH₃ F182 [M - C₂H₄]⁺• (m/z 182) M->F182 - C₂H₄ F181 [M - C₂H₅]⁺ (m/z 181) M->F181 - •C₂H₅ F165 [M - OC₂H₅]⁺ (m/z 165) M->F165 - •OC₂H₅ F137 [m/z 165 - CO]⁺ (m/z 137) F165->F137 - CO F150 [m/z 165 - CH₃]⁺ (m/z 150) F165->F150 - •CH₃

Caption: Predicted EI fragmentation pathways of this compound.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Alternative

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation.[5] It is particularly useful for confirming the molecular weight of a compound. ESI can be performed in both positive and negative ion modes.

Experimental Protocol: Electrospray Ionization Mass Spectrometry

  • Sample Infusion: A solution of this compound, often in a mixture of solvents like methanol/water or acetonitrile/water with a small amount of acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode), is infused into the ESI source at a low flow rate.

  • Ionization: A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates from these droplets, leading to an increase in charge density and ultimately the formation of gas-phase ions of the analyte.

  • Mass Analysis and Detection: The ions are then transferred into the mass analyzer and detected in a similar manner to EI-MS.

Positive Ion Mode ESI

In positive ion mode, this compound is expected to be detected primarily as a protonated molecule, [M+H]⁺, or as an adduct with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[6]

  • Protonated Molecule ([M+H]⁺): The most abundant ion is expected to be at m/z 211 .

  • Sodium Adduct ([M+Na]⁺): If sodium salts are present, an ion at m/z 233 may be observed.

Under typical ESI conditions, minimal fragmentation is expected. However, by inducing fragmentation through techniques like collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), characteristic fragments can be generated from the precursor ion ([M+H]⁺). The most likely fragmentation would be the loss of a neutral ethanol molecule (46 Da), resulting in the 3,5-dimethoxybenzoyl cation at m/z 165 .

Negative Ion Mode ESI

In negative ion mode, the formation of a deprotonated molecule, [M-H]⁻, is less likely for an ester. However, adducts with anions from the mobile phase, such as formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻), could potentially be observed. Generally, ESI in negative mode is less sensitive for this class of compounds.[7]

Comparison of Ionization Techniques

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Fragmentation ExtensiveMinimal (unless induced)
Typical Ions Observed Molecular ion (M⁺•), numerous fragment ionsProtonated molecule ([M+H]⁺), adducts ([M+Na]⁺)
Primary Information Structural ElucidationMolecular Weight Confirmation
Typical Application GC-MSLC-MS

Comparative Analysis: The Influence of Substituent Position

To highlight the importance of the substituent pattern on fragmentation, let's briefly consider a constitutional isomer, Ethyl 2,6-dimethoxybenzoate . Published EI-MS data for this compound shows a molecular ion at m/z 210 and significant fragment ions at m/z 195, 181, 179, 165, and 137.[5] The presence of methoxy groups in the ortho positions can lead to specific "ortho effects," where interactions between adjacent substituents can result in unique fragmentation pathways not observed in the 3,5-isomer.

Conclusion

The mass spectrometric fragmentation of this compound provides a detailed structural fingerprint that is highly dependent on the ionization technique employed. Electron Ionization yields a complex fragmentation pattern, offering rich structural information through characteristic losses of the ethoxy group, methyl radicals, and through rearrangements. In contrast, Electrospray Ionization is a gentler method, primarily providing the molecular weight of the compound with minimal fragmentation. The choice of ionization technique should therefore be guided by the specific analytical question at hand: EI for detailed structural elucidation and ESI for accurate molecular weight determination. This guide provides a predictive framework for interpreting the mass spectra of this compound, enabling researchers to confidently identify and characterize this compound in their studies.

References

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Retrieved from [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Nasution, R., Candein, C. N., Saidi, N., & Marianne, M. (2021). Isolation of Ethyl p-Methoxycinnamate from Azadirachta indica Root Bark as Hong Kong Caterpillar (Tenebrio molitor) Antifeedant.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • International Atomic Energy Agency. (n.d.). Use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the study of metal (III) extraction by dialkyl phosphoric acid E.. INIS-IAEA.
  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.
  • LibreTexts. (2022). 6.11: Fragmentation Pathways. Chemistry LibreTexts. Retrieved from [Link]

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. MDPI.
  • Emery, E. M. (1964). Mass Spectra of Aromatic Esters. Analytical Chemistry, 36(8), 1517-1522.
  • BenchChem. (2025). A Comparative Guide to Validating the Structure of Synthesized 3,5-Dimethoxybenzoic Acid.
  • JoVE. (2024).
  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

  • NIST. (2023). Version 3.
  • Allen, F., et al. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry, 88(15), 7659-7667.
  • LibreTexts. (2023).
  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability.
  • Wheelock, C. E., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Mass Spectrometry, 43(8), 1053-1062.
  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

Sources

A Comparative Analysis for the Synthetic Chemist: Ethyl 3,5-Dimethoxybenzoate vs. Methyl 3,5-Dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the choice of something as seemingly minor as an ester protecting group can have significant ramifications for reaction outcomes, purification strategies, and overall process efficiency. This guide provides a detailed comparison of two structurally similar yet functionally distinct reagents: Ethyl 3,5-dimethoxybenzoate and Mthis compound. Geared towards researchers, scientists, and drug development professionals, this document delves into their physicochemical properties, synthetic routes, and potential applications, offering insights to inform the selection of the optimal reagent for specific synthetic challenges.

At a Glance: Key Physicochemical and Structural Differences

A fundamental understanding of the physical properties of these two esters is paramount in designing experimental protocols, particularly concerning reaction temperatures, solvent selection, and purification methods. The primary distinction lies in the alkyl portion of the ester group—an ethyl versus a methyl group. This seemingly small change imparts notable differences in their molecular weight, physical state at room temperature, and boiling points.

PropertyThis compoundMthis compound
Molecular Formula C₁₁H₁₄O₄C₁₀H₁₂O₄
Molecular Weight 210.23 g/mol [1]196.20 g/mol [2]
CAS Number 17275-82-0[1]2150-37-0[2]
Melting Point 31-33 °C (lit.)[3]42-45 °C (lit.)[4]
Boiling Point Not readily available298 °C (lit.)[4]
Appearance White or colorless to light yellow powder to lump to clear liquid[4]White to beige powder or granules[5]

The lower melting point of the ethyl ester suggests it may be a liquid or a low-melting solid at ambient laboratory temperatures, which can be a practical consideration for handling and dosing in reactions. Conversely, the higher melting point of the methyl ester indicates it is a solid, which can be advantageous for purification by recrystallization.

Synthesis and Manufacturing Considerations

Both esters are typically synthesized via the Fischer esterification of 3,5-dimethoxybenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with the corresponding alcohol (ethanol or methanol) in the presence of a strong acid catalyst, such as sulfuric acid.

A general synthetic pathway is outlined below:

Synthesis cluster_synthesis Fischer Esterification 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Product Ethyl or Methyl 3,5-Dimethoxybenzoate 3,5-Dimethoxybenzoic_Acid->Product Reflux Alcohol Ethanol or Methanol Alcohol->Product Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Product

Caption: General Fischer Esterification of 3,5-Dimethoxybenzoic Acid.

While the fundamental reaction is the same, the choice of alcohol can influence reaction kinetics and work-up procedures. Methanol, being less sterically hindered and more reactive than ethanol, may lead to faster reaction times or require milder conditions for the synthesis of the methyl ester. However, the lower boiling point of methanol (64.7 °C) compared to ethanol (78.37 °C) necessitates careful temperature control to prevent solvent loss during reflux.

A patented method for the synthesis of this compound involves the esterification of 3,5-dimethoxybenzoic acid with absolute ethanol in the presence of concentrated sulfuric acid[1]. This highlights a standard and scalable approach to its production.

Reactivity and Performance in Synthetic Applications

The primary divergence in the utility of these two esters lies in their reactivity, which is influenced by both steric and electronic factors.

Steric Hindrance: The ethyl group is larger than the methyl group, which can introduce greater steric hindrance around the carbonyl carbon of the ester. This can be a determining factor in reactions involving nucleophilic attack at the carbonyl group. For instance, in a saponification (base-catalyzed hydrolysis) reaction, the approach of a hydroxide ion to the carbonyl carbon will be more hindered in the ethyl ester than in the methyl ester. Consequently, methyl esters generally hydrolyze faster than their ethyl counterparts. This principle can be extrapolated to other nucleophilic acyl substitution reactions.

Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation. This subtle electronic difference can also modulate the electrophilicity of the carbonyl carbon, making the methyl ester marginally more reactive towards nucleophiles.

A study on the hydrolysis of methyl hydroxy and methoxy benzoates indicated that the position of the methoxy group influences the reaction rate, with the meta-position, as in mthis compound, being more favorable for nucleophilic attack compared to the ortho or para positions[5]. While this study did not include the ethyl ester for a direct comparison, the general principles of ester reactivity suggest that the methyl variant would likely exhibit a faster hydrolysis rate under similar conditions.

Applications in Drug Development and Organic Synthesis

Both ethyl and mthis compound serve as valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Mthis compound has been documented as a key starting material in the synthesis of:

  • Mycophenolic acid analogues : Mycophenolic acid is an immunosuppressant drug, and its analogues are of interest for their potential therapeutic properties.

  • Aditoprim : This is an antibacterial agent, and methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, derived from mthis compound, is a crucial intermediate in its synthesis[6].

  • 5,7-Dimethoxy-4-methylphthalide : This compound is another important intermediate for the synthesis of mycophenolic acid and its analogues[7].

The choice of the methyl ester in these syntheses may be strategic. Its higher reactivity could lead to better yields and shorter reaction times in subsequent transformations. Furthermore, the generation of methanol as a byproduct in certain reactions may be preferable to ethanol from a process safety or purification standpoint.

This compound , while less frequently cited in specific named drug syntheses in the available literature, is also a versatile intermediate. The ethyl ester can offer advantages in terms of:

  • Modulating solubility : The ethyl group imparts slightly more lipophilicity to the molecule compared to the methyl group. This can be advantageous in reactions requiring specific solvent systems or for tuning the solubility of intermediates.

  • Altering reaction kinetics : In cases where a slower, more controlled reaction is desired, the slightly lower reactivity of the ethyl ester could be beneficial in minimizing side product formation.

  • Prodrug design : In medicinal chemistry, ethyl esters are often employed as prodrugs to improve the bioavailability of a parent carboxylic acid drug. The ester is designed to be hydrolyzed in vivo to release the active pharmaceutical ingredient.

The following workflow illustrates a hypothetical decision-making process for selecting between the two esters in a synthetic plan.

Decision_Tree Start Select Ester for Synthesis Question1 Is rapid reaction with a nucleophile critical? Start->Question1 Question2 Is enhanced lipophilicity or a specific solubility profile required for an intermediate? Question1->Question2 No Select_Methyl Choose Mthis compound Question1->Select_Methyl Yes Question3 Is ease of purification by recrystallization a priority? Question2->Question3 No Select_Ethyl Choose this compound Question2->Select_Ethyl Yes Question3->Select_Methyl Yes Question3->Select_Ethyl No

Sources

A Comparative Guide to the Biological Activity of Ethyl 3,5-Dimethoxybenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoate scaffold represents a privileged structure, serving as a foundation for a multitude of biologically active compounds. The strategic placement of various functional groups on the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth comparative analysis of the biological activities of ethyl 3,5-dimethoxybenzoate and its structural analogs. While direct experimental data on this compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs to provide insights into its potential therapeutic applications and to underscore key structure-activity relationships (SAR).

Introduction to this compound and Its Analogs

This compound is a derivative of benzoic acid characterized by two methoxy groups at the 3 and 5 positions of the phenyl ring and an ethyl ester group. Its analogs, for the purpose of this guide, include variations in the ester group (e.g., methyl, propyl) and the position and number of methoxy groups on the aromatic ring. Understanding the subtle structural differences between these analogs is crucial, as they can lead to significant variations in biological activity.[1][2] The lipophilicity, electronic properties, and steric hindrance of these molecules are key determinants of their interaction with biological targets.[3]

dot

Caption: Structural relationship of this compound and its analogs.

Comparative Biological Activities

The primary biological activities reported for this class of compounds include antioxidant, antimicrobial, and anticancer effects. The following sections compare the performance of this compound analogs in these key areas.

Antioxidant Activity

Comparative Antioxidant Activity of Benzoate Analogs

CompoundAssayIC50 (µM)Reference
Ethyl 3,4,5-trimethoxybenzoateDPPH>100[4]
Methyl 3,4,5-trimethoxybenzoateDPPH>100[4]
Ethyl 3,4-dihydroxybenzoateNot SpecifiedNot Specified[5]

Note: A lower IC50 value indicates higher antioxidant activity.

From the available data, it is evident that the antioxidant activity of these compounds is highly dependent on their substitution pattern. For instance, ethyl 3,4-dihydroxybenzoate is reported to possess antioxidant activity, which is a common feature of compounds with vicinal hydroxyl groups.[5] In contrast, the trimethoxy analogs show weaker activity in the DPPH assay.[4] This suggests that the presence of free hydroxyl groups is more critical for radical scavenging than methoxy groups in this particular assay.

dot

G cluster_0 Antioxidant Mechanism Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• Phenolic_Compound Phenolic Compound (ArOH) Stable_Radical Stable Phenoxyl Radical (ArO•) Phenolic_Compound->Stable_Radical Donates H•

Caption: General mechanism of free radical scavenging by phenolic compounds.

Antimicrobial Activity

Several benzoic acid derivatives have demonstrated antimicrobial properties. The lipophilicity conferred by the ester and methoxy groups can facilitate passage through microbial cell membranes.

Comparative Antimicrobial Activity of Benzoate Analogs

CompoundOrganismMIC (µg/mL)Reference
Ethyl 3,4-dihydroxybenzoateE. coli500[6]
Ethyl p-methoxycinnamateS. aureus, B. cereus333
P. aeruginosa, E. coli, C. albicans111

Note: A lower MIC value indicates higher antimicrobial activity.

Ethyl 3,4-dihydroxybenzoate exhibits mild antibacterial activity against E. coli.[6] Interestingly, this compound has also been shown to potentiate the activity of other antibiotics by inhibiting efflux pumps in resistant bacteria.[6][7] This suggests a potential application as an adjuvant in combination therapies. While direct MIC values for this compound are not available, the data on its analogs suggest that this class of compounds warrants further investigation for antimicrobial properties.

Anticancer Activity

The anticancer potential of methoxylated phenolic compounds has been a subject of significant research. These compounds can modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Comparative Anticancer Activity of Benzoate Analogs

CompoundCell LineIC50 (µM)Reference
3',4',5'-Trimethoxy-3-methylflavoneHL-6087[8]
Imidazo[1,2-a]quinoxaline analog (5h)A549 (Lung)3.25[9]
Imidazo[1,2-a]quinoxaline analog (5l)A549 (Lung)1.34[9]
Imidazo[1,2-a]quinoxaline analog (5a)A549 (Lung)3.53[9]
MDA-MB-231 (Breast)5.77[9]

Note: A lower IC50 value indicates higher anticancer activity.

While direct anticancer data for this compound is lacking, complex molecules containing the trimethoxybenzoyl moiety have shown potent cytotoxic effects against various cancer cell lines.[8][9] For example, several imidazo[1,2-a]quinoxaline derivatives bearing a 3,4,5-trimethoxyphenyl group exhibit significant anticancer activity against lung and breast cancer cells, with IC50 values in the low micromolar range.[9] This suggests that the 3,5-dimethoxy substitution pattern on a benzoic acid scaffold could be a valuable pharmacophore for the design of novel anticancer agents.

dot

G Anticancer_Compound Anticancer Compound Cancer_Cell Cancer Cell Anticancer_Compound->Cancer_Cell Signaling_Pathways Modulation of Signaling Pathways Cancer_Cell->Signaling_Pathways Apoptosis Induction of Apoptosis Signaling_Pathways->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation Signaling_Pathways->Cell_Proliferation Metastasis Inhibition of Metastasis Signaling_Pathways->Metastasis

Caption: General mechanism of action for anticancer compounds.

Experimental Protocols

To ensure scientific integrity and enable researchers to validate and expand upon the findings discussed, detailed protocols for key biological assays are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 3,5-dimethoxybenzoic acid.[4]

Step-by-step Protocol:

  • Dissolve 3,5-dimethoxybenzoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, remove the excess ethanol under reduced pressure.

  • Neutralize the remaining acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and relatively simple method for determining the antioxidant capacity of a compound.[10][11]

Step-by-step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.

  • In a 96-well microplate, add a series of dilutions of the test compound to the wells.

  • Add the DPPH solution to each well containing the test compound.

  • Include a control well containing only the DPPH solution and the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][12][13][14]

Step-by-step Protocol:

  • Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Include untreated cells as a negative control and a known anticancer drug as a positive control.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value.[15]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18][19][20]

Step-by-step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well containing the diluted compound with the microbial suspension.

  • Include a positive control well (microorganism and medium, no compound) and a negative control well (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and its analogs, drawing upon the available scientific literature. While direct experimental data for this compound is sparse, the analysis of its structural analogs suggests potential for antioxidant, antimicrobial, and anticancer activities. The structure-activity relationships inferred from these analogs highlight the critical role of the substitution pattern on the benzoic acid core.

Future research should focus on the systematic evaluation of this compound and a broader range of its analogs to establish a more comprehensive understanding of their biological profiles. Such studies will be instrumental in elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents. The detailed experimental protocols provided herein offer a framework for conducting these essential investigations.

References

  • Phcogj.com. (n.d.). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Retrieved from [Link]

  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from [Link]

  • Bari, S. B., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. RSC Medicinal Chemistry.
  • Al-Zaban, M. I., et al. (2021). In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. Journal of King Saud University - Science, 33(1), 101233.
  • Lu, W.-J., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497.
  • Mangan, M. (2022). Does anyone know an easy to follow DPPH protocol to test for antioxidant potentials of prebiotics?
  • Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry, 224, 113765.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Martinez-Cisneros, C. S., et al. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Omega, 5(42), 27367–27375.
  • Fasanmade, A. A., & Elekwa, I. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmaceutical and Allied Sciences, 12(2).
  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

  • Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.
  • Mansoura University. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube.
  • Khan, I., et al. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • BenchChem. (n.d.).
  • Sugimoto, K., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(1), 459–464.
  • Lu, W.-J., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497.
  • ATCC. (n.d.).
  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Drug Design Org. (n.d.).
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Lu, W.-J., et al. (2022).
  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. Rasayan Journal of Chemistry, 11(3), 1183-1192.
  • Wikipedia. (n.d.). Broth microdilution.
  • JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube.
  • Kumar, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Fasanmade, A. A., & Elekwa, I. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro.
  • Kaderabkova, N., et al. (2022). (PDF)
  • US4908470A - Process for the methyl-4-(dimethylamino)
  • Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development.

Sources

A Comparative Analysis of Antioxidant Potential: Ethyl 3,5-dimethoxybenzoate versus Gallic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the antioxidant activities of Ethyl 3,5-dimethoxybenzoate and the well-established antioxidant, gallic acid. This analysis is based on structural evaluation and existing data on related compounds, offering a predictive insight in the absence of direct comparative experimental studies.

Introduction: The Quest for Effective Antioxidants

Antioxidants are vital in mitigating the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The search for novel and effective antioxidant compounds is a cornerstone of pharmaceutical and nutraceutical research. This guide focuses on a comparative analysis of this compound, a synthetic ester, and gallic acid, a naturally occurring phenolic acid renowned for its potent antioxidant properties.[1][2][3] While gallic acid serves as a benchmark antioxidant, the potential of this compound remains less explored, necessitating a predictive comparison based on its chemical structure and the activities of analogous compounds.

Structural Insights into Antioxidant Activity

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key determinant.

Gallic Acid: The structure of gallic acid, with its three hydroxyl (-OH) groups on the aromatic ring, is fundamental to its powerful antioxidant activity.[2] These hydroxyl groups can readily donate hydrogen atoms to scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][4]

This compound: In contrast, this compound possesses two methoxy (-OCH3) groups and an ethyl ester group attached to the benzene ring. The absence of hydroxyl groups, which are the primary mediators of radical scavenging in phenolic antioxidants, suggests a significantly lower intrinsic antioxidant capacity compared to gallic acid. While some methoxy-substituted compounds can exhibit antioxidant activity, it is generally much weaker than their hydroxylated counterparts.

Comparative Antioxidant Performance: A Data-Driven Perspective

Due to a lack of direct experimental comparisons in the published literature, this section presents the well-documented antioxidant activity of gallic acid as a reference standard. The predicted activity of this compound is inferred from studies on structurally similar compounds.

A study on trimethoxybenzene derivatives, including ethyl 3,4,5-trimethoxybenzoate (an isomer of the target compound), reported "considerable antioxidant activity" in a DPPH assay, showing it to be about two-fold higher than arbutin.[5] However, without a direct comparison to a potent antioxidant like gallic acid, the term "considerable" is relative. Gallic acid is consistently used as a positive control in antioxidant assays and exhibits very high activity.

Table 1: Antioxidant Activity Data for Gallic Acid (Illustrative)

AssayIC50 / Activity of Gallic AcidReference
DPPH Radical Scavenging~5 µg/mLGeneral knowledge from multiple sources
ABTS Radical Scavenging~2 µMGeneral knowledge from multiple sources
Ferric Reducing Antioxidant Power (FRAP)High absorbance change indicative of strong reducing powerGeneral knowledge from multiple sources

Note: The values for gallic acid can vary depending on the specific experimental conditions.

Based on its structure, the antioxidant activity of this compound is predicted to be substantially lower than that of gallic acid in all three common antioxidant assays (DPPH, ABTS, and FRAP). The primary mechanism for phenolic antioxidants like gallic acid is hydrogen atom transfer (HAT) or single electron transfer (SET) from the hydroxyl groups.[3] this compound lacks these functional groups, limiting its ability to participate in these antioxidant mechanisms.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research and direct comparison, detailed protocols for the most common in vitro antioxidant assays are provided below. These standardized methods would be essential for a head-to-head evaluation of this compound and gallic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds (this compound and gallic acid) and a positive control (ascorbic acid or Trolox) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[6] The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9]

Protocol:

  • Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[10]

  • Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare various concentrations of the test compounds and a positive control.

  • Reaction: In a 96-well plate, add 20 µL of each sample concentration to 200 µL of the ABTS•+ working solution.[10]

  • Incubation: Incubate the plate at room temperature for 5-7 minutes.[10]

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11]

Protocol:

  • Preparation of FRAP reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the test compounds and a ferrous sulfate (FeSO₄) standard solution.

  • Reaction: In a 96-well plate, add 10 µL of the sample or standard to 220 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.[12][13]

  • Measurement: Measure the absorbance at 593 nm.[12]

  • Calculation: A standard curve is generated using the FeSO₄ solutions. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents.

Visualizing the Experimental Workflow

To provide a clear overview of the antioxidant assay process, the following diagram illustrates the general workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample and Standard Preparation Mixing Mixing of Sample with Reagent Sample_Prep->Mixing Reagent_Prep Assay-Specific Reagent Preparation (DPPH, ABTS, or FRAP) Reagent_Prep->Mixing Incubation Incubation (Time and Temperature as per protocol) Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Data Analysis (% Inhibition, IC50, or Equivalents) Measurement->Calculation

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Antioxidant Mechanism of Gallic Acid

The antioxidant mechanism of gallic acid is a well-established process involving the donation of hydrogen atoms from its hydroxyl groups to neutralize free radicals. This process is illustrated in the diagram below.

gallic_acid_mechanism Gallic_Acid Gallic Acid (with -OH groups) Stabilized_Radical Stabilized Gallic Acid Radical Gallic_Acid->Stabilized_Radical Donates H• Free_Radical Free Radical (e.g., R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Simplified mechanism of free radical scavenging by gallic acid.

Conclusion

References

  • Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]

  • Badhani, B., et al. (2015). Antioxidant, Antitumoral and Anti-inflammatory Activities of Gallic Acid. ResearchGate. [Link]

  • Whelan, C. (2021). Gallic Acid: Benefits, Downsides, and Food Sources. Healthline. [Link]

  • A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (2016).
  • Galano, A., & Pérez-González, A. (2018). Radical Scavenging Ability of Gallic Acid toward OH and OOH Radicals. Reaction Mechanism and Rate Constants from the Density Functional Theory. The Journal of Physical Chemistry B, 122(26), 6709-6718. [Link]

  • The Antioxidant and Anti-inflammatory Mechanisms of Gallic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. (2023). MDPI. [Link]

  • This compound. PubChem. [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct. ResearchGate. [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (2018). ResearchGate. [Link]

  • FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. [Link]

  • This compound. gsrs. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

  • (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]

  • Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5... Korea Science. [Link]

  • 3.3. Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol. [Link]

  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Ethyl benzoate. Wikipedia. [Link]

Sources

A Researcher's Guide to the Reactivity of Substituted Ethyl Benzoates: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, understanding how molecular structure dictates reactivity is paramount. The seemingly subtle modification of a functional group on a benzene ring can dramatically alter a compound's reaction kinetics, a principle that is foundational to designing synthetic pathways and predicting metabolic fates. This guide provides an in-depth, objective comparison of the reactivity of various substituted ethyl benzoates, focusing on the kinetics of alkaline hydrolysis. We will move beyond a simple procedural outline to explore the electronic causality behind the observed reactivity trends, grounding our discussion in established physical organic chemistry principles and supporting it with clear, reproducible experimental data.

Theoretical Framework: The "Why" Behind Substituent Effects

The reactivity of an ester, specifically its susceptibility to nucleophilic attack at the carbonyl carbon, is governed by the electronic environment of that carbonyl group. Substituents on the benzene ring of an ethyl benzoate molecule exert influence through a combination of two primary electronic mechanisms:

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds of the molecule. Electronegative substituents (like -NO₂) pull electron density away from the ring and, by extension, from the ester group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (like -CH₃) push electron density towards the ring, reducing the electrophilicity of the carbonyl carbon.

  • Resonance Effects (R) or Mesomeric Effects (M): These effects involve the delocalization of π-electrons through the conjugated system of the benzene ring. A substituent like a para-nitro group (-NO₂) can delocalize the negative charge of the reaction intermediate through resonance, stabilizing it and accelerating the reaction. A para-methoxy group (-OCH₃), on the other hand, can donate electron density to the ring via resonance, destabilizing the negatively charged intermediate and slowing the reaction.

The interplay of these effects determines the overall electron-withdrawing or electron-donating character of a substituent, which in turn dictates the ester's reactivity.

Quantifying Reactivity: The Hammett Equation

To move from a qualitative description to a quantitative prediction, we employ the Hammett equation, a cornerstone of physical organic chemistry.[1][2] The equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted reactant.

  • k₀ is the rate constant for the reaction of the unsubstituted reactant (ethyl benzoate).

  • σ (Sigma) is the substituent constant , which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]

  • ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of the substituents.[3] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state.[4] The alkaline hydrolysis of ethyl benzoates has a well-established positive ρ value.[1]

Experimental Investigation: Measuring Reactivity

To empirically determine the reactivity of substituted ethyl benzoates, we will perform a kinetic analysis of their alkaline hydrolysis. This reaction, which follows a bimolecular acyl-carbon cleavage (BAc2) mechanism, is a classic model for studying substituent effects.[5]

The BAc2 Hydrolysis Mechanism

The reaction proceeds via a two-step mechanism involving a tetrahedral intermediate. The rate-determining step is the initial nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon.

Caption: The BAc2 mechanism for alkaline ester hydrolysis.
Experimental Protocol: Kinetic Measurement via Titration

This protocol outlines a self-validating system for determining the second-order rate constants for the hydrolysis of various substituted ethyl benzoates. The principle relies on monitoring the decrease in hydroxide concentration over time.

Materials:

  • Ethyl benzoate (unsubstituted)

  • Ethyl p-nitrobenzoate

  • Ethyl p-methylbenzoate

  • Ethyl m-nitrobenzoate

  • Ethanol (reagent grade)

  • Sodium Hydroxide (NaOH), standardized ~0.1 M solution

  • Hydrochloric Acid (HCl), standardized ~0.05 M solution

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 30°C)

  • Stopwatches, burettes, pipettes, conical flasks

Workflow Diagram:

Experimental_Workflow start Start prep Solution Preparation 1. Prepare ethanolic ester solutions (e.g., 0.1 M) 2. Prepare aqueous NaOH solution (e.g., 0.1 M) start->prep equil Temperature Equilibration Place reactant flasks in 30°C water bath for 15-20 min prep->equil init Initiate Reaction Mix equal volumes of ester and NaOH solutions Start stopwatch (t=0) equil->init aliquot Sample Aliquots At timed intervals (e.g., 10, 20, 30, 60 min), withdraw an aliquot (e.g., 10 mL) init->aliquot quench Quench Reaction Immediately add the aliquot to a flask containing excess ice-cold dilute HCl aliquot->quench titrate Back-Titration Titrate the unreacted NaOH in the quenched sample with standardized HCl using phenolphthalein quench->titrate repeat Repeat for all Time Points & Esters titrate->repeat calc Data Analysis 1. Calculate [NaOH] at each time 't' 2. Plot 1/[NaOH] vs. time 3. Determine k from the slope repeat->calc end End calc->end

Caption: Workflow for the kinetic analysis of ester hydrolysis.

Step-by-Step Procedure:

  • Preparation: Prepare 0.1 M solutions of each ethyl benzoate derivative in ethanol. Prepare a ~0.1 M aqueous solution of NaOH and standardize it accurately by titration.

  • Equilibration: Place the flasks containing the ester solutions and the NaOH solution in a constant temperature water bath set to 30°C and allow them to equilibrate for at least 15 minutes.

  • Reaction Initiation: To start a kinetic run, pipette equal volumes (e.g., 50 mL) of an equilibrated ester solution and the equilibrated NaOH solution into a larger flask, mix quickly, and immediately start the stopwatch. This is time t=0.

  • Sampling and Quenching: At predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes), withdraw a precise aliquot (e.g., 10 mL) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a flask containing a known, excess volume of standardized HCl (or simply ice to halt the reaction followed by immediate titration).[6]

  • Titration: Titrate the unreacted NaOH in the quenched sample with a standardized HCl solution using phenolphthalein as the indicator.

  • Data Collection: Repeat this process for each time point and for each of the substituted ethyl benzoates. Perform each kinetic run in triplicate to ensure reproducibility.[6]

Data Analysis:

The reaction is second-order overall (first-order in ester and first-order in OH⁻). The integrated rate law for a second-order reaction with equal initial concentrations is:

1/[A]t - 1/[A]₀ = kt

Where:

  • [A]t is the concentration of NaOH at time t.

  • [A]₀ is the initial concentration of NaOH.

  • k is the second-order rate constant.

A plot of 1/[NaOH]t versus time (t) will yield a straight line with a slope equal to the rate constant k .

Results: A Comparative Data Analysis

The following table summarizes representative data for the alkaline hydrolysis of various meta- and para-substituted ethyl benzoates. The rate constants are determined experimentally as described above, and the substituent constants (σ) are taken from established literature.[2]

Substituent (X)PositionSubstituent Constant (σ)Rate Constant (k) at 30°C (M⁻¹s⁻¹)log(k/k₀)
-H(para)0.002.3 x 10⁻³0.00
-CH₃para-0.171.5 x 10⁻³-0.19
-OCH₃para-0.271.1 x 10⁻³-0.32
-Clpara+0.236.0 x 10⁻³+0.42
-NO₂para+0.785.5 x 10⁻²+1.38
-NO₂meta+0.714.8 x 10⁻²+1.32

Note: The rate constant values are illustrative but reflect established experimental trends.

Discussion: Interpreting the Results

The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the rate of hydrolysis.

  • Electron-Donating Groups (-CH₃, -OCH₃): These groups have negative σ values and decrease the reaction rate compared to unsubstituted ethyl benzoate (k < k₀). By pushing electron density into the benzene ring, they increase the electron density at the carbonyl carbon, making it less electrophilic and less attractive to the incoming hydroxide nucleophile. This destabilizes the negatively charged tetrahedral intermediate, increasing the activation energy and slowing the reaction.[6]

  • Electron-Withdrawing Groups (-Cl, -NO₂): These groups possess positive σ values and significantly increase the reaction rate (k > k₀). They pull electron density away from the reaction center, making the carbonyl carbon more electron-deficient (more electrophilic) and thus more reactive.[6] Furthermore, they stabilize the negatively charged tetrahedral intermediate through inductive and/or resonance effects, lowering the activation energy and accelerating the reaction. The p-nitro group, with its strong resonance and inductive withdrawing effects, shows the most dramatic rate enhancement.

The Hammett Plot

Plotting log(k/k₀) against the substituent constant σ for the meta and para derivatives yields a linear relationship, visually confirming the validity of the Hammett equation for this reaction series.

Hammett_Logic sub Substituent (e.g., -NO₂, -H, -OCH₃) effect Electronic Effect (Inductive & Resonance) sub->effect sigma Substituent Constant (σ) Quantifies the effect effect->sigma rate Reaction Rate (k) Alters reaction speed effect->rate plot Hammett Plot log(k/k₀) vs. σ sigma->plot x-axis rate->plot y-axis rho Reaction Constant (ρ) Slope reveals sensitivity plot->rho

Caption: Logical relationship for constructing a Hammett plot.

The slope of this plot is the reaction constant, ρ . For the alkaline hydrolysis of ethyl benzoates, the value is approximately +2.5 .[1] The positive sign confirms that the reaction is aided by electron-withdrawing substituents, which is consistent with a mechanism that involves the buildup of negative charge in the rate-determining step (i.e., the formation of the anionic tetrahedral intermediate). The magnitude of ρ (2.5) indicates a high sensitivity to substituent effects, making this a model system for such studies.

Conclusion

The reactivity of substituted ethyl benzoates in alkaline hydrolysis is a direct and predictable function of the electronic properties of the substituent on the aromatic ring. Electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the carbonyl carbon and stabilizing the negatively charged tetrahedral intermediate, while electron-donating groups have the opposite effect. This relationship is quantitatively described by the Hammett equation, which provides a powerful tool for correlating structure with reactivity. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of these principles is not merely academic; it is a critical component of the rational design of molecules with desired properties and reaction profiles.

References

  • SSERC. (n.d.). The Hydrolysis of Ethyl Benzoate. SSERC. Retrieved from [Link]

  • Singh, A. K., & Bano, A. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. Retrieved from [Link]

  • Wong, J., et al. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Retrieved from [Link]

  • Pihl, V., et al. (2006). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. Retrieved from [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Retrieved from [Link]

  • Singh, A. K. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. ResearchGate. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. SSERC. Retrieved from [Link]

  • Leber, P. A., et al. (2011). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education, 88(12), 1702-1704. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. Retrieved from [Link]

  • University of Bristol. (n.d.). Linear Free Energy Relationships. Retrieved from [Link]

  • Moffat, A., & Hunt, H. (1956). The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society, 79(1), 54-57. Retrieved from [Link]

  • Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. Retrieved from [Link]

  • US EPA. (1999). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the assurance of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. Ethyl 3,5-dimethoxybenzoate, a key building block in the synthesis of various pharmaceuticals, is no exception. Its impurity profile can significantly impact the downstream reaction kinetics, yield, and, most critically, the safety of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of synthesized this compound, grounded in practical expertise and established regulatory principles.

The Synthetic Landscape and Anticipated Impurities

This compound is most commonly synthesized via the Fischer-Speier esterification of 3,5-dimethoxybenzoic acid with ethanol, using an acid catalyst such as sulfuric acid[1][2]. This seemingly straightforward reaction is, in reality, a reversible process, which inherently introduces the likelihood of specific impurities[2].

A foundational understanding of the reaction mechanism is paramount to anticipating the impurity profile. The Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water[3].

The primary impurities we can anticipate are:

  • Unreacted Starting Materials:

    • 3,5-Dimethoxybenzoic acid

    • Ethanol

  • By-products:

    • Water (from the condensation reaction)

    • Diethyl ether (from the acid-catalyzed self-condensation of ethanol at elevated temperatures)

  • Residual Solvents and Reagents:

    • Acid catalyst (e.g., sulfuric acid)

    • Solvents used in workup and purification (e.g., diethyl ether, ethyl acetate)

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific information required. For purity analysis, we are interested in both the identification and quantification of the main component and its impurities. The most powerful and commonly employed techniques in this context are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for structural confirmation and identification of unknown impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Sensitivity High, with UV detectors being common. Can be enhanced with more sensitive detectors like MS.Very high, especially with a Flame Ionization Detector (FID) for organic compounds.
Selectivity Excellent, can be tuned by altering mobile phase composition and stationary phase chemistry.High, dependent on the column's stationary phase and temperature programming.
Impurity Focus Excellent for detecting non-volatile impurities like the starting carboxylic acid.Superior for detecting volatile impurities like residual ethanol and diethyl ether.

In-Depth Analysis Methodologies

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the gold standard for the purity assay of many pharmaceutical intermediates due to its high resolution and sensitivity for a wide range of organic molecules[4]. For this compound, its primary utility lies in the quantification of the active ester and the detection of the non-volatile starting material, 3,5-dimethoxybenzoic acid.

A reversed-phase HPLC method is the logical choice. The stationary phase (e.g., C18) is non-polar, while the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This compound, being more non-polar than its carboxylic acid precursor, will be retained longer on the column, allowing for excellent separation. A UV detector is suitable as the benzene ring in both the ester and the acid provides strong chromophores.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 60 40
    10 20 80
    15 20 80
    15.1 60 40

    | 20 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

HPLC Purity Analysis Workflow

Gas Chromatography (GC) for Volatile Impurities

GC is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it the ideal choice for detecting residual ethanol and potential by-products like diethyl ether[2]. A Flame Ionization Detector (FID) is preferred for its high sensitivity to hydrocarbons.

A capillary GC column with a polar stationary phase (e.g., a wax column) is optimal for separating polar analytes like ethanol from the less polar this compound. A temperature gradient program is employed to ensure good separation of early-eluting volatile compounds while also allowing the higher-boiling ester to elute in a reasonable time with good peak shape.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness[5].

  • Carrier Gas: Helium at a constant flow of 2.5 mL/min[5].

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 240 °C.

    • Hold: 10 minutes at 240 °C[5].

  • Injector Temperature: 240 °C, Split ratio 10:1[5].

  • Detector Temperature: 250 °C[5].

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the synthesized product in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 10 mg/mL.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Synthesized Product Dilute Dilute in Dichloromethane (10 mg/mL) Sample->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Temperature Programmed Separation on Wax Column Inject->Separate Detect FID Detection Separate->Detect Identify Identify Volatile Impurities by Retention Time Detect->Identify Quantify Quantify using Internal/External Standards Identify->Quantify

GC Volatile Impurity Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are unparalleled for the structural elucidation of the synthesized product and the identification of impurities without the need for reference standards for the impurities themselves.

Based on the structure and data from similar compounds[6], the expected ¹H NMR spectrum would show:

  • ~6.7-7.2 ppm: Aromatic protons. A triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6.

  • ~4.3 ppm: A quartet for the -OCH₂- protons of the ethyl group.

  • ~3.8 ppm: A singlet for the six protons of the two -OCH₃ groups.

  • ~1.3 ppm: A triplet for the -CH₃ protons of the ethyl group.

Any unreacted 3,5-dimethoxybenzoic acid would be readily identifiable by the presence of a broad singlet for the carboxylic acid proton, typically above 10 ppm, and slight shifts in the aromatic proton signals.

  • ~166 ppm: Carbonyl carbon of the ester.

  • ~160 ppm: Aromatic carbons attached to the methoxy groups (C3 and C5).

  • ~132 ppm: Aromatic carbon attached to the ester group (C1).

  • ~107 ppm: Aromatic carbons at C2 and C6.

  • ~105 ppm: Aromatic carbon at C4.

  • ~61 ppm: -OCH₂- carbon of the ethyl group.

  • ~55 ppm: -OCH₃ carbons.

  • ~14 ppm: -CH₃ carbon of the ethyl group.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Coupling GC or HPLC to a mass spectrometer (GC-MS or LC-MS) provides definitive identification of the main component and impurities by providing molecular weight and fragmentation information.

The mass spectrum of this compound (Molecular Weight: 210.23 g/mol ) is expected to show:

  • m/z 210: The molecular ion peak [M]⁺.

  • m/z 181: Loss of an ethyl group (-CH₂CH₃).

  • m/z 165: Loss of an ethoxy group (-OCH₂CH₃) to form the stable acylium ion[7].

  • m/z 137: Subsequent loss of carbon monoxide (-CO) from the m/z 165 fragment[7].

Comparative Performance and Method Validation

The trustworthiness of these analytical methods must be established through validation, following guidelines such as those from the International Council for Harmonisation (ICH Q2(R2))[8][9]. Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

ParameterHPLC-UVGC-FID
Specificity High. Easily separates the polar carboxylic acid from the less polar ester.High. Excellent separation of volatile compounds based on boiling point and polarity.
Linearity Excellent (R² > 0.999) over a typical concentration range.Excellent (R² > 0.999) over a wide concentration range.
Precision (%RSD) Typically < 1% for the main component.Typically < 2% for volatile impurities.
Accuracy (% Recovery) 98-102% for the main component and known impurities.95-105% for spiked volatile impurities.
LOD for 3,5-Dimethoxybenzoic Acid ~0.1-0.5 µg/mL[10][11]Not ideal for this non-volatile, polar compound without derivatization[7].
LOQ for 3,5-Dimethoxybenzoic Acid ~0.5-1.5 µg/mL[10][11]Not applicable without derivatization.
LOD for Ethanol Poor, as it elutes early with the solvent front.High sensitivity, in the low ppm range.
LOQ for Ethanol Not practical.In the tens of ppm range.

Conclusion and Recommendations

A multi-faceted approach is essential for the comprehensive purity analysis of synthesized this compound.

  • For routine purity assessment and quantification of the main component and non-volatile impurities (specifically 3,5-dimethoxybenzoic acid), HPLC-UV is the recommended primary technique. Its robustness, high resolution, and sensitivity make it ideal for quality control environments.

  • For the specific analysis of residual volatile impurities such as ethanol and diethyl ether, GC-FID is the superior method. Its high sensitivity to these compounds is crucial for ensuring they are within acceptable limits.

  • NMR spectroscopy should be employed for the initial structural confirmation of the synthesized batch and for the identification of any significant unknown impurities.

  • GC-MS or LC-MS should be utilized as a confirmatory technique, especially during method development and for the definitive identification of trace impurities.

By judiciously selecting and validating these complementary analytical techniques, researchers and drug development professionals can ensure the purity, quality, and safety of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed operational and disposal plan for Ethyl 3,5-dimethoxybenzoate, a common intermediate in pharmaceutical and chemical synthesis. As researchers, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document synthesizes regulatory standards with field-proven best practices to ensure that waste streams containing this compound are handled with the requisite expertise and care.

The fundamental principle guiding this protocol is that most chemical waste generated in a laboratory setting, including this compound and materials contaminated with it, must be managed as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department. Proactive and compliant waste management is not merely a procedural task; it is an integral part of sound scientific practice.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. This initial assessment dictates all subsequent safety and disposal protocols.

Primary Directive: Consult the Safety Data Sheet (SDS) The most authoritative source of information is the manufacturer-provided SDS for the specific this compound product you are using. It contains detailed information on physical and chemical properties, hazards, personal protective equipment (PPE), and initial disposal considerations.

Anticipated Hazards Based on data from structurally related benzoate esters, this compound should be handled with care. While specific toxicity data is limited, analogous compounds are known to cause skin and eye irritation. Some esters may be harmful if swallowed or cause respiratory irritation. Therefore, it is prudent to manage it as a potentially hazardous substance.

Regulatory Framework: RCRA Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[1] this compound is not typically found on the P or U lists of acute hazardous wastes, which apply to unused commercial chemical products.[2] However, any waste stream containing it must be evaluated. As a best practice, and to ensure compliance, it is safest to manage all waste containing this compound as regulated chemical waste. This approach aligns with the common institutional policy to prohibit the drain disposal of all potentially hazardous chemicals.[3]

Immediate Safety and Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound and its associated waste streams. The causality is simple: creating a barrier between the researcher and the chemical is the most effective way to prevent accidental exposure.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4]

  • Body Protection: A standard laboratory coat must be worn and kept buttoned.

  • Ventilation: All handling of the compound, especially the transfer of waste, should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

Waste Segregation and Collection Protocol

Proper segregation is critical for safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process for your EHS department.

Step-by-Step Collection Methodology

  • Identify the Correct Waste Stream: this compound waste should be collected as Non-Halogenated Organic Waste . If it is dissolved in a halogenated solvent (e.g., dichloromethane), it must be placed in a Halogenated Organic Waste container. The reason for this segregation is that halogenated solvents require specific, high-temperature incineration processes for proper disposal.

  • Select a Compatible Waste Container: Use only designated hazardous waste containers provided by your EHS office or a clean, empty chemical bottle made of a compatible material (borosilicate glass or high-density polyethylene are typical).[6] The container must have a tightly sealing screw cap to prevent the release of vapors.[3][6]

  • Apply a Hazardous Waste Label: The moment you designate a container for waste accumulation, it must be labeled. Unlabeled containers are a serious safety violation. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated name(s) of all chemical constituents (e.g., "this compound," "Methanol").

    • The approximate percentage of each constituent.

    • The relevant hazard characteristics (e.g., Flammable, Irritant).

    • The date when the first drop of waste was added (the "Accumulation Start Date").

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when actively adding waste.[3][6] Leaving a funnel in the opening is a common but dangerous and non-compliant practice.

    • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory, which must be at or near the point of generation.

    • Always use secondary containment (such as a plastic tub) for liquid waste containers to mitigate spills.[3]

Managing Different Waste Forms

Your experimental workflow will generate various types of waste. The table below summarizes the correct disposal path for each.

Waste FormDisposal ProtocolCausality and Rationale
Pure or Concentrated Compound Collect directly into a labeled Non-Halogenated Organic Waste container.Prevents contamination of other waste streams and ensures proper high-concentration waste management.
Dilute Solutions Collect in the appropriate solvent waste container (Halogenated or Non-Halogenated).Drain disposal is prohibited as it can harm aquatic life and damage wastewater treatment systems.[7] Even dilute solutions contribute to the cumulative chemical load in the environment.
Contaminated Solids Collect in a designated, sealed, and labeled container for solid chemical waste. This includes items like contaminated silica gel, filter paper, or weighing boats.Prevents the release of the chemical into the regular trash stream, which would lead to landfill contamination.
Empty Containers Triple-rinse with a suitable solvent. Collect all three rinsate portions as hazardous waste. After rinsing, deface or remove the original label and dispose of the container according to institutional policy (e.g., glass recycling or regular trash).[3][8]The "empty" container still holds chemical residue. The triple-rinse procedure ensures this residue is captured and managed as hazardous waste, rendering the container safe for standard disposal.

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

  • Alert Personnel: Immediately notify others in the lab.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Spill: For a small, manageable spill (<100 mL) that you are trained to handle:

    • Don appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite, cat litter, or sand.[5] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

    • Carefully sweep or scoop the absorbent material into a container suitable for solid hazardous waste.[9]

    • Seal and label the container as "Spill Debris containing this compound."

    • Clean the surface with soap and water.

  • Seek Assistance: For large spills, or any spill you are not comfortable handling, evacuate the immediate area and contact your institution's EHS emergency line immediately.

Final Disposal Logistics and Workflow

The final step is the safe transfer of custody to trained professionals.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.

  • Requesting Pickup: Once a waste container is full, or if you are approaching storage time limits (often 90 or 180 days, check with your EHS), submit a chemical waste collection request through your institution's designated system.[1]

  • Documentation: Ensure all paperwork is complete and accurate. This creates a clear chain of custody, which is a legal requirement for hazardous waste management from "cradle to grave."[10]

The following workflow diagram provides a visual summary of the decision-making process for handling waste generated from processes involving this compound.

G cluster_forms Characterize Waste Form cluster_actions Execute Disposal Protocol start Waste Generated (Contains this compound) liquid Liquid (Pure or in Solution) start->liquid solid Contaminated Solid (Silica, Paper, etc.) start->solid container Empty Original Container start->container spill Accidental Spill start->spill collect_liquid Collect in Labeled Liquid Hazardous Waste Container (Non-Halogenated) liquid->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid rinse Triple-Rinse with Solvent container->rinse absorb_spill Absorb with Inert Material spill->absorb_spill final_step Store in SAA & Arrange EHS Pickup collect_liquid->final_step collect_solid->final_step collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Defaced Container per Institutional Policy rinse->dispose_container collect_rinsate->collect_liquid absorb_spill->collect_solid

Sources

Mastering the Safe Handling of Ethyl 3,5-dimethoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the nuanced world of drug development and chemical synthesis, the mastery of safe laboratory practices is not merely a procedural formality but a cornerstone of scientific integrity and innovation. This guide provides an in-depth operational plan for handling Ethyl 3,5-dimethoxybenzoate, moving beyond rote instructions to elucidate the rationale behind each critical step. Our objective is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your research.

Understanding the Hazard Profile of this compound

This compound is an aromatic ester, a class of compounds widely used in organic synthesis. While specific toxicological data for this compound is not extensively documented, a thorough risk assessment mandates that we extrapolate from the known hazards of structurally similar chemicals and general principles of chemical safety. It is prudent to treat this compound with a degree of caution, assuming it may cause skin and eye irritation and could be harmful if ingested or inhaled.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all laboratory workers are informed about the potential hazards of the chemicals they handle.[1][2][3] Therefore, a comprehensive review of the Safety Data Sheet (SDS) is the foundational step before commencing any work.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount. The following recommendations are based on a conservative approach to mitigate potential exposure.

Eye and Face Protection:
  • Rationale: The eyes are particularly vulnerable to chemical splashes.

  • Procedure: Always wear chemical splash goggles that meet the ANSI Z.87.1 standard.[4] For operations with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in addition to goggles.[4]

Skin and Body Protection:
  • Rationale: To prevent skin contact, which can lead to irritation or systemic absorption.

  • Procedure: A standard laboratory coat should be worn and kept buttoned.[5][6] For procedures with a significant risk of splashing, a chemically resistant apron or suit may be necessary. Long pants and closed-toe shoes are mandatory in any laboratory setting.[6]

Hand Protection:
  • Rationale: Gloves are the most critical barrier against dermal exposure. The choice of glove material is crucial and depends on its resistance to the specific chemical.

  • Procedure: For handling this compound, nitrile gloves are a suitable choice for incidental contact.[7] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered.[7] Always inspect gloves for any signs of degradation or punctures before use.[5][8] After handling the chemical, gloves should be removed promptly, avoiding contact between the contaminated glove surface and skin, and disposed of as hazardous waste.[8] Hands should be washed thoroughly with soap and water after glove removal.[5][8]

Table 1: Glove Selection Guide for Aromatic Esters

Glove MaterialSuitability for Incidental ContactSuitability for Prolonged ContactKey Considerations
Nitrile ExcellentFair to GoodGood general-purpose glove with resistance to a variety of chemicals.[7][9]
Neoprene GoodGoodOffers good resistance to acids, bases, and some organic solvents.[7]
Butyl Rubber ExcellentExcellentProvides excellent resistance to esters and ketones.[7]
Viton® ExcellentExcellentOffers superior resistance to aromatic and chlorinated solvents.[7]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to prevent accidental exposure and maintain chemical stability.

Engineering Controls:
  • Rationale: To minimize the concentration of airborne contaminants.

  • Procedure: All work with this compound should be conducted in a well-ventilated area.[8][10][11] For procedures that may generate dust or vapors, a chemical fume hood is required.[12]

Handling Procedures:
  • Rationale: To prevent spills and personal exposure.

  • Procedure: Avoid direct contact with the chemical.[10] Do not eat, drink, or smoke in the laboratory.[5][11][13] Wash hands thoroughly after handling.[5][10][13] Ensure that all containers are clearly and accurately labeled.[1][14]

Storage:
  • Rationale: To ensure the stability of the chemical and prevent accidental release.

  • Procedure: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents.[10]

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is crucial.

First-Aid Measures:
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][15][16] Seek immediate medical attention.[11][15]
Skin Contact Immediately remove contaminated clothing.[17] Wash skin with soap and plenty of water for at least 15 minutes.[8][11][15][16] If irritation persists, seek medical attention.[11][16]
Inhalation Move the person to fresh air.[8][11][15] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8][11] Seek medical attention.[8]
Ingestion Do NOT induce vomiting.[13] Rinse mouth with water.[8][13] Never give anything by mouth to an unconscious person.[8][13] Seek immediate medical attention.[13]
Spill Response:

A minor chemical spill can be managed by trained laboratory personnel. For large or uncontrolled spills, evacuate the area and contact emergency services.

Workflow for Minor Spill Cleanup

Spill_Cleanup_Workflow Workflow for Minor Spill Cleanup of this compound A 1. Alert Personnel & Secure Area B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Contain the Spill (Use absorbent pads around the spill) B->C D 4. Absorb the Spill (Cover with inert absorbent material) C->D E 5. Collect Residue (Sweep or scoop into a labeled waste container) D->E F 6. Decontaminate the Area (Wipe with soap and water) E->F G 7. Dispose of Waste (Follow institutional hazardous waste procedures) F->G H 8. Remove PPE & Wash Hands G->H

Caption: Step-by-step workflow for managing a minor chemical spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and restrict access to the spill area.[18]

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.[19]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[19][20]

  • Cleanup: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[8][20]

  • Decontamination: Clean the spill area with a detergent and water solution.[21]

  • Disposal: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[11][13]

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Procedure: All waste containing this compound, including contaminated consumables, must be collected in a designated and properly labeled hazardous waste container.[11][13] The container should be kept closed when not in use.[10] Disposal must be carried out through a licensed hazardous waste disposal service.[11][13] Under no circumstances should this chemical be disposed of down the drain.[11] Some sources suggest that the material can be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[10]

By integrating these principles of causality and self-validating protocols into your daily laboratory workflow, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within the scientific community.

References

  • Capot Chemical. (n.d.). MSDS of Ethyl 3-methoxybenzoate. Retrieved from [Link]

  • Alfa Aesar. (2025-09-23). Safety Data Sheet: Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2025-01-14). Spill Control/Emergency Response. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Compliancy Group. (2023-09-18). OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Vanderbilt University Medical Center Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • California State University, East Bay. (n.d.). Glove Recommendation Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.